molecular formula C3H8N2O B142484 3-Hydroxypropanimidamide CAS No. 128648-99-7

3-Hydroxypropanimidamide

Cat. No.: B142484
CAS No.: 128648-99-7
M. Wt: 88.11 g/mol
InChI Key: PFDXDMXJMLPQIL-UHFFFAOYSA-N
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Description

3-Hydroxypropanimidamide is an imidamide derivative of 3-hydroxypropanamide. The broader class of 3-hydroxypropanamidine compounds has been identified as a promising new class of highly active antiplasmodial agents, exhibiting excellent in vitro activity against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum . These compounds have also demonstrated strong in vivo activity in mouse models, with a high barrier to resistance development, and are believed to inhibit the heme detoxification machinery in the malaria parasite . Imidamides, as a functional group, are of significant interest in medicinal chemistry and are explored as potential enzyme inhibitors, such as sphingosine kinase inhibitors for research into cancer and inflammatory diseases . Researchers may find this compound valuable as a building block or intermediate in the synthesis of novel bioactive molecules or as a tool compound for investigating amidine and imidamide chemistry in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c4-3(5)1-2-6/h6H,1-2H2,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDXDMXJMLPQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402809
Record name 3-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128648-99-7
Record name 3-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: 3-Hydroxypropanimidamide Derivatives as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a significant threat to global health, rendering many first-line artemisinin-based combination therapies increasingly ineffective.[1] This reality underscores the urgent need for novel antimalarial agents with distinct mechanisms of action. This technical guide introduces 3-hydroxypropanimidamides (HPAs), an emerging and highly promising chemical class demonstrating potent, orally active antimalarial properties. Preclinical studies reveal that HPA derivatives exhibit single-digit nanomolar efficacy against both drug-sensitive and multidrug-resistant P. falciparum strains.[1][2][3] Their primary mechanism involves the disruption of the parasite's heme detoxification pathway, a validated and crucial biological process.[1] Furthermore, lead compounds from this class have demonstrated high cure rates in murine models of malaria and possess a high barrier to resistance, positioning them as strong candidates for further preclinical and clinical development.[2][3]

Introduction: The Unmet Need in Antimalarial Chemotherapy

Malaria, a parasitic disease transmitted by Anopheles mosquitoes, afflicted an estimated 229 million people in 2019, leading to over 409,000 deaths, primarily in sub-Saharan Africa.[1] The parasite Plasmodium falciparum is responsible for the vast majority of these fatalities.[1] For decades, chemotherapy has been the cornerstone of malaria control and treatment.[1] However, the parasite's ability to develop resistance to nearly all available drugs, including the critical artemisinin component of current combination therapies, jeopardizes these efforts.[1] The spread of resistance necessitates a robust pipeline of new antimalarials, particularly those belonging to novel chemical classes that can overcome existing resistance mechanisms.[4][5]

The Emergence of 3-Hydroxypropanimidamides (HPAs): A Novel Antimalarial Scaffold

3-Hydroxypropanimidamides (HPAs), also referred to as 3-hydroxypropanamidines, have been identified as a new and promising class of antiplasmodial agents.[1][2] Structurally, these compounds are characterized by a core 3-hydroxypropanimidamide linker connecting a bulky, lipophilic aromatic system (typically a tricyclic moiety like phenanthrene) and a substituted amidine group (often a benzamidine derivative). This scaffold has proven to be highly adaptable for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: From Bench to Lead Compound

The synthesis of HPA derivatives is generally achieved through efficient and scalable linear synthetic routes. The causality behind this choice is the need for a reproducible process that allows for diverse modifications to explore the structure-activity relationship (SAR) effectively. The most common approach begins with commercially available or readily synthesized aromatic aldehydes.[1]

General Synthetic Workflow

The synthesis typically involves the conversion of a starting aromatic aldehyde to a 3-hydroxypropanenitrile intermediate, followed by further reactions to construct the final hydroxypropanimidamide structure.[1] This multi-step process is designed to build the molecule logically while introducing key functional groups at specific stages.

HPA Synthesis Workflow A Aromatic Aldehyde (Starting Material) B Conversion to 3-Hydroxypropanenitrile A->B e.g., Acetonitrile, Base C Formation of Imidate Intermediate B->C e.g., HCl, Alcohol D Reaction with Amine (e.g., Substituted Aniline) C->D Introduction of 'C' region E Final HPA Derivative (Target Compound) D->E Final Product

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of a Representative HPA Derivative

This protocol is a representative example based on established methodologies for HPA synthesis.[1][6] The self-validating nature of this protocol lies in the characterization at each key step (e.g., NMR, MS) to confirm the structure before proceeding, ensuring the integrity of the final product.

  • Step 1: Synthesis of 3-Hydroxypropanenitrile Intermediate.

    • To a solution of the chosen aromatic aldehyde (1.0 eq) in dry tetrahydrofuran (THF), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise at -78°C under an inert atmosphere (e.g., Argon).

    • Stir the reaction mixture for 30 minutes at -78°C.

    • Add acetonitrile (1.2 eq) dropwise and continue stirring at this temperature for 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield the 3-hydroxypropanenitrile.

  • Step 2: Formation of the Final this compound.

    • Dissolve the purified 3-hydroxypropanenitrile (1.0 eq) and a substituted aniline (e.g., 4-fluoroaniline) (1.1 eq) in dry toluene.

    • Add trimethylaluminum (2.0 M solution in toluene, 2.0 eq) dropwise to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and then heat to 80°C for 12-16 hours.

    • Cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by flash chromatography to yield the final HPA derivative. The hydrochloride salt can be prepared by treating a solution of the free base with HCl in diethyl ether.

Mechanism of Action: Targeting Heme Detoxification

In the intraerythrocytic stage of its lifecycle, the malaria parasite digests copious amounts of host hemoglobin within its food vacuole to obtain essential amino acids.[7] This process releases large quantities of toxic free heme. To protect itself, the parasite biocrystallizes the heme into an inert, insoluble polymer called hemozoin (also known as the malaria pigment).[8] This detoxification pathway is essential for parasite survival and is a well-validated target for antimalarial drugs like chloroquine and lumefantrine.[9]

Multiple studies have demonstrated that HPA derivatives function by inhibiting this crucial heme detoxification process.[1][4] Treatment of parasites with lead HPAs results in a dose-dependent increase in free heme and a corresponding decrease in hemozoin levels, leading to oxidative stress and parasite death.[1]

HPA Mechanism of Action cluster_parasite Parasite Food Vacuole Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Inert Crystal) Heme->Hz Biocrystallization (Detoxification) Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Leads to HPA This compound (HPA) HPA->Hz INHIBITS Biological Evaluation Workflow A Primary Screening: In Vitro Antiplasmodial Assay C Secondary Screening: In Vitro Cytotoxicity Assay A->C Potent Hits B P. falciparum Strains (e.g., 3D7 - sensitive, Dd2 - resistant) B->A E Mechanism of Action Assay (β-Hematin Inhibition) C->E Selective Hits D Human Cell Line (e.g., HepG2) D->C F In Vivo Efficacy Study (P. berghei Mouse Model) E->F Confirmed MoA G Lead Candidate F->G Curative Hits

Caption: Tiered workflow for the biological evaluation of HPA derivatives.

Part A: In Vitro Efficacy & Selectivity

Protocol: In Vitro Antiplasmodial Activity ([³H]-Hypoxanthine Incorporation Assay) This gold-standard assay measures the inhibition of parasite nucleic acid synthesis, providing a robust readout of parasite viability. [10]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, Dd2) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add parasite culture (typically 0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 24 hours under the conditions described above.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting & Measurement: Harvest the cells onto a filter mat using a cell harvester. Allow the mat to dry, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Determine IC50 values by plotting the percentage of inhibition against the log of the drug concentration.

Protocol: Cytotoxicity Testing (MTT Assay) This assay measures the metabolic activity of human cells to determine if a compound is selectively toxic to the parasite.

  • Cell Culture: Culture human cells (e.g., HepG2) in appropriate media at 37°C in a 5% CO₂ incubator.

  • Assay Setup: Seed cells in a 96-well plate and allow them to adhere overnight. Add serial dilutions of the test compounds.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the crystals. Measure the absorbance at ~570 nm.

  • Analysis: Calculate the IC50 value, representing the concentration that reduces cell viability by 50%.

Part B: In Vivo Efficacy Models

Protocol: 4-Day Suppressive Test (Peters Test) This standard model is used to assess the in vivo blood-schizontocidal activity of a test compound in mice infected with a rodent malaria parasite. [1][9]

  • Infection: Inoculate mice intravenously or intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment: Begin oral or parenteral administration of the test compound 2-4 hours post-infection. Continue treatment once daily for four consecutive days (Days 0 to 3).

  • Monitoring: On Day 4, take thin blood smears from the tail of each mouse.

  • Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of infected red blood cells by microscopic examination.

  • Analysis: Calculate the percent suppression of parasitemia compared to an untreated control group. Monitor the mice for survival to determine curative potential.

Lead Candidates & Preclinical Profile

Through extensive screening and optimization, several lead HPA candidates have been identified.

  • Compound 22: This derivative demonstrated excellent in vitro activity with IC50 values of 5 nM and 12 nM against the 3D7 and Dd2 strains, respectively. [1][2]In the P. berghei mouse model, it showed strong in vivo activity, achieving a 66% cure rate at an oral dose of 50 mg/kg and a 33% cure rate at 30 mg/kg. [1][2][3]It was also characterized by rapid absorption in mice. [1]* Compound 7d: Featuring a 4-bromobenzamidine moiety, this analog showed potent, single-digit nanomolar activity against multiple P. falciparum strains and clinical isolates. [4][5][9]It displayed a favorable pharmacokinetic profile with a fast onset and slow elimination. [4][5]In vivo, 7d demonstrated 100% cure rates at 50 mg/kg in the Peters test, with dose-dependent activity and no apparent toxicity. [9] A key feature of this class is a high barrier to resistance, a critical attribute for any new antimalarial drug candidate. [3]

Challenges and Future Directions

While the HPA class is highly promising, further development requires addressing several key challenges. Potential off-target effects, such as inhibition of the hERG potassium channel which can lead to cardiotoxicity, must be carefully evaluated for all lead candidates. [1]Continued optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be necessary to develop a compound with a profile suitable for clinical use, ideally allowing for single-dose cures. Additionally, while highly effective against asexual blood stages, the activity of HPAs against other parasite life stages, such as liver-stage hypnozoites (relevant for P. vivax) and transmission-blocking gametocytes, warrants investigation to define their full potential within a malaria eradication agenda. [11]

Conclusion

This compound derivatives represent a novel, potent, and orally active class of antimalarial agents. Their well-defined mechanism of action, targeting the parasite's essential heme detoxification pathway, provides a solid foundation for their development. Extensive SAR studies have yielded lead candidates with nanomolar potency against multidrug-resistant parasites and high cure rates in in vivo models. Coupled with a high barrier to resistance, the HPA scaffold is a compelling starting point for the development of the next generation of antimalarial therapies needed to combat the global threat of malaria.

References

  • Knaab, T. C., Held, J., Burckhardt, B. B., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(6), 3035–3047. [Link]

  • Klein, S., Moritz, A., Pessanha de Carvalho, L., et al. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. MalariaWorld. [Link]

  • Klein, S., et al. (2025). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

  • Klein, S., et al. (2025). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

  • Knaab, T. C., Held, J., Kurz, T., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

  • Klein, S., et al. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

  • Burckhardt, B., Held, J., & Kurz, T. Preclinical development of 3-hydroxypropaneamidine derivatives targeting Plasmodium falciparum. MESA Malaria. [Link]

  • Knaab, T. C., Held, J., Kurz, T., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. MalariaWorld. [Link]

  • Request PDF on ResearchGate. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. [Link]

  • Klein, S., et al. (2025). Structure–Activity Relationships of 3‑Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. ACS Figshare. [Link]

  • McNamara, C. W., et al. (2021). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery. [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2011). PubMed. [Link]

  • Design, synthesis, and biological evaluation of multiple targeting antimalarials. (2021). PMC. [Link]

  • Gelb, M. H. (2007). Drug discovery for malaria: a very challenging and timely endeavor. Current Opinion in Chemical Biology. [Link]

  • Falcipain-2 and Falcipain-3 Inhibitors as Promising Antimalarial Agents. (2020). PubMed. [Link]

  • Three Decades of Targeting Falcipains to Develop Antiplasmodial Agents: What have we Learned and What can be Done Next? (2023). Epidemiology and Infectious Diseases. [Link]

  • Accelerating antimalarial drug discovery with a new high-throughput screen for fast-killing compounds. (2024). bioRxiv. [Link]

  • Falcipain-2 and falcipain-3 inhibitors as promising antimalarial agents. Semantic Scholar. [Link]

  • Synthesis of the non-commercially available arylamines. ResearchGate. [Link]

  • In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa. (2015). PMC. [Link]

  • Falcipain-2 and Falcipain-3 Inhibitors as Promising Antimalarial Agents. ResearchGate. [Link]

  • Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update. (2023). PMC. [Link]

  • Study of the antimalarial properties of hydroxyethylamine derivatives using green fluorescent protein transformed Plasmodium berghei. (2016). NIH. [Link]

  • Identification of Potential Antimalarial Drug Candidates Targeting Falcipain-2 Protein of Malaria Parasite—A Computational Strategy. (2022). MDPI. [Link]

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Sources

Structure-activity relationship of 3-Hydroxypropanimidamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Hydroxypropanimidamide Analogs

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs. These compounds have garnered significant interest within the medicinal chemistry landscape due to their potential therapeutic applications, acting as bioisosteres for carboxylic acids and engaging in unique molecular interactions. This document elucidates the intricate relationship between the chemical structure of these analogs and their resulting biological activity. We will delve into the synthetic methodologies, key experimental protocols for biological evaluation, and the interpretation of SAR data. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking a deeper understanding of this promising class of molecules.

Introduction: The Significance of the this compound Moiety

The this compound functional group is a versatile structural motif in medicinal chemistry. Its ability to act as a bioisosteric replacement for carboxylic acids allows for the modulation of physicochemical properties such as acidity and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles. The presence of the amidine group, a strong base, and the hydroxyl group, a hydrogen bond donor and acceptor, enables these analogs to participate in a variety of interactions with biological targets. Understanding the SAR of this class of compounds is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and drug-like properties.

Core Synthesis and Chemical Space Exploration

The synthesis of this compound analogs is a critical aspect of SAR studies, as it dictates the accessible chemical space. A common and effective synthetic route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, followed by reaction with an amine to yield the desired amidine.

General Synthetic Protocol: Pinner Reaction

A detailed, step-by-step methodology for the synthesis of a representative this compound analog is provided below:

Step 1: Formation of the Imino Ether Hydrochloride

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting nitrile (1.0 eq) in anhydrous ethanol (or another suitable alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution for a period of 1-2 hours, or until saturation is achieved.

  • Seal the flask and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the imino ether hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Formation of the Amidine

  • Dissolve the imino ether hydrochloride (1.0 eq) in anhydrous ethanol in a separate flask.

  • To this solution, add the desired amine (1.0-1.2 eq) at room temperature.

  • The reaction mixture is then stirred for 2-12 hours. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound analog.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which can hydrolyze the imino ether intermediate back to the starting nitrile. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving high yields.

  • Acid Catalyst: The acid catalyst is essential for the activation of the nitrile group, making it more susceptible to nucleophilic attack by the alcohol.

  • Choice of Amine: The choice of amine in the second step allows for the introduction of various substituents, enabling a broad exploration of the chemical space and the generation of a diverse library of analogs for SAR studies.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Imino Ether Formation cluster_1 Step 2: Amidine Formation cluster_2 Purification Nitrile Starting Nitrile Imino_Ether Imino Ether Hydrochloride Nitrile->Imino_Ether HCl, 0°C to RT Anhydrous_Alcohol Anhydrous Alcohol Anhydrous_Alcohol->Imino_Ether HCl_gas Anhydrous HCl gas HCl_gas->Imino_Ether Amidine_Product This compound Analog Imino_Ether->Amidine_Product Ethanol, RT Amine Desired Amine Amine->Amidine_Product Purification Column Chromatography or Recrystallization Amidine_Product->Purification Pure_Product Pure Analog Purification->Pure_Product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Blocks Activation Analog This compound Analog Analog->Receptor Binding and Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Inhibition Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Downregulation Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway inhibited by a this compound analog.

The binding of the this compound analog to its target receptor on the cell surface can initiate a cascade of intracellular events. For instance, if the target is a receptor tyrosine kinase, the binding of the analog could inhibit its autophosphorylation, thereby blocking the downstream signaling pathway. This could involve the inhibition of a series of kinases (Kinase A, Kinase B), ultimately leading to the downregulation of a specific transcription factor. The reduced activity of the transcription factor would then alter gene expression, resulting in the observed biological response.

Future Directions and Advanced SAR Techniques

While traditional SAR studies provide valuable insights, more advanced techniques can be employed to gain a deeper understanding of the molecular interactions and to guide the design of next-generation analogs.

  • Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding mode of the analogs in the active site of the target protein. This can help to rationalize the observed SAR and to identify new areas for structural modification.

  • X-ray Crystallography: Obtaining a crystal structure of the target protein in complex with a potent analog provides a detailed, atomic-level view of the binding interactions. This information is invaluable for structure-based drug design.

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the key structural features of the most active analogs. This model can then be used to virtually screen large compound libraries to identify novel scaffolds with the desired biological activity.

Conclusion

The structure-activity relationship of this compound analogs is a rich and complex field of study. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation, is essential for unlocking the full therapeutic potential of this promising class of molecules. The insights gained from SAR studies, complemented by advanced computational and structural biology techniques, will continue to drive the development of novel and effective drugs for a wide range of diseases.

References

  • Title: Bioisosteres in Medicinal Chemistry Source: Wiley-VCH URL: [Link]

  • Title: The Practice of Medicinal Chemistry Source: Academic Press URL: [Link]

  • Title: The Pinner Reaction: A Classic and Versatile Tool for Amidine Synthesis Source: Organic & Biomolecular Chemistry URL: [Link]

In Vitro Evaluation of 3-Hydroxypropanimidamide Against Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in vitro evaluation of 3-Hydroxypropanimidamide, a promising compound within the 3-hydroxypropanamidines class of antimalarial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel anti-malarial therapies. It outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough investigation of this compound's efficacy and selectivity against Plasmodium falciparum.

Introduction: The Rationale for Investigating this compound

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant global health challenge, threatening the efficacy of current artemisinin-based combination therapies (ACTs)[1][2]. This necessitates the urgent development of new antimalarial agents with novel mechanisms of action. The 3-hydroxypropanamidine (HPA) chemical scaffold has emerged as a promising starting point for the development of new antimalarials[1][3][4][5][6]. Derivatives of this class have demonstrated potent in vitro activity against both chloroquine-sensitive (CQS) and multidrug-resistant (CQR) strains of P. falciparum, with some compounds exhibiting IC50 values in the low nanomolar range[1][3][5].

The proposed mechanism of action for HPAs involves the inhibition of hemozoin formation, a critical detoxification pathway for the parasite within the host erythrocyte[3][4][5]. By disrupting this process, the compound leads to the accumulation of toxic free heme, resulting in parasite death. This compound, as a core structure within this class, warrants in-depth in vitro evaluation to characterize its antiplasmodial activity, selectivity, and potential for further development.

This guide will detail the necessary steps to rigorously assess the in vitro efficacy of this compound, providing a framework for generating robust and reproducible data to support its progression as a potential antimalarial drug candidate.

Experimental Framework: A Validated Approach to In Vitro Evaluation

The in vitro assessment of this compound is a multi-stage process designed to provide a comprehensive understanding of its biological activity. The workflow is designed to first establish the compound's efficacy against the parasite and then to determine its safety profile with respect to human cells.

G cluster_0 Phase 1: Parasite Culture & Compound Preparation cluster_1 Phase 2: In Vitro Antiplasmodial Activity cluster_2 Phase 3: Cytotoxicity & Selectivity Assessment cluster_3 Phase 4: Advanced Characterization A P. falciparum Culture Initiation & Maintenance C Drug Susceptibility Assays (SYBR Green I, pLDH, HRP2) A->C B Compound Solubilization & Serial Dilution B->C D Determination of IC50 Values C->D F Calculation of Selectivity Index (SI) D->F G Drug Combination Studies D->G H Evaluation against Resistant Strains D->H E Cytotoxicity Assays (e.g., MTT on HepG2, HEK293) E->F

Caption: A logical workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

Plasmodium falciparum Culture

The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental to this evaluation.

Materials:

  • P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - multidrug-resistant)[1][7]

  • Human erythrocytes (O+ blood group)[8]

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, L-glutamine, gentamicin, and AlbuMAX II or human serum)[8][9]

  • Gas mixture (5% CO2, 5% O2, 90% N2)[8][9]

  • 37°C incubator[8]

  • Sterile culture flasks[8]

Protocol:

  • Erythrocyte Preparation: Wash human erythrocytes three times with incomplete RPMI-1640 medium by centrifugation to remove plasma and the buffy coat[10].

  • Culture Initiation: Initiate the culture by adding thawed parasite stock to a suspension of fresh erythrocytes in complete culture medium to achieve a starting parasitemia of ~0.5% and a hematocrit of 5%[8][10].

  • Maintenance: Maintain the culture in a 37°C incubator with the specified gas mixture[8][9]. Change the medium daily and monitor parasitemia by preparing Giemsa-stained thin blood smears[8][10].

  • Synchronization: For stage-specific assays, synchronize the parasite culture, primarily to the ring stage, using 5% D-sorbitol treatment[11][12].

In Vitro Drug Susceptibility Assays

Several methods can be employed to determine the 50% inhibitory concentration (IC50) of this compound. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method[13][14][15][16].

Protocol: SYBR Green I Assay

  • Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound. Include positive (parasitized erythrocytes without drug) and negative (uninfected erythrocytes) controls.

  • Parasite Seeding: Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-24 hours[14].

  • Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively[14].

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the positive control and determine the IC50 value by non-linear regression analysis.

Alternative Assays:

  • pLDH Assay: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH)[17][18][19]. It is a reliable alternative to the SYBR Green I assay[17].

  • HRP2 Assay: This ELISA-based method detects the histidine-rich protein 2 (HRP2) produced by P. falciparum[20]. However, its utility can be limited by the persistence of the HRP2 antigen and the existence of HRP2-deleted parasite strains[21][22].

Cytotoxicity Assays

To assess the selectivity of this compound, its cytotoxicity against human cell lines is evaluated.

Materials:

  • Human cell lines (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney, HeLa - cervical cancer)[1][23][24]

  • Appropriate cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red dye[23][24][25].

Protocol: MTT Assay

  • Cell Seeding: Seed human cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against drug concentration.

Selectivity Index Calculation

The selectivity index (SI) is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the CC50 of the compound against a human cell line to its IC50 against the parasite.

SI = CC50 (Human Cell Line) / IC50 (P. falciparum)

A higher SI value indicates greater selectivity for the parasite and a more promising safety profile.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound

CompoundP. falciparum StrainIC50 (nM)[1][3][5]Human Cell LineCC50 (µM)[1][23]Selectivity Index (SI)
This compound3D7 (CQS)[Experimental Value]HepG2[Experimental Value][Calculated Value]
Dd2 (CQR)[Experimental Value]HEK293[Experimental Value][Calculated Value]
Chloroquine3D7 (CQS)[Reference Value]HepG2[Reference Value][Reference Value]
Dd2 (CQR)[Reference Value]HEK293[Reference Value][Reference Value]

Advanced In Vitro Characterization

For promising compounds, further in vitro studies can provide deeper insights into their therapeutic potential.

Drug Combination Studies

Investigating the interaction of this compound with known antimalarial drugs can identify potential synergistic or antagonistic effects. This is typically done using a fixed-ratio method and analyzing the data with isobolograms to determine the fractional inhibitory concentration (FIC) and the combination index (CI)[26][27][28].

G A This compound C Fixed-Ratio Combination A->C B Known Antimalarial (e.g., Artemisinin) B->C D Drug Susceptibility Assay C->D E Isobologram Analysis D->E F Determine Interaction (Synergy, Additivity, Antagonism) E->F

Caption: Workflow for drug combination studies.

Evaluation Against a Panel of Resistant Strains

To assess the compound's potential to overcome existing drug resistance, it should be tested against a panel of P. falciparum strains with well-characterized resistance profiles, including artemisinin-resistant strains[2][7][29][30].

Conclusion

This technical guide provides a robust framework for the comprehensive in vitro evaluation of this compound against P. falciparum. By following these detailed protocols and data analysis methods, researchers can generate high-quality, reproducible data to assess the compound's potential as a novel antimalarial agent. A promising profile, characterized by potent antiplasmodial activity, a high selectivity index, and efficacy against drug-resistant strains, would provide a strong rationale for advancing this compound to further preclinical development, including in vivo efficacy studies.

References

  • Knaab, T. C., Held, J., Kurz, T., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(6), 3035–3047. [Link]

  • MalariaWorld. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. [Link]

  • Ursing, J., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. Journal of Antimicrobial Chemotherapy, 77(4), 1005–1011. [Link]

  • Noedl, H., et al. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398–401. [Link]

  • Makler, M. T., Ries, J. M., Williams, J. A., Bancroft, J. E., Piper, R. C., Gibbins, B. L., & Hinrichs, D. J. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. The American journal of tropical medicine and hygiene, 48(6), 739–741. [Link]

  • Mayor, A., et al. (2019). Assessing Performance of HRP2 Antigen Detection for Malaria Diagnosis in Mozambique. Journal of Clinical Microbiology, 57(9), e00707-19. [Link]

  • Nodari, R., et al. (2020). Effects of combined drug treatments on Plasmodium falciparum: In vitro assays with doxycycline, ivermectin and efflux pump inhibitors. PLOS ONE, 15(4), e0232231. [Link]

  • World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

  • Smilkstein, M., et al. (2004). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. [Link]

  • Noedl, H., et al. (2002). Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing. Antimicrobial Agents and Chemotherapy, 46(6), 1658–1664. [Link]

  • Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSCIMED Central, 3(1), 1042. [Link]

  • Adwoa Biotech. (2024). Step-by-Step Guide: Culturing Plasmodium falciparum Strains in the Lab. YouTube. [Link]

  • Dondorp, A. M., et al. (1997). Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia. Transactions of the Royal Society of Tropical Medicine and Hygiene, 91(4), 444–448. [Link]

  • The American Journal of Tropical Medicine and Hygiene. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. [Link]

  • D'Alessandro, S., et al. (2014). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Malaria Journal, 13, 447. [Link]

  • Kariuki, V., et al. (2017). Nanoparticle-Based Histidine-Rich Protein-2 Assay for the Detection of the Malaria Parasite Plasmodium falciparum. ACS Omega, 2(6), 2862–2868. [Link]

  • Journal of Antimicrobial Chemotherapy. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. [Link]

  • MalariaWorld. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. [Link]

  • Wikipedia. (n.d.). Malaria. [Link]

  • ACS Publications. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. [Link]

  • PubMed. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. [Link]

  • World Health Organization. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. [Link]

  • The Korean Journal of Parasitology. (2007). Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change. [Link]

  • ResearchGate. (n.d.). HRP2 bead assay only detects HRP2-producing P. falciparum Plasma from... [Link]

  • Antimicrobial Agents and Chemotherapy. (2005). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. [Link]

  • Memorias do Instituto Oswaldo Cruz. (2015). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air. [Link]

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  • SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. [Link]

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  • ResearchGate. (n.d.). Distribution of chloroquine-resistant strains of P. falciparum in Southeast Asia. [Link]

  • AIR Unimi. (2020). Effects of combined drug treatments on Plasmodium falciparum : in vitro assays with doxycycline, ivermectin and efflux pump inhibitors. [Link]

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  • Hematologie Groningen. (n.d.). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. [Link]

  • Frontiers in Pharmacology. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. [Link]

  • Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
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3-Hydroxypropanimidamide hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxypropanimidamide Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound hydrochloride, a compound of significant interest in contemporary medicinal chemistry. We will move beyond simple data recitation to deliver a foundational understanding of its synthesis, properties, and critical applications, particularly in the field of antimalarial drug discovery.

Core Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. This compound hydrochloride is registered under the following identifiers.

PropertyValueSource
CAS Number 53868-56-7[1]
Molecular Formula C₃H₈N₂O·HCl[1]
Molecular Weight 124.57 g/mol [1][2]
Synonyms 3-Hydroxy-propionamidine hydrochloride, 3-Hydroxypropanamidine hydrochloride[1]

These fundamental properties are critical for accurate experimental design, from calculating molar concentrations for assays to predicting potential solubility characteristics.

Synthesis Pathway: The Pinner Reaction Approach

The synthesis of this compound hydrochloride and its derivatives is most effectively achieved through a well-established pathway involving the Pinner reaction. This method is favored for its reliability and directness in converting nitriles to the desired imidoester hydrochlorides, which are then readily transformed into the final amidine products.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol is a synthesized methodology based on established procedures for this class of compounds[3].

  • Step 1: Formation of the 3-Hydroxypropanenitrile Precursor. The synthesis begins with a suitable aromatic aldehyde, which is converted to a 3-hydroxypropanenitrile. This foundational step creates the carbon backbone of the final molecule.

  • Step 2: Pinner Reaction to Form the Imidoester Hydrochloride. The 3-hydroxypropanenitrile is dissolved in a suitable solvent mixture (e.g., CH₂Cl₂/THF). The solution is cooled (e.g., to -10°C) before introducing hydrogen chloride (typically as a solution in diethyl ether) and methanol. This reaction converts the nitrile group into a methyl imidoester hydrochloride (in this case, a derivative of methyl 3-hydroxypropanimidate hydrochloride). The causality here is the acid-catalyzed nucleophilic attack of methanol on the nitrile carbon.

  • Step 3: Amine Reaction to Yield the Final Amidine Hydrochloride. The resulting imidoester hydrochloride is then reacted directly with an appropriate amine (R¹-NH₂) in a solvent like dichloromethane (DCM). This step proceeds from 0°C to room temperature over approximately 12 hours. The amine displaces the methoxy group from the imidoester, forming the more stable amidine hydrochloride product.

Visualization of the Synthesis Workflow

The logical flow of this synthesis is critical for reproducibility and is visualized below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pinner Reaction cluster_2 Step 3: Amidine Formation A Aromatic Aldehyde B 3-Hydroxypropanenitrile A->B Conversion via Acetonitrile Addition C Imidoester Hydrochloride B->C MeOH, HCl in Et2O -10°C to rt E Final Amidine Hydrochloride (this compound HCl derivative) C->E DCM, 0°C to rt 12 hours D Amine (R¹-NH₂) D->E DCM, 0°C to rt 12 hours

Caption: Synthetic pathway for this compound hydrochloride derivatives.

Application in Drug Discovery: A New Frontier in Antimalarial Agents

The most compelling application for this chemical scaffold is in the development of novel antimalarial drugs. The spread of resistance to existing therapies, including artemisinin-based combinations, has created an urgent need for new chemical classes of antimalarials[3].

Mechanism and Significance

3-Hydroxypropanamidines (3-HPAs), the class to which this compound belongs, have emerged as a highly promising series of antiplasmodial agents. Research has demonstrated that specific derivatives exhibit potent in vitro activity against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of Plasmodium falciparum, with IC₅₀ values in the low nanomolar range[3].

The significance of this lies in several key areas:

  • Novelty: As a new chemotype, 3-HPAs have the potential to overcome existing resistance mechanisms.

  • Potency: The high activity at low concentrations suggests a specific and effective mode of action against the parasite.

  • Safety Profile: The most active compounds in the series have shown low cytotoxicity in human cell lines, indicating a favorable therapeutic window[3].

  • Metabolic Stability: Key compounds have demonstrated high stability in human liver microsomes, suggesting they are not rapidly cleared from the body and may have a long half-life, which is a desirable trait for an antimalarial drug[3].

Drug Development Context

The development of a compound like a 3-HPA derivative follows a rigorous pipeline. Its promising preclinical data positions it as a lead candidate for further optimization and in vivo testing.

G A Compound Design & Synthesis of 3-HPAs B In Vitro Screening (Pf 3D7 & Dd2 strains) A->B Evaluate Activity C Cytotoxicity Assay (Human Cell Lines) B->C Assess Selectivity D Metabolic Stability (Human Liver Microsomes) C->D Determine Drug-like Properties E Lead Candidate Optimization D->E Refine Structure F In Vivo Studies & Clinical Trials E->F

Caption: Role of 3-HPAs in the antimalarial drug discovery pipeline.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound hydrochloride is not widely available, its chemical nature as a hydrochloride salt of an organic amide allows for the establishment of prudent laboratory practices based on analogous compounds.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[4][5]. Avoid contact with skin and eyes[6]. After handling, wash hands thoroughly[4][6].

  • Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents[5][6].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[7].

It is imperative to conduct a thorough, substance-specific risk assessment before commencing any experimental work.

References

  • Schlemmer, C., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. Available at: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Hydroxy-propionamidine hydrochloride - CAS:53868-56-7. Available at: [Link]

  • PubChem. (n.d.). 3-Aminopropanamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 3-Amino-N-methylpropanamide hydrochloride. Available at: [Link]

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Discovery and Synthesis of Novel 3-Hydroxy-propanamidines: A Guide to a New Class of Orally Active Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel chemotypes. This technical guide provides a comprehensive overview of the discovery and synthesis of 3-hydroxy-propanamidines (3-HPAs), a promising class of compounds exhibiting potent bioactivity, particularly as antimalarial agents. We delve into the strategic rationale behind their design, drawing from principles of bioisosteric replacement to enhance therapeutic profiles. This document details two primary synthetic pathways, offering step-by-step protocols and explaining the causality behind critical experimental choices. Furthermore, we synthesize key structure-activity relationship (SAR) findings and present preclinical data that underscore the potential of 3-HPAs. This guide is intended for researchers and drug development professionals, providing the foundational knowledge required to explore and expand upon this important new class of molecules.

Introduction: The Genesis of 3-Hydroxy-propanamidines

The quest for new therapeutic agents is often an exercise in molecular refinement. The journey to the discovery of 3-hydroxy-propanamidines (3-HPAs) is a prime example of this, born from the strategic optimization of a pre-existing pharmacophore. Initial research identified a class of 3-hydroxypropanehydrazonamides with potent antimalarial activity.[1] However, a significant liability of the hydrazonamide motif is its potential for in vivo hydrolysis, which could release toxic hydrazine metabolites.[1]

This critical challenge prompted a bioisosteric replacement strategy. Bioisosterism, a cornerstone of medicinal chemistry, involves substituting a functional group with another that shares similar physicochemical properties, with the goal of retaining or improving biological activity while optimizing pharmacokinetic or toxicological profiles.[2][3][4] In this context, the amidine functional group was selected as a metabolically robust bioisostere for the hydrazonamide moiety.[1] This strategic pivot led to the development of 3-HPAs, a novel class of compounds that not only circumvented the potential toxicity issue but also demonstrated enhanced efficacy.[1][5]

Crucially, earlier studies had established that a hydroxyl group positioned at a specific distance from a basic nitrogen center was essential for potent antimalarial activity.[1][5] The 3-hydroxy-propanamidine scaffold preserves this critical pharmacophoric feature while introducing the stable amidine core, setting the stage for a new and powerful class of antimalarial candidates.

Core Synthetic Strategies: Pathways to 3-HPAs

The synthesis of the 3-HPA library has been primarily achieved through two distinct, linear synthetic routes starting from common intermediates. The choice between these pathways often depends on the desired substitution pattern of the final amidine and considerations of yield versus operational efficiency.[1]

The common precursor for both routes is a substituted 3-hydroxypropanenitrile, which is typically prepared from a corresponding aromatic aldehyde.[1]

G cluster_start Starting Material cluster_intermediate Common Intermediate cluster_routes Divergent Synthetic Routes cluster_end Final Product Aldehyde Aromatic Aldehyde (2a-h) Nitrile 3-Hydroxypropanenitrile (3a-h) Aldehyde->Nitrile Leven et al. conversion RouteA Route A (Pinner Reaction) Nitrile->RouteA RouteB Route B (Direct Amination) Nitrile->RouteB HPA 3-Hydroxy-propanamidine (3-HPA) RouteA->HPA RouteB->HPA

Figure 1: Overall synthetic strategy for 3-HPAs.
Route A: The Imidate Hydrochloride Pathway (Pinner Reaction)

This classical approach proceeds via a Pinner reaction to form a stable, yet reactive, imidate hydrochloride (imidoester) intermediate. This method is particularly advantageous for synthesizing N-alkylaryl-substituted amidines and has provided superior yields for certain key compounds.[1]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. The formation of the imidate hydrochloride requires anhydrous conditions (e.g., dry HCl in ether) to prevent hydrolysis of the nitrile starting material back to a carboxylic acid or the imidate product to an ester.

  • Low Temperature: The initial reaction is conducted at low temperatures (-10 °C to 0 °C) to control the exothermic reaction between the nitrile and HCl-saturated alcohol and to minimize side reactions.

  • Amine Addition: The final step involves nucleophilic attack by the desired amine on the imidate. This reaction is typically performed at 0 °C to room temperature to ensure controlled formation of the amidine and prevent decomposition.

G cluster_workflow Workflow for Synthetic Route A Nitrile 3-Hydroxypropanenitrile (Intermediate 3) Imidate Imidate Hydrochloride (Intermediate 4) Nitrile->Imidate Step (ii): MeOH, HCl in Et₂O CH₂Cl₂/THF, -10 °C to rt Amidine Target 3-HPA (Product 6-23) Imidate->Amidine Step (iii): R¹-NH₂ DCM, 0 °C to rt, 12 h

Figure 2: Experimental workflow for Synthetic Route A.

Experimental Protocol: Synthesis of Benzamidine 22 via Route A [1]

  • Imidate Formation: A solution of 3-hydroxypropanenitrile intermediate (1.0 eq) in a mixture of CH₂Cl₂/THF is cooled to -10 °C.

  • A solution of dry HCl in diethyl ether is added, followed by the addition of anhydrous methanol (MeOH).

  • The reaction mixture is stirred and allowed to warm to room temperature overnight.

  • The solvent is removed under reduced pressure to yield the crude imidate hydrochloride intermediate, which is used in the next step without further purification.

  • Amidine Formation: The crude imidate hydrochloride is dissolved in dry dichloromethane (DCM) and cooled to 0 °C.

  • The appropriate amine (e.g., 4-methoxyaniline, 1.1 eq) is added portion-wise.

  • The reaction is stirred at room temperature for 12 hours, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The crude product is purified by column chromatography to afford the final 3-hydroxy-propanamidine.

Route B: Direct Amination via Trimethylaluminum

This route offers a more direct and less time-consuming synthesis by directly reacting the nitrile with an amine, mediated by trimethylaluminum (Al(CH₃)₃).[1] While often resulting in lower yields compared to Route A, it avoids the use of storage-sensitive imidate intermediates. However, this method was found to be ineffective for the synthesis of alkylarylamidines.[1]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: Trimethylaluminum acts as a potent Lewis acid, coordinating to the nitrogen of the nitrile. This activation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, the aryl amine.

  • Inert Atmosphere: Organoaluminum reagents like Al(CH₃)₃ are pyrophoric and react violently with water and air. Therefore, the reaction must be conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).

  • Elevated Temperature: The reaction typically requires heating (e.g., 50 °C) to drive the amination to completion.

G cluster_workflow Workflow for Synthetic Route B Nitrile 3-Hydroxypropanenitrile (Intermediate 3) Product Target Benzamidine (Product 14-21) Nitrile->Product Amine Aryl Amine (e.g., 4-fluoroaniline) Amine->Product Amine->Product Step (v): Al(CH₃)₃ Toluene/THF, 0 to 50 °C, 5 h

Figure 3: Experimental workflow for Synthetic Route B.

Experimental Protocol: Synthesis of Benzamidines 14–21 via Route B [1]

  • A solution of the respective aryl amine (e.g., 4-fluoroaniline, 1.0 eq) in a mixture of toluene/THF is prepared under an inert atmosphere.

  • The solution is cooled to 0 °C, and a solution of trimethylaluminum (2 M in toluene, 1.1 eq) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of the 3-hydroxypropanenitrile intermediate (1.2 eq) in toluene is added dropwise.

  • The reaction mixture is heated to 50 °C and stirred for 5 hours, monitored by TLC.

  • After completion, the reaction is carefully quenched at 0 °C with a suitable reagent (e.g., by the slow addition of a Rochelle's salt solution).

  • The product is extracted, and the organic layers are combined, dried, and concentrated.

  • The crude product is purified by column chromatography.

Structure-Activity Relationships and Preclinical Evaluation

The development of the 3-HPA series has yielded several potent analogs with excellent activity against both drug-sensitive (3D7/Pf3D7) and multidrug-resistant (Dd2/PfDd2) strains of Plasmodium falciparum.[1][5][6]

In Vitro Antimalarial Activity

Systematic modification of the phenanthrene and benzamidine moieties of the 3-HPA scaffold has led to the identification of key structural features that govern antimalarial potency.[6][7] Compound 22 , featuring a para-methoxy-substituted benzamidine moiety, emerged as a lead candidate, exhibiting nanomolar inhibition of both chloroquine-sensitive and resistant parasite strains.[1][5][8][9][10]

CompoundSubstituentsIC₅₀ Pf 3D7 (μM)IC₅₀ Pf Dd2 (μM)Cytotoxicity (HepG2, IC₅₀ μM)Reference
16 Two tert-butylphenyl0.050.05>30[1]
22 para-methoxy-benzamidine0.0050.012>30[1][5]
23 -0.0050.009>30[1]
7d para-bromo-benzamidine--Not observed[6]

Table 1: In Vitro Activity of Lead 3-Hydroxy-propanamidines.

The data clearly indicates that these compounds possess high parasite selectivity, with potent antiplasmodial activity and low cytotoxicity against human cell lines.[1][6] The mechanism of action for lead compounds like 7d is proposed to be the inhibition of hemozoin formation, a critical detoxification pathway for the parasite.[6]

CORE 3-HPA Scaffold OH 3-Hydroxy Group CORE->OH Essential for activity AMIDINE Amidine Moiety CORE->AMIDINE Metabolically stable bioisostere PHEN Phenanthrene Moiety CORE->PHEN BENZ Benzamidine Moiety CORE->BENZ ACTIVITY Potent Antimalarial Activity PHEN->ACTIVITY Modifications affect potency BENZ->ACTIVITY Substituents (e.g., p-OMe, p-Br) crucial for high potency

Figure 4: Key structure-activity relationships in 3-HPAs.
In Vivo Efficacy and Pharmacokinetics

Selected lead compounds have demonstrated significant in vivo activity in the Plasmodium berghei mouse model. Compound 22 showed a strong, dose-dependent curative effect when administered orally.[5][9][10]

  • At 50 mg/kg , a 66% cure rate was observed.[5][9]

  • At 30 mg/kg , a 33% cure rate was achieved.[5][9]

These results highlight the oral bioavailability and potent in-host activity of this compound class. Furthermore, pharmacokinetic studies of analog 7d revealed a favorable profile with a fast onset and a slow elimination phase, which are desirable properties for an antimalarial drug.[6] Importantly, no obvious signs of toxicity were observed during these in vivo studies.[5][6]

Conclusion and Future Outlook

The discovery of 3-hydroxy-propanamidines represents a successful application of rational drug design principles. Through the strategic bioisosteric replacement of a labile hydrazonamide group, a new class of potent, selective, and orally active antimalarial agents was developed. The synthetic routes outlined in this guide are robust and adaptable, allowing for extensive exploration of the chemical space around the 3-HPA scaffold.

The compelling preclinical data, including nanomolar in vitro potency against resistant strains, significant in vivo efficacy, and favorable safety profiles, position 3-HPAs as a highly promising starting point for further drug development. Future work should focus on advanced lead optimization to enhance pharmacokinetic properties, broaden the anti-parasitic spectrum, and fully elucidate the mechanism of resistance. The foundational knowledge presented herein provides a solid platform for researchers to build upon in the critical fight against malaria and other infectious diseases.

References

  • Knaab, T. C., Held, J., Kurz, T., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(6), 3035-3047. [Link]

  • National Center for Biotechnology Information. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC. PubMed Central. [Link]

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  • ResearchGate. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum | Request PDF. [Link]

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3-Hydroxypropanimidamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents necessitates the exploration of innovative chemical scaffolds that offer advantageous physicochemical and pharmacological properties. 3-Hydroxypropanimidamide, a member of the amidoxime class of organic compounds, has emerged as a compelling scaffold in medicinal chemistry. Its unique structural features enable it to serve as a versatile building block, a bioisosteric replacement for common functional groups, and a clever prodrug moiety to enhance the pharmacokinetic profiles of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the this compound scaffold, from its fundamental chemical properties and synthesis to its strategic applications in drug discovery. We will delve into its role as a prodrug, its bioisosteric potential, and provide a detailed case study of its successful application in the development of next-generation antimalarial agents. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the this compound scaffold in their own research endeavors.

The this compound Scaffold: A Primer

At its core, this compound, also known as a N'-hydroxy-propanimidamide, is a small, functionalized molecule characterized by a three-carbon backbone bearing a hydroxyl group and an amidoxime functional group. The amidoxime moiety, which consists of a hydroxyimino and an amino group attached to the same carbon, is the cornerstone of this scaffold's utility in drug discovery.[1]

Physicochemical Properties: The Foundation of Druggability

The physicochemical properties of a scaffold are paramount to its success in a drug discovery program. While specific quantitative data for the parent this compound is not extensively documented, we can infer its properties from the behavior of the amidoxime functional group and related small molecules.

The amidoxime group imparts a degree of polarity to the molecule, influencing its solubility. The presence of both hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the nitrogen and oxygen atoms) suggests that this compound and its simple derivatives would exhibit moderate aqueous solubility.[2] The lipophilicity, as measured by the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. The calculated logP (cLogP) for amidoxime-containing compounds can be tailored through synthetic modifications to the rest of the molecule to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME) properties.[3]

The basicity of the amidoxime group is significantly lower than that of the corresponding amidine.[4] This has profound implications for its use as a prodrug, as the less basic amidoxime is less likely to be protonated at physiological pH, allowing for better membrane permeability.[5]

Table 1: Predicted Physicochemical Properties of Simple Amidoximes

PropertyPredicted Value/RangeSignificance in Drug Discovery
cLogP 0.0 - 2.5Influences membrane permeability and solubility.[6]
Topological Polar Surface Area (TPSA) 60 - 90 ŲPredicts drug transport properties.
Hydrogen Bond Donors 2-3Contributes to target binding and solubility.
Hydrogen Bond Acceptors 2-3Contributes to target binding and solubility.
pKa (Amidinium ion) 9.0 - 11.0Affects ionization state at physiological pH.
pKa (Amidoxime) ~5.0Significantly less basic than the corresponding amidine.[4]
The Prodrug Principle: Unmasking the Active Agent

One of the most powerful applications of the this compound scaffold is its role as a prodrug for the corresponding 3-hydroxypropanamidine.[5] Amidines are strongly basic and are often protonated at physiological pH, which can limit their oral bioavailability due to poor absorption from the gastrointestinal tract.[4]

The this compound, being less basic, can be readily absorbed.[5] Once in the systemic circulation, it is enzymatically reduced to the active amidine form.[4] This bioactivation is primarily carried out by the mitochondrial amidoxime reducing component (mARC) enzyme system.[7] This system is a three-component electron transport chain located on the outer mitochondrial membrane and consists of NADH-cytochrome b5 reductase, cytochrome b5, and a molybdenum-containing enzyme (mARC1 or mARC2).[8]

The ability of the this compound scaffold to act as a prodrug offers a strategic advantage in overcoming the pharmacokinetic challenges associated with highly basic drug candidates.[5]

G cluster_GIT Gastrointestinal Tract cluster_Systemic Systemic Circulation Prodrug This compound (Lipophilic, Less Basic) Absorption Passive Diffusion Prodrug->Absorption Prodrug_Circ This compound Absorption->Prodrug_Circ Enters Bloodstream mARC mARC Enzyme System (Mitochondria) Prodrug_Circ->mARC Reduction ActiveDrug 3-Hydroxypropanamidine (Hydrophilic, Basic, Active) Target Biological Target ActiveDrug->Target Pharmacological Effect mARC->ActiveDrug

Figure 1: The this compound Prodrug Strategy.
A Bioisosteric Chameleon: Mimicking Key Functional Groups

Bioisosterism, the strategy of replacing a functional group within a drug molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[9] The this compound scaffold can be considered a non-classical bioisostere for carboxylic acids and amides.[10] This replacement can lead to improved metabolic stability, enhanced target binding, and novel intellectual property.[9]

The amidoxime moiety can mimic the hydrogen bonding pattern of a carboxylic acid, with the hydroxyl group acting as a hydrogen bond donor and the nitrogen atoms as acceptors. Unlike carboxylic acids, which are typically ionized at physiological pH, the less basic amidoxime remains largely unionized, which can be advantageous for cell permeability.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is generally accessible through well-established organic chemistry transformations. The most common starting material is the corresponding 3-hydroxypropionitrile.

General Synthesis of Unsubstituted this compound

The parent this compound can be synthesized from 3-hydroxypropionitrile by reaction with hydroxylamine.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-hydroxypropionitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol.

  • Procedure: a. Dissolve hydroxylamine hydrochloride and sodium carbonate in ethanol. b. Add 3-hydroxypropionitrile to the reaction mixture. c. Reflux the mixture for several hours. d. Monitor the reaction progress by thin-layer chromatography. e. Upon completion, cool the reaction mixture and filter to remove inorganic salts. f. Evaporate the solvent under reduced pressure. g. Purify the crude product by recrystallization or column chromatography.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Synthesis of Substituted this compound Derivatives

A versatile route to substituted derivatives, particularly those that will be reduced to N-substituted amidines, involves a Pinner-type reaction followed by reaction with an amine.

G Start 3-Hydroxypropanenitrile Step1 Pinner Reaction (HCl, Alcohol) Start->Step1 Intermediate Imidoester Hydrochloride Step1->Intermediate Step2 Amination (R-NH2) Intermediate->Step2 Product Substituted 3-Hydroxypropanamidine Step2->Product

Figure 2: General synthetic workflow for substituted derivatives.

Application in Drug Discovery: A Case Study in Antimalarial Development

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial agents.[11] Research into 3-hydroxypropanamidines (HPAs), the active forms of this compound prodrugs, has identified a new class of highly potent antimalarials.[12]

From Scaffold to Lead Compound: Structure-Activity Relationship (SAR) Studies

Starting with a 3-hydroxypropanamidine scaffold, researchers have conducted extensive SAR studies to optimize antiplasmodial activity.[13] Modifications to various parts of the molecule have led to the identification of lead compounds with nanomolar potency against both drug-sensitive and multidrug-resistant P. falciparum strains.[12]

Table 2: In Vitro Antiplasmodial Activity of Representative 3-Hydroxypropanamidine Derivatives

CompoundR1 GroupR2 GroupPf 3D7 IC50 (nM)Pf Dd2 IC50 (nM)Cytotoxicity (HepG2, µM)
Lead 1 Phenyl4-Fluorophenyl512>50
Analog 2 Naphthyl4-Chlorophenyl820>50
Analog 3 Biphenyl4-Methoxyphenyl1535>50

(Data is illustrative and based on findings from published studies on 3-hydroxypropanamidines)[12]

Mechanism of Action: Targeting Heme Detoxification

The primary mechanism of action for this class of compounds is the inhibition of hemozoin formation.[12] During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin. 3-Hydroxypropanamidine derivatives disrupt this process, leading to an accumulation of toxic heme and parasite death.[12]

Key Experimental Protocols in Antimalarial Drug Discovery

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

  • Cell Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes in complete medium.

  • Drug Preparation: Prepare serial dilutions of test compounds in an appropriate solvent.

  • Assay Plate Preparation: Add parasitized erythrocytes to 96-well plates containing the drug dilutions.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Lyse the cells and stain the parasitic DNA with SYBR Green I dye.

  • Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Cytotoxicity Assay (HepG2 Cells)

  • Cell Culture: Culture HepG2 cells in appropriate medium.

  • Drug Treatment: Seed cells in 96-well plates and treat with serial dilutions of test compounds.

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Add a viability reagent (e.g., resazurin or MTT) and incubate.

  • Data Acquisition: Measure absorbance or fluorescence.

  • Data Analysis: Calculate CC50 values.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and buffer.

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

Broader Therapeutic Potential of the this compound Scaffold

While the antimalarial application is well-established for the corresponding amidines, the broader class of amidoximes and related structures have shown promise in other therapeutic areas, suggesting a wider potential for the this compound scaffold.

Anticancer Applications

Hydroxamic acid derivatives, which share some structural similarities with amidoximes, are known to be effective antitumor drugs.[14] Some flavonoid-based amide derivatives have also shown potent anticancer activity.[15] Given that this compound can act as a bioisostere for amides and carboxylic acids, it is plausible that derivatives of this scaffold could be developed as novel anticancer agents.[9] Potential mechanisms could involve the inhibition of key enzymes in cancer progression, such as histone deacetylases or matrix metalloproteinases.[16][17]

Antibacterial and Antifungal Applications

Amidoximes are known to be reducible in vivo to amidines, which can exhibit significant antimicrobial activity.[8] Furthermore, 3-hydroxypropionic acid, a related C3 compound, has demonstrated antibacterial properties.[18] Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown promise as scaffolds for developing antimicrobial agents against multidrug-resistant pathogens.[19] This suggests that the this compound scaffold could be a valuable starting point for the development of new antibacterial and antifungal drugs.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal. Its utility as a prodrug to enhance the oral bioavailability of basic amidines is a well-established and powerful strategy. Furthermore, its potential as a bioisosteric replacement for carboxylic acids and amides opens up new avenues for scaffold hopping and the optimization of lead compounds. The successful development of potent antimalarial candidates based on the corresponding amidine highlights the therapeutic potential of this scaffold.

Future research should focus on exploring the full potential of the this compound scaffold in other therapeutic areas, such as oncology and infectious diseases. A deeper understanding of its metabolic fate and the factors influencing its conversion to the active amidine will be crucial for the rational design of new drug candidates. As our understanding of the enzymatic machinery involved in its bioactivation grows, so too will our ability to fine-tune the properties of this versatile scaffold to create the next generation of innovative medicines.

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A Theoretical Exploration of 3-Hydroxypropanimidamide Reaction Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical examination of the reaction mechanisms of 3-Hydroxypropanimidamide, a molecule of significant interest in medicinal chemistry and drug development. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes established principles of physical organic chemistry and draws parallels from theoretical studies on analogous systems to propose plausible reaction pathways. By providing a robust theoretical framework, this guide aims to empower researchers to design experiments, interpret data, and ultimately accelerate the development of novel therapeutics.

Introduction: The Significance of this compound

This compound and its derivatives are emerging as critical scaffolds in drug discovery. The presence of the imidamide functional group, a tautomer of an amide, along with a hydroxyl group, imparts unique physicochemical properties that are attractive for designing molecules with improved pharmacological profiles. Understanding the fundamental reaction mechanisms governing its formation, tautomerism, and degradation is paramount for predicting its stability, reactivity, and metabolic fate. This knowledge is crucial for optimizing synthetic routes, designing stable formulations, and predicting potential drug-drug interactions.

Theoretical Framework and Computational Methodology

The insights presented in this guide are grounded in the principles of computational chemistry, primarily leveraging Density Functional Theory (DFT). DFT has proven to be a powerful tool for elucidating reaction mechanisms, predicting transition state geometries, and calculating the energetic profiles of chemical reactions.

Foundational Computational Methods

Theoretical studies on analogous systems frequently employ DFT methods, such as the B3LYP functional, in conjunction with basis sets like 6-31+G(d,p).[1] These methods provide a reliable balance between computational cost and accuracy for studying organic reaction mechanisms. Solvation effects, which are critical in biological systems, are often modeled using continuum models like the Polarizable Continuum Model (PCM).[2]

Experimental Protocols for Mechanistic Studies

Validating theoretical predictions with experimental data is a cornerstone of scientific integrity. Key experimental techniques to probe the reaction mechanisms of this compound include:

  • Kinetic Studies: Monitoring reaction rates under various conditions (temperature, pH, catalyst concentration) to determine rate laws and activation parameters.

  • Spectroscopic Analysis: Utilizing techniques like NMR, IR, and Mass Spectrometry to identify intermediates and products, providing structural evidence for proposed mechanisms.[3][4]

  • Isotope Labeling Studies: Employing isotopically labeled reactants to trace the pathways of atoms throughout a reaction, offering definitive mechanistic insights.

Synthesis of this compound: A Pinner Reaction-Based Approach

A primary and efficient route for the synthesis of amidines is the Pinner reaction.[5][6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia or an amine. For this compound, the synthesis would logically start from 3-hydroxypropanenitrile.

Proposed Reaction Mechanism

The proposed mechanism for the synthesis of this compound via a modified Pinner reaction is a two-step process:

  • Formation of the Imidate Ester Hydrochloride (Pinner Salt): 3-hydroxypropanenitrile is treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol.

  • Aminolysis of the Imidate Ester: The resulting imidate ester hydrochloride is then reacted with ammonia to displace the alkoxy group, yielding the final this compound hydrochloride salt.

Caption: Fig 1. Proposed Pinner reaction mechanism for this compound synthesis.

Detailed Experimental Protocol (Illustrative)

Materials: 3-hydroxypropanenitrile, ethanol, anhydrous hydrogen chloride, anhydrous diethyl ether, ammonia gas.

Step 1: Synthesis of Ethyl 3-hydroxypropanimidate hydrochloride

  • Cool a solution of 3-hydroxypropanenitrile in anhydrous ethanol to 0°C.

  • Bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature at 0°C until saturation.

  • Seal the reaction vessel and stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude Pinner salt.

Step 2: Synthesis of this compound hydrochloride

  • Dissolve the crude Pinner salt in anhydrous ethanol.

  • Bubble anhydrous ammonia gas through the solution at 0°C until saturation.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Filter the resulting precipitate (ammonium chloride) and concentrate the filtrate under reduced pressure to yield crude this compound hydrochloride.

Tautomerism in this compound: A Computational Perspective

This compound can exist in several tautomeric forms. Understanding the relative stability of these tautomers is crucial as it dictates the molecule's reactivity and its interactions with biological targets. The primary tautomeric equilibrium is between the amidine (imine) form and the α-hydroxy-N-aminoethylene (enol-amine) form.

Theoretical Analysis of Tautomeric Stability

Based on DFT studies of similar systems, the amidine form is generally predicted to be the more stable tautomer in the gas phase and in non-polar solvents.[7][8] The stability is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents. In polar, protic solvents, the relative stability can shift due to differential solvation of the tautomers.

Table 1: Illustrative Relative Energies of this compound Tautomers (Calculated using DFT)

TautomerStructureRelative Energy (kcal/mol) - Gas Phase (Illustrative)Relative Energy (kcal/mol) - Aqueous (Illustrative)
Amidine (Imine) FormHO-(CH2)2-C(=NH)-NH20.00.0
α-hydroxy-N-aminoethylene FormHO-(CH2)2-C(OH)=N-NH2+5.8+3.2

Note: These values are illustrative and based on general trends observed in computational studies of similar molecules. Actual values would require specific DFT calculations for this compound.

Tautomerism Amidine Amidine (Imine) Form HO-(CH2)2-C(=NH)-NH2 EnolAmine α-hydroxy-N-aminoethylene Form HO-(CH2)2-C(OH)=N-NH2 Amidine->EnolAmine Proton Transfer

Caption: Fig 2. Tautomeric equilibrium of this compound.

Hydrolysis of this compound: A Mechanistic Hypothesis

The hydrolysis of amidines is a critical degradation pathway that can impact the shelf-life and in vivo stability of drugs containing this moiety. Theoretical studies on the hydrolysis of similar compounds suggest that the reaction can proceed through different pathways depending on the pH.[1][2][9]

Proposed Hydrolysis Mechanism (Neutral/Basic Conditions)

Under neutral or basic conditions, the hydrolysis is proposed to proceed via a nucleophilic attack of a water molecule or hydroxide ion on the imidamide carbon, forming a tetrahedral intermediate. This is often the rate-determining step.[1] Subsequent proton transfer and elimination of ammonia lead to the formation of 3-hydroxypropanamide.

Caption: Fig 3. Proposed hydrolysis mechanism of this compound.

Factors Influencing Hydrolysis Rate
  • pH: The rate of hydrolysis is highly pH-dependent. Acidic conditions can protonate the imidamide, making it more susceptible to nucleophilic attack. Basic conditions increase the concentration of the more nucleophilic hydroxide ion.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state and intermediates, thereby affecting the reaction rate.

Conclusion and Future Directions

This guide has presented a theoretical framework for understanding the key reaction mechanisms of this compound. While based on established chemical principles and studies of analogous systems, dedicated computational and experimental studies on this compound are warranted to refine these proposed mechanisms. Future research should focus on:

  • Performing high-level DFT calculations to accurately determine the energetic profiles of the synthesis, tautomerism, and hydrolysis reactions.

  • Conducting detailed kinetic and mechanistic experiments to validate the theoretical predictions.

  • Investigating the metabolism of this compound in vitro and in vivo to understand its biotransformation pathways.

By combining theoretical and experimental approaches, the scientific community can gain a deeper understanding of this important molecule, paving the way for the development of safer and more effective medicines.

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  • Zhang, J., & Zhang, Y. (2007). Theoretical studies on the hydrolysis mechanism of N-(2-oxo-1, 2-dihydro-pyrimidinyl) formamide. Journal of Xi'an Jiaotong University, 41(3), 343-347. [Link]

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Methodological & Application

Application Notes & Protocols for the Synthesis of 3-Hydroxypropanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-hydroxypropanimidamide derivatives, a class of compounds of increasing interest in medicinal chemistry and drug development. We present detailed, field-proven protocols for the multi-step synthesis, starting from readily available aldehydes. Two primary synthetic routes are explored: the classical Pinner reaction and a modern alternative via an amidoxime intermediate. A third, direct amination approach is also discussed. This guide emphasizes the underlying chemical principles, offers insights into experimental choices, and provides robust, step-by-step methodologies to ensure reproducible and efficient synthesis.

Introduction: The Significance of this compound Derivatives

The this compound moiety is a key pharmacophore found in a variety of biologically active molecules. Its ability to mimic protonated arginine and engage in hydrogen bonding interactions makes it a valuable functional group in the design of enzyme inhibitors and receptor antagonists. Notably, derivatives of this scaffold have shown promise as potent antimalarial agents, highlighting the importance of efficient and scalable synthetic routes for further investigation and development in this area.[1] This guide is designed to equip researchers with the necessary protocols to synthesize these valuable compounds.

Overall Synthetic Strategy

The synthesis of this compound derivatives typically commences with the corresponding aldehyde, which is first converted to a 3-hydroxypropanenitrile intermediate. This crucial intermediate is then transformed into the target amidine. The general synthetic workflow is depicted below.

G A Aromatic/Heteroaromatic Aldehyde B 3-Hydroxypropanenitrile Intermediate A->B Acetonitrile, Base C Route A: Pinner Reaction B->C D Route B: Amidoxime Formation B->D E Imidate Hydrochloride (Pinner Salt) C->E Anhydrous HCl, Alcohol F 3-Hydroxypropanamidoxime D->F Hydroxylamine G Final Product: This compound Derivative E->G Amine (R-NH2) or Ammonia F->G Reduction G cluster_0 Pinner Reaction Mechanism A Nitrile B Nitrilium Ion A->B H+ C Imidate B->C R'-OH D Pinner Salt (Imidate Hydrochloride) C->D H+ E Tetrahedral Intermediate D->E R''-NH2 F Amidine E->F - R'-OH, -H+

Sources

Application Notes & Protocols: In Vivo Evaluation of 3-Hydroxypropanimidamides in a Plasmodium berghei Mouse Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents. 3-Hydroxypropanimidamides (HPAs), also referred to as 3-hydroxy-propanamidines, have emerged as a promising new class of orally active antimalarials.[1][2] Specific analogues have demonstrated potent, nanomolar inhibition of both drug-sensitive and multidrug-resistant P. falciparum strains in vitro and curative activity in in vivo mouse models.[1][2][3][4] This document provides a detailed guide for the preclinical in vivo evaluation of novel HPA compounds using the widely accepted Plasmodium berghei murine model. It consolidates field-proven protocols, explains the scientific rationale behind experimental design, and offers a framework for data interpretation, empowering researchers to rigorously assess the potential of new chemical entities in the antimalarial drug discovery pipeline.

Introduction: The Scientific Rationale

1.1. The Need for Novel Antimalarials Malaria remains a significant global health threat, with resistance to frontline artemisinin-based combination therapies (ACTs) compromising treatment efficacy.[1] This challenge underscores the critical need for new chemical scaffolds with novel mechanisms of action.

1.2. 3-Hydroxypropanimidamides (HPAs): A Promising New Class Recent medicinal chemistry efforts have identified HPAs as a potent class of antiplasmodial agents.[4]

  • Potent In Vitro Activity: Lead HPA compounds exhibit excellent activity against both chloroquine-sensitive (e.g., 3D7) and resistant (e.g., Dd2) strains of P. falciparum, with IC50 values in the single-digit nanomolar range.[1][2]

  • Favorable Safety Profile: These compounds have demonstrated low cytotoxicity against human cell lines (e.g., HepG2), indicating high parasite selectivity.[3][4]

  • Proven In Vivo Efficacy: In the standard P. berghei mouse model, lead HPAs have shown dose-dependent curative activity when administered orally. For instance, one lead compound achieved a 66% cure rate at a 50 mg/kg oral dose in the Peters 4-day suppressive test.[2]

  • Mechanism of Action: Evidence suggests that HPAs may act by inhibiting the heme detoxification pathway in the parasite.

1.3. The Plasmodium berghei Mouse Model: A Validated Screening Platform Rodent malaria models, particularly using P. berghei, are a cornerstone of preclinical antimalarial drug discovery.[5][6] They provide an indispensable tool to assess a compound's efficacy, disposition, and potential toxicity in a whole-organism system before advancing to more complex and costly models.[7] While not a perfect analogue for human malaria, this model is highly valued for its reproducibility, cost-effectiveness, and established protocols for primary screening.[7][8]

Preclinical Evaluation Workflow

The path from a promising compound to a drug candidate involves a structured, multi-stage evaluation. This guide focuses on the crucial primary in vivo assessment stage.

G cluster_0 In Vitro & Ex Vivo Stage cluster_1 In Vivo Stage (Focus of this Guide) cluster_2 Advanced Preclinical Stage vitro_activity In Vitro Activity (P. falciparum strains) cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) peters_test Primary Screen: 4-Day Suppressive Test (P. berghei) cytotoxicity->peters_test Proceed if Selective Index is High dose_response Secondary Screen: Dose-Response & ED50/ED90 peters_test->dose_response survival Mean Survival Time Analysis dose_response->survival pk_pd Pharmacokinetics (PK)/ Pharmacodynamics (PD) survival->pk_pd Proceed if Efficacy is High humanized Efficacy in Humanized Mouse Models (P. falciparum) pk_pd->humanized

Caption: High-level workflow for preclinical antimalarial drug evaluation.

Ethical Considerations in Animal Studies

All research involving animals must adhere to strict ethical guidelines to ensure welfare and minimize suffering. The principles of the 3Rs (Replacement, Reduction, Refinement) are paramount.[9]

  • Replacement: Use non-animal methods whenever possible. The protocols described here are for use only after a compound has shown promising in vitro activity.

  • Reduction: Use the minimum number of animals required to obtain statistically significant results.[10] Proper experimental design is crucial.

  • Refinement: Refine procedures to minimize animal stress, pain, and distress.[9][11][12] This includes proper handling, appropriate administration techniques, and defined humane endpoints.[11]

All protocols must be approved by an institutional Animal Care and Use Committee (IACUC) or equivalent ethics board before commencement.[10][13]

Core Protocol: The 4-Day Suppressive Test (Peter's Test)

This is the standard and most widely used primary in vivo assay for rapidly assessing the efficacy of a potential antimalarial compound.[14][15][16][17][18] The test evaluates the ability of a compound to suppress parasite multiplication in the blood.

4.1. Principle Mice are inoculated with P. berghei parasitized red blood cells. Treatment with the test compound begins shortly after infection and continues for four consecutive days. On the fifth day, the level of parasitemia in treated mice is compared to that in an untreated control group to determine the percentage of parasite suppression.

4.2. Materials and Reagents

  • Test Compound: 3-Hydroxypropanimidamide analogue(s).

  • Parasite Strain: Chloroquine-sensitive Plasmodium berghei (e.g., ANKA strain).[14]

  • Animal Model: Swiss albino or BALB/c mice (female, 6-8 weeks old, 20-25g).[19] Groups should consist of 5 mice each.[17][20]

  • Positive Control: Chloroquine phosphate (10 mg/kg).[15]

  • Vehicle Control: The solvent system used to dissolve/suspend the test compound (e.g., 2% DMSO in water, or 30% DMSO in 1% Carboxymethylcellulose (CMC)).[15][19]

  • Equipment: Microscopes, glass slides, Giemsa stain, sterile syringes, oral gavage needles, tubes for blood collection.

4.3. Step-by-Step Methodology

Day (-1): Parasite Stock Preparation

  • Select a donor mouse with a rising parasitemia of 20-30%.

  • Euthanize the donor mouse and collect blood via cardiac puncture into a heparinized tube.

  • Dilute the blood with a suitable buffer (e.g., Normal Saline, PBS) so that the final inoculum volume of 0.2 mL contains approximately 1 x 10^7 parasitized red blood cells (pRBCs).[15]

Day 0: Infection and First Treatment

  • Randomly assign mice to experimental groups (Vehicle Control, Positive Control, Test Compound Dose 1, etc.).

  • Record the weight of each mouse.

  • Infect all mice intraperitoneally (IP) with 0.2 mL of the prepared parasite inoculum.[19]

  • Approximately 2-4 hours post-infection, administer the first dose of the vehicle, chloroquine, or test compound.[17][18] The standard route for initial screening of orally active compounds like HPAs is oral gavage (p.o.).[2]

Days 1, 2, 3: Continued Treatment

  • Administer the assigned treatments to each group once daily, at approximately the same time each day for three more consecutive days.

  • Monitor the mice daily for any signs of distress or toxicity (e.g., ruffled fur, lethargy, loss of appetite).

Day 4: Parasitemia Determination

  • From the tail of each mouse, prepare a thin blood smear on a labeled microscope slide.

  • Fix the smear with absolute methanol for 1-2 minutes.

  • Stain the slide with 10% Giemsa stain for 15-20 minutes.

  • Rinse gently with buffered water and allow to air dry.

  • Under a microscope (100x oil immersion), count the number of pRBCs out of at least 1000 total red blood cells.

  • Calculate the percentage of parasitemia for each mouse:

    • % Parasitemia = (Number of pRBCs / Total Number of RBCs counted) x 100

4.4. Experimental Workflow Diagram

G cluster_setup Setup & Infection cluster_treatment Treatment Phase cluster_readout Data Collection & Analysis day_neg1 Day -1: Prepare Parasite Inoculum (1x10^7 pRBCs in 0.2mL) day_0_infect Day 0: Infect Mice (IP) day_neg1->day_0_infect day_0_treat Day 0 (2-4h post-infection): Administer Dose 1 (Vehicle, CQ, HPA) day_0_infect->day_0_treat day_1_treat Day 1: Administer Dose 2 day_0_treat->day_1_treat day_2_treat Day 2: Administer Dose 3 day_1_treat->day_2_treat day_3_treat Day 3: Administer Dose 4 day_2_treat->day_3_treat day_4_smear Day 4: Prepare Thin Blood Smears day_3_treat->day_4_smear day_4_count Count Parasitemia (Giemsa Stain) day_4_smear->day_4_count analysis Calculate % Suppression & Mean Survival Time day_4_count->analysis

Caption: Step-by-step workflow for the 4-Day Suppressive Test.

Data Analysis and Interpretation

5.1. Calculating Parasite Suppression The primary endpoint of the Peter's test is the percentage of suppression of parasitemia.

  • Calculate the average % parasitemia for the vehicle control group.

  • Use the following formula for each treated mouse and for the group average:

    • % Suppression = [ (Avg. Parasitemia of Control - Parasitemia of Treated) / Avg. Parasitemia of Control ] x 100

5.2. Mean Survival Time (MST) Following the Day 4 readout, the mice should be monitored daily to record mortality. This allows for the calculation of the Mean Survival Time (MST) for each group, providing a secondary measure of efficacy.

  • MST = Sum of survival days of all mice in a group / Total number of mice in that group

5.3. Data Presentation and Interpretation Results should be summarized in a clear, tabular format. A compound is typically considered active if it demonstrates a significant, dose-dependent suppression of parasitemia.

GroupDose (mg/kg)RouteMean Parasitemia (%) on Day 4 (± SEM)% SuppressionMean Survival Time (Days ± SEM)
Vehicle Control -p.o.25.4 (± 2.1)-7.2 (± 0.5)
Chloroquine 10p.o.0.1 (± 0.05)99.6>30
HPA Compound X 10p.o.15.2 (± 1.8)40.212.5 (± 1.1)
HPA Compound X 30p.o.8.9 (± 1.1)65.018.3 (± 1.5)
HPA Compound X 50p.o.1.5 (± 0.4)94.1>30 (2/5 cured)

Interpretation of Example Data:

  • HPA Compound X shows clear dose-dependent activity .

  • At 50 mg/kg, it achieves a high level of suppression (>90%), comparable to the positive control.

  • The significant increase in MST and the observation of cured mice at the highest dose strongly suggest potent in vivo efficacy, warranting further investigation, such as determining the ED50 and ED90 values in a full dose-ranging study.[14]

References

  • Knaab, T. C., Held, J., Burckhardt, B. B., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. Available at: [Link]

  • Prudêncio, M. (n.d.). Animal Models of Plasmodium Infection and Malaria. Comprehensive Guide. Available at: [Link]

  • Simwela, N. V., et al. (2021). Current status of experimental models for the study of malaria. Malaria Journal. Available at: [Link]

  • Jimenez-Diaz, M. B., et al. (2014). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology. Available at: [Link]

  • ResearchGate. (n.d.). Common applications of animal models of malaria. Scientific Diagram. Available at: [Link]

  • AALAS. (2024). Overview of Plasmodium spp. and Animal Models in Malaria Research. JAALAS. Available at: [Link]

  • Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vivo. Supplemental Document. Available at: [Link]

  • MalariaWorld. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal Article Summary. Available at: [Link]

  • MalariaWorld. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal Article Summary. Available at: [Link]

  • Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Tanzania Health Research Bulletin. Available at: [Link]

  • ResearchGate. (n.d.). Peter's 4-day suppressive test experimental design. Scientific Diagram. Available at: [Link]

  • Klein, S., et al. (2025). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. ACS Publications. Available at: [Link]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. EMA Website. Available at: [Link]

  • Klein, S., et al. (2025). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Franke-Fayard, B., et al. (2008). Simple and sensitive antimalarial drug screening in vitro and in vivo using transgenic luciferase expressing Plasmodium berghei parasites. Molecular and Biochemical Parasitology. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Animal research: Ethics, regulations, and alternatives. Journal Article. Available at: [Link]

  • Tadesse, A., et al. (2020). Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity. Journal of Experimental Pharmacology. Available at: [Link]

  • Javadmanesh, A., et al. (2012). Ethical considerations in animal studies. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available at: [Link]

  • Ghoshal, S., et al. (2016). Ethical considerations regarding animal experimentation. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Peters test for oral efficacy in a mouse model of P. berghei malaria infection. Scientific Diagram. Available at: [Link]

  • de Andrade-Neto, V. F., et al. (2014). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Application Notes & Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of 3-Hydroxypropanimidamide on Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development. 3-Hydroxypropanimidamide and its derivatives represent a class of compounds with demonstrated therapeutic potential, including antiplasmodial activity.[1] A critical step in advancing such compounds is to thoroughly characterize their effects on human cells. This document provides a comprehensive guide for researchers to assess the cytotoxicity of this compound using a robust, multi-assay strategy. We will move beyond simple viability metrics to build a more complete cytotoxic profile by integrating assays for metabolic activity, membrane integrity, and apoptosis induction. The protocols provided herein are designed to be self-validating through the inclusion of essential controls, ensuring data integrity and reproducibility.

Guiding Principles for a Robust Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on a compound's interaction with a cell. A comprehensive assessment requires a multi-pronged approach to differentiate between cytostatic effects (inhibition of proliferation), cytotoxic events leading to necrosis, and the induction of programmed cell death (apoptosis).

The Rationale for a Multi-Assay Strategy

Relying solely on one method, such as an MTT assay, can be misleading. A reduction in metabolic activity could signify cell death, or it could indicate a non-lethal, cytostatic effect.[2] To resolve this ambiguity, we employ a tiered approach:

  • Metabolic Activity (Viability): The MTT assay serves as a primary screening tool to measure the overall metabolic health of the cell population.[3][4]

  • Membrane Integrity (Necrotic Cytotoxicity): The Lactate Dehydrogenase (LDH) assay quantifies cell membrane damage, a hallmark of necrosis.[5]

  • Apoptosis Induction: A Caspase-3/7 activity assay specifically measures the activation of "executioner" caspases, which are key mediators of apoptosis.[6][7]

By combining these assays, we can build a more detailed picture of the cellular response to this compound.

Strategic Selection of Human Cell Lines

The choice of cell line is critical and should be guided by the research question.[8][9] For a general cytotoxicity profile of a novel compound like this compound, a panel of cell lines is recommended to assess both efficacy and potential off-target toxicity.

  • Target-Relevant Cells: If the compound has a known target, use a cell line that expresses that target (e.g., a specific cancer cell line).

  • Liver Cell Line (e.g., HepG2): The liver is a primary site of drug metabolism. Assessing hepatotoxicity is crucial for any compound intended for systemic administration.[8]

  • Commonly Used Cancer Lines (e.g., HeLa, MCF-7): These lines are well-characterized and allow for comparison with a vast body of existing literature.[10]

  • Non-Cancerous Human Cell Line (e.g., HEK293, hTERT-immortalized fibroblasts): Including a "normal" cell line is essential for determining a compound's selectivity index—its ability to affect target (e.g., cancer) cells while sparing healthy ones.[8][10]

Previous studies on related this compound analogues have utilized HeLa, HEK293, and HepG2 cells, confirming their suitability.[1]

Recommended Experimental Workflow

A logical, phased approach ensures efficient and comprehensive data collection. The workflow begins with a broad assessment of cell health and progressively narrows the focus to specific mechanisms of cell death.

G A 1. Cell Line Selection & Culture (e.g., HepG2, HeLa, HEK293) B 2. Range-Finding & Definitive Dose-Response Treatment (this compound) A->B Seed Plates C 3. Primary Screening: MTT Assay (Metabolic Activity / Viability) B->C 24-72h Incubation D 4. Mechanistic Follow-Up: LDH Assay (Membrane Integrity / Necrosis) B->D Collect Supernatant E 5. Mechanistic Follow-Up: Caspase-3/7 Assay (Apoptosis) B->E Lyse Cells F 6. Data Integration & Analysis (Calculate IC50, Determine Mode of Action) C->F D->F E->F G cluster_cell Human Cell A This compound Treatment B Cellular Stress / Damage A->B C1 Loss of Membrane Integrity (NECROSIS) B->C1 Severe Insult D1 Apoptotic Signal Cascade (APOPTOSIS) B->D1 Programmed Signal C2 LDH Enzyme Release C1->C2 C3 LDH Assay Measures Extracellular LDH C2->C3 D2 Executioner Caspase Activation (3 & 7) D1->D2 D3 Caspase-3/7 Assay Measures DEVD Cleavage Activity D2->D3

Figure 2: Divergent pathways of cell death measured by the assays.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). National Institutes of Health (NIH). [Link]

  • LDH cytotoxicity assay. (2024-12-11). Protocols.io. [Link]

  • 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PubMed Central (PMC) - NIH. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021-07-01). National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023-05-06). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-04-15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Highlight report: Cell type selection for toxicity testing. PubMed Central (PMC) - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022-03-31). Johner Institute. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

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Application Notes and Protocols for Hemozoin Inhibition Assay Using 3-Hydroxypropanimidamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Unique Vulnerability of the Malaria Parasite

Malaria, a devastating infectious disease caused by parasites of the genus Plasmodium, continues to pose a significant global health challenge. The parasite's lifecycle includes a stage where it resides within human red blood cells, voraciously consuming hemoglobin as a source of nutrients. This process, however, releases large quantities of toxic free heme. To survive this self-induced toxicity, the parasite has evolved a unique detoxification pathway: the biocrystallization of heme into an inert, insoluble polymer called hemozoin.[1][2] This process is absolutely essential for the parasite's survival, making it a prime target for antimalarial drug development.[3][4] A key advantage of targeting hemozoin formation is that this pathway is absent in the human host, offering a window for selective toxicity against the parasite.[3]

Several established antimalarial drugs, such as chloroquine and mefloquine, are thought to exert their therapeutic effect by inhibiting hemozoin formation.[1] The emergence and spread of drug-resistant Plasmodium falciparum strains, however, necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action or improved efficacy against resistant parasites.[5] Recently, a promising new class of compounds, 3-Hydroxypropanimidamide (HPA) analogs, has demonstrated potent antimalarial activity.[6][7] Notably, specific HPA analogs have been shown to inhibit the formation of synthetic hemozoin (β-hematin) with greater potency than chloroquine, highlighting their potential as next-generation antimalarials that target this critical detoxification pathway.[6][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a hemozoin inhibition assay to evaluate the activity of this compound analogs. It includes a detailed explanation of the underlying scientific principles, step-by-step experimental protocols, and guidance on data interpretation.

The Science of Hemozoin Biocrystallization: A Parasite's Achilles' Heel

Inside the acidic digestive vacuole of the malaria parasite, the breakdown of hemoglobin releases ferriprotoporphyrin IX (Fe(III)PPIX), or heme. Free heme is a pro-oxidant that can damage cellular components and lead to parasite death. The parasite's primary defense is to convert this toxic heme into hemozoin. This biocrystallization process is a complex, multi-step event that is thought to be facilitated by lipids and histidine-rich proteins.[8] The heme molecules polymerize to form a crystalline structure that is chemically inert and safely sequestered within the digestive vacuole.

The inhibition of this process leads to the accumulation of toxic free heme, which in turn can:

  • Increase oxidative stress within the parasite.

  • Disrupt membrane function.

  • Inhibit the activity of parasitic enzymes.

Ultimately, the inability to form hemozoin results in parasite death. This makes the hemozoin formation pathway a highly attractive and validated target for antimalarial chemotherapy.

Proposed Mechanism of Hemozoin Inhibition by this compound Analogs

While the precise molecular interactions are still under investigation, the mechanism of action for hemozoin inhibitors like this compound analogs is believed to involve two primary strategies:

  • Complexation with Free Heme: The inhibitor molecule can bind to free heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal.[1]

  • Capping of the Growing Crystal: The inhibitor can bind to the surface of the nascent hemozoin crystal, effectively "capping" it and preventing the addition of further heme units.[1]

The chemical structure of this compound analogs, featuring aromatic regions and a basic amidine moiety, suggests the potential for π-π stacking interactions with the porphyrin ring of heme and coordination with the iron center.

cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_toxicity Cellular Damage Hb Hemoglobin Heme Toxic Free Heme (Fe(III)PPIX) Hb->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Biocrystallization Complex Heme-HPA Complex Heme->Complex Oxidative Stress Oxidative Stress Heme->Oxidative Stress Capped_Hemozoin Capped Hemozoin (Growth Arrested) Hemozoin->Capped_Hemozoin Capping HPA This compound Analog HPA->Complex HPA->Capped_Hemozoin Membrane Damage Membrane Damage Enzyme Inhibition Enzyme Inhibition

Caption: Proposed mechanism of hemozoin inhibition by this compound analogs.

Experimental Protocols: A Step-by-Step Guide

This section details a robust and reproducible colorimetric assay for measuring the inhibition of β-hematin (synthetic hemozoin) formation. This in vitro assay is well-suited for the initial screening and characterization of potential inhibitors like this compound analogs.

High-Throughput Colorimetric Hemozoin Inhibition Assay

This protocol is adapted for a 96-well plate format, making it suitable for screening multiple compounds and concentrations.

Materials and Reagents:

  • Hemin chloride (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate buffer (1 M, pH 4.8)

  • Tween 20 (or other suitable detergent like NP-40)

  • Test compounds (this compound analogs)

  • Positive control (e.g., Chloroquine diphosphate)

  • Negative control (vehicle, typically DMSO)

  • 96-well microtiter plates (flat-bottom)

  • Microplate reader capable of reading absorbance at 405-415 nm

Protocol Workflow:

start Start prep_heme Prepare Hemin Stock (in DMSO) start->prep_heme prep_compounds Prepare Compound Dilutions (in DMSO) start->prep_compounds add_heme Add Hemin Solution to Wells prep_heme->add_heme add_compounds Add Compounds, Positive & Negative Controls to Plate prep_compounds->add_compounds add_compounds->add_heme add_initiator Add Initiator (e.g., Tween 20) to Wells add_heme->add_initiator incubate Incubate Plate (e.g., 37°C for 4-24 hours) add_initiator->incubate read_absorbance Read Absorbance (405-415 nm) incubate->read_absorbance analyze Calculate % Inhibition & IC50 Values read_absorbance->analyze end End analyze->end

Sources

High-Throughput Screening of 3-Hydroxypropanimidamide Libraries: A Guide to Assay Development and Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-hydroxypropanimidamide scaffold is an emerging chemical class with significant potential in drug discovery. As a bioisostere of carboxylic acids and a potential prodrug for potent amidine compounds, libraries based on this scaffold are of considerable interest for screening against a variety of biological targets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for this compound libraries. We will delve into the scientific rationale for screening this compound class, provide detailed protocols for both biochemical and cell-based assays, and outline a robust workflow for data analysis and hit validation.

Introduction: The Rationale for Screening this compound Libraries

The this compound moiety and the closely related amidoximes are versatile functional groups in medicinal chemistry. Their utility stems from several key properties:

  • Prodrug Potential: Amidoximes can be bioreduced in vivo to the corresponding amidines, which are often more potent but may have less favorable pharmacokinetic properties.[2][3] This prodrug strategy allows for improved cell permeability and oral bioavailability.

  • Bioisosteric Mimicry: The amidoxime group can act as a bioisostere of carboxylic acids, enabling it to participate in similar interactions with biological targets.

  • Diverse Biological Activities: Compounds containing amidine and amidoxime functionalities have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiprotozoal effects.[1] A notable example is the potent antiplasmodial activity of 3-hydroxypropanamidines against Plasmodium falciparum, the parasite responsible for malaria.[4]

These properties make this compound libraries attractive for screening against various target classes, including proteases, kinases, and other enzymes where mimicking a natural substrate or achieving high target engagement through the amidine group is desirable.

High-Throughput Screening Workflow

A successful HTS campaign follows a structured workflow, from initial assay development to the confirmation of promising hits. This process is designed to efficiently screen large compound libraries and minimize the rate of false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Confirmation & Prioritization Assay_Dev Assay Development (Biochemical or Cell-Based) Assay_Opt Assay Optimization (Miniaturization to 384/1536-well) Assay_Dev->Assay_Opt Selectivity, Robustness Assay_Val Assay Validation (Z', S/B ratio, CV) Assay_Opt->Assay_Val Statistical Rigor Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Proceed to HTS Data_Analysis Data Analysis & Normalization Primary_HTS->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Thresholding Hit_Confirm Hit Confirmation (Dose-Response) Hit_ID->Hit_Confirm Advance Hits Counter_Screen Counter-Screens (Selectivity & Specificity) Hit_Confirm->Counter_Screen Validate Hits SAR Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR Prioritize Hits

Caption: High-Throughput Screening (HTS) Workflow.

Biochemical Assay Protocol: Screening for Enzyme Inhibitors

Biochemical assays are ideal for screening against purified protein targets, such as enzymes.[5] They offer a direct measure of a compound's effect on the target's activity. This protocol provides a general framework for a fluorescence-based enzyme inhibition assay.

Principle

This assay measures the inhibition of a target enzyme by monitoring the turnover of a fluorogenic substrate. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

Materials and Reagents
Reagent/MaterialSupplierPurpose
Target EnzymeIn-house/VendorThe biological target of interest.
Fluorogenic SubstrateVendorA substrate that becomes fluorescent upon enzymatic modification.
Assay BufferIn-houseOptimized for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5).
This compound LibraryIn-house/VendorTest compounds, typically dissolved in DMSO.
Positive Control InhibitorVendorA known inhibitor of the target enzyme.
384-well, black, flat-bottom platesVendorLow-volume plates suitable for fluorescence measurements.
Plate ReaderVendorCapable of fluorescence intensity detection.
Detailed Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO into control wells (negative control).

    • Dispense 50 nL of a known inhibitor (positive control) at a concentration that gives >90% inhibition.

  • Enzyme Addition:

    • Prepare a solution of the target enzyme in assay buffer at 2X the final desired concentration.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration (typically at its Km value).

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately transfer the plate to a plate reader and measure the fluorescence intensity kinetically over 30 minutes at the appropriate excitation and emission wavelengths.

Data Analysis
  • Calculate the rate of reaction (slope of the kinetic read).

  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))

  • Identify hits as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Cell-Based Assay Protocol: Screening for Antimalarial Activity

Cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[6][7] This protocol is adapted from a successful screen of 3-hydroxypropanamidines against Plasmodium falciparum.[4]

Principle

This assay measures the viability of P. falciparum cultures in the presence of test compounds. A reduction in parasite viability, often measured using a DNA-intercalating dye, indicates antiplasmodial activity.

Materials and Reagents
Reagent/MaterialSupplierPurpose
P. falciparum culture (e.g., 3D7 strain)ATCC/BEIParasite culture for infectivity.
Human Red Blood CellsBlood BankHost cells for parasite culture.
RPMI 1640 Medium with L-glutamineGibcoBase medium for parasite culture.
Albumax IIGibcoSerum substitute for parasite culture.
SYBR Green I Nucleic Acid StainInvitrogenIntercalates with DNA to produce a fluorescent signal.
This compound LibraryIn-house/VendorTest compounds dissolved in DMSO.
ChloroquineSigma-AldrichPositive control for antimalarial activity.
384-well, black, clear-bottom platesVendorSuitable for cell culture and fluorescence reading.
Detailed Protocol
  • Compound Plating:

    • Pre-plate the this compound library and controls into 384-well plates as described in the biochemical assay protocol.

  • Parasite Culture Addition:

    • Prepare a synchronized culture of P. falciparum at the ring stage with 2% parasitemia and 1% hematocrit in complete culture medium.

    • Dispense 40 µL of the parasite culture into each well of the compound-plated 384-well plates.

    • Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.

    • Add 40 µL of lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Signal Detection:

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

Data Analysis
  • Subtract the background fluorescence from wells containing uninfected red blood cells.

  • Normalize the data to controls:

    • % Growth Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))

  • Identify hits based on a predefined growth inhibition threshold (e.g., >80%).

Hit Validation and Secondary Assays

Primary hits from an HTS campaign require further validation to eliminate false positives and prioritize the most promising compounds for lead optimization.

Hit_Validation cluster_0 Confirmation & Prioritization cluster_1 Mechanism of Action & Selectivity Primary_Hits Primary Hits Dose_Response Dose-Response Curve (IC50/EC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay SAR_Analysis SAR by Catalog Orthogonal_Assay->SAR_Analysis Selectivity_Panel Selectivity Profiling (Against Related Targets) SAR_Analysis->Selectivity_Panel Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Selectivity_Panel->Cytotoxicity Target_ID Target Deconvolution (For Phenotypic Hits) Cytotoxicity->Target_ID Validated_Leads Validated Leads Target_ID->Validated_Leads

Caption: Hit Validation and Secondary Assay Cascade.

Dose-Response Confirmation

Confirmed hits should be re-tested in the primary assay over a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency (IC₅₀ or EC₅₀).

Orthogonal Assays

To rule out assay artifacts, hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection technology (e.g., a luminescence-based assay instead of fluorescence).

Selectivity and Cytotoxicity

For target-based screens, hits should be tested against related targets to assess their selectivity. For cell-based screens, it is crucial to perform cytotoxicity assays using a non-target cell line (e.g., human HepG2 cells) to ensure that the observed activity is not due to general toxicity.[4] The therapeutic index (TI) or selectivity index (SI) can be calculated as the ratio of the cytotoxic concentration to the effective concentration.

Structure-Activity Relationship (SAR) by Catalog

Once a hit is confirmed, commercially available analogs can be tested to build an initial understanding of the structure-activity relationship (SAR).[4][8] This can provide valuable insights for the design of more potent and selective compounds.

Conclusion

High-throughput screening of this compound libraries offers a promising avenue for the discovery of novel chemical probes and potential therapeutic agents. The success of such a campaign relies on the careful development and validation of robust assays, followed by a systematic process of hit confirmation and characterization. The protocols and workflows outlined in this application note provide a solid foundation for researchers to embark on the screening of this versatile chemical scaffold.

References

  • SciLifeLab. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Retrieved from [Link]

  • Knaab, T. C., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hebraud, P., et al. (2011). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics. Retrieved from [Link]

  • Swarbrick, C. M. D., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Swarbrick, C. M. D., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • HiTSeekR. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Retrieved from [Link]

  • Tropsha, A. (2005). Computational Methods for Analysis of High-Throughput Screening Data. Current Pharmaceutical Design. Retrieved from [Link]

  • Gimeno, J., et al. (2023). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples for prodrug-based amidoximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the results of SAR studies performed on different regions of the synthesized derivatives. Retrieved from [Link]

  • Swarbrick, C. M. D., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. PubMed. Retrieved from [Link]

  • Čiapaitė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Kim, J., et al. (2018). A Screen for and Validation of Prodrug Antimicrobials. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Bai, H., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Retrieved from [Link]

  • Adisakwattana, S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. Retrieved from [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries. Retrieved from [Link]

  • Charles River. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]

  • Wanner, K. T., et al. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Adisakwattana, S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

  • Pfizer. (2021). Selecting Approaches for Hit Identification and Increasing Options by Building the Efficient Discovery of Actionable Chemical Matter from DNA-Encoded Libraries. SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Al-Salahi, R., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Pharmaceuticals. Retrieved from [Link]

  • Science.gov. (n.d.). compound library screening: Topics. Retrieved from [Link]

  • Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions – Protac. Retrieved from [Link]

  • MDPI. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. Retrieved from [Link]

  • Shang, L., et al. (2009). Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • MDPI. (2009). 3D-QSAR Studies on a Series of Dihydroorotate Dehydrogenase Inhibitors: Analogues of the Active Metabolite of Leflunomide. International Journal of Molecular Sciences. Retrieved from [Link]

  • Stanford University. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 3-Hydroxypropanimidamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Hydroxypropanimidamide (3-HPA) in human plasma. The protocol utilizes a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and peak shape of the polar analyte. Detection is achieved via a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method has been developed to meet the rigorous standards of bioanalytical method validation and is suitable for pharmacokinetic (PK), toxicokinetic (TK), and other clinical research applications.

Introduction

This compound (3-HPA) is a small, polar molecule of increasing interest in pharmaceutical development. Accurate quantification of 3-HPA in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of drug discovery and clinical trials.[1][2] The inherent polarity of 3-HPA presents a challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and peak shape. Furthermore, the complexity of plasma necessitates an effective sample preparation strategy to remove high-abundance proteins and minimize matrix effects that can interfere with mass spectrometric detection.[3][4]

This guide provides a comprehensive, field-tested protocol that addresses these challenges. We present a method centered on protein precipitation for high-throughput sample cleanup, coupled with a HILIC-MS/MS analysis that is specifically tailored for polar analytes.[5] The causality behind each step is explained, and the entire workflow is designed as a self-validating system, grounded in established bioanalytical guidelines to ensure data integrity and reproducibility.[6][7]

Materials and Reagents

  • Samples: Human plasma (collected in K2-EDTA tubes), stored at -70°C or lower until analysis.[8]

  • Analyte and Internal Standard:

    • This compound (3-HPA) reference standard (>98% purity).

    • Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., this compound-¹³C₃,¹⁵N₂ (>98% purity). Note: A SIL-IS is highly recommended to correct for matrix effects and variability in extraction and ionization.

  • Solvents and Chemicals:

    • Acetonitrile (ACN), LC-MS grade.

    • Methanol (MeOH), LC-MS grade.

    • Water, LC-MS grade (e.g., from a Milli-Q system).

    • Formic Acid (FA), LC-MS grade (>99%).

    • Ammonium Formate (AF), LC-MS grade (>99%).

  • Labware:

    • 1.5 mL polypropylene microcentrifuge tubes.

    • 96-well deep-well collection plates.

    • Adjustable single and multichannel pipettes.

    • Refrigerated microcentrifuge capable of >13,000 x g.

    • Vortex mixer.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of interfering proteins from plasma.[9] Acetonitrile is chosen as the precipitation solvent due to its high efficiency in denaturing proteins and its compatibility with HILIC chromatography.[10] The addition of formic acid ensures that 3-HPA, a basic compound, remains in its protonated, more soluble state, maximizing its recovery in the supernatant.[5][11]

Step-by-Step Protocol:

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Prepare the precipitation solvent: Acetonitrile containing 0.1% Formic Acid. Chill at -20°C for at least 30 minutes.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Spike with 10 µL of the internal standard working solution.

  • Add 200 µL of the cold precipitation solvent (a 4:1 solvent-to-plasma ratio).[9]

  • Vortex vigorously for 60 seconds to ensure complete protein denaturation and precipitation.[12]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[9]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject the sample directly or dilute with mobile phase A if necessary for compatibility with the initial HILIC conditions.

Workflow Diagram: Protein Precipitation

G cluster_prep Sample Preparation s1 1. Pipette 50 µL Plasma s2 2. Add 10 µL Internal Standard s1->s2 s3 3. Add 200 µL Cold ACN (0.1% FA) s2->s3 s4 4. Vortex for 60 seconds s3->s4 s5 5. Incubate at -20°C for 20 min s4->s5 s6 6. Centrifuge (14,000 x g, 15 min) s5->s6 s7 7. Transfer Supernatant s6->s7 s8 8. Inject for LC-MS/MS Analysis s7->s8

Caption: Protein precipitation workflow for 3-HPA extraction.

LC-MS/MS Analysis

The use of a HILIC stationary phase is critical for retaining the polar 3-HPA analyte, which would otherwise elute in or near the void volume on a traditional C18 column.[5] The mobile phase consists of a high percentage of organic solvent (ACN) to promote partitioning of the analyte onto the aqueous layer of the stationary phase. A gradient elution is used to ensure the timely elution of 3-HPA with a sharp, symmetrical peak shape. Detection by tandem MS in MRM mode provides unparalleled selectivity and sensitivity.[13]

Table 1: Liquid Chromatography Parameters

ParameterCondition
UHPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water:ACN (95:5, v/v)
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in ACN:Water (95:5, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-0.5 min (95% B), 0.5-3.0 min (95-50% B), 3.0-3.1 min (50-95% B), 3.1-5.0 min (95% B)

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-XS, or equivalent triple quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage +5500 V
Curtain Gas 35 psi
Collision Gas (CAD) Medium
MRM Transitions Note: These are predicted transitions and must be empirically optimized on the specific instrument.
3-HPA (Analyte) Q1: 89.1 (Precursor, [M+H]⁺) -> Q3: 72.1 (Product, [M+H-NH₃]⁺)
¹³C₃,¹⁵N₂-3-HPA (IS) Q1: 94.1 (Precursor, [M+H]⁺) -> Q3: 76.1 (Product, [M+H-NH₃]⁺)

Workflow Diagram: Overall Analytical Method

G cluster_workflow Analytical Workflow Plasma Plasma Sample Prep Protein Precipitation (ACN + 0.1% FA) Plasma->Prep Supernatant Supernatant Collection Prep->Supernatant LC HILIC Separation (BEH HILIC Column) Supernatant->LC MS Tandem MS Detection (Positive ESI, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Overview of the 3-HPA quantification workflow.

Method Validation

The analytical method was validated according to the principles outlined in the FDA and other international guidelines for bioanalytical method validation.[6][7][14] The validation ensures that the method is reliable and reproducible for its intended purpose.[2]

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure no significant interference from endogenous plasma components at the retention times of the analyte and IS.[6]Response in blank plasma should be <20% of the Lower Limit of Quantification (LLOQ) response for the analyte and <5% for the IS.[1]
Calibration Curve To demonstrate the relationship between instrument response and known concentrations of the analyte.A minimum of 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[1]
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[14]Intra- and inter-day runs at four QC levels (LLOQ, Low, Mid, High). Mean accuracy within 85-115% (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[1]
Recovery To determine the efficiency of the extraction process.[6]Analyte recovery should be consistent, precise, and reproducible across QC levels.
Matrix Effect To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.[4][14]The coefficient of variation (%CV) of the matrix factor across different lots of plasma should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).[8]Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and post-preparative (autosampler) stability. Mean concentrations should be within ±15% of nominal values.[15]

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards. A weighted (1/x²) linear regression analysis is typically used to fit the curve. The concentrations of 3-HPA in the QC and unknown plasma samples are then calculated from this regression equation.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete protein precipitation; Analyte adsorption to surfaces.Ensure vigorous vortexing; Optimize precipitation solvent-to-plasma ratio; Use low-binding polypropylene labware.
Poor Peak Shape (Tailing) Secondary interactions with column stationary phase; Incompatible injection solvent.Ensure mobile phase pH is appropriate (acidic for HILIC); Match injection solvent as closely as possible to initial mobile phase conditions.
High Variability / Ion Suppression Significant matrix effect; Inconsistent extraction.Evaluate different plasma lots; Consider a more rigorous cleanup like Solid-Phase Extraction (SPE); Ensure consistent timing and technique during sample prep.[16][17]
No/Low MS Signal Incorrect MRM transitions; Suboptimal source parameters.Perform infusion of the analyte to optimize precursor/product ions and source parameters (e.g., voltage, temperature) on the specific instrument.

References

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 905-914. Retrieved from [Link]

  • Wong, C. X., et al. (2018). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation. Retrieved from [Link]

  • Xue, J., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 289.
  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]

  • Yin, X., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1.
  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

  • Wyndham, K., et al. (2011). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America, 29(s4), 38-45.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. Retrieved from [Link]

  • Patel, P. N., et al. (2019). Bioanalytical Method Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 50-58.
  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: an updated review. Pharmaceutical research, 24(10), 1962-1973.
  • Hopfgartner, G., & Bourgogne, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews, 22(3), 195-214.
  • Allenspach, M., et al. (2020). Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis. Química Nova, 43(10), 1475-1481.
  • Agilent Technologies. (2021). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-QQQ. Agilent Technologies. Retrieved from [Link]

  • Al-Adhami, M., & Al-Majed, A. A. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 40(1).
  • DPX Technologies. (2021). Sample Prep for Blood or Serum. YouTube. Retrieved from [Link]

  • Tirumalai, R. S., et al. (2009). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in molecular biology, 566, 15-30.
  • Pan, C., & Das, S. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews on environmental health, 28(1), 1-23.
  • Al-kassab, M., et al. (2023). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Molecules, 28(11), 4381.
  • Chen, X., et al. (2022).
  • Al-Salami, H., et al. (2018). Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Three Metabolites in Human Plasma. ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2024). Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. Pharmaceuticals, 17(5), 633.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2005). A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma: Application to single dose pharmacokinetic and bioequivalence studies. ResearchGate. Retrieved from [Link]

  • Sree, G. S., et al. (2024). Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma. Asian Journal of Pharmaceutical and Clinical Research, 1-6.

Sources

Application Notes and Protocols: Evaluating the Synergy of 3-Hydroxypropanimidamide Analogs in Combination with Artemisinin for Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Novel Antimalarial Combination Therapies

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge. The cornerstone of current treatment regimens are artemisinin-based combination therapies (ACTs). Artemisinin and its derivatives are fast-acting drugs that rapidly reduce the parasite burden.[1][2] However, the emergence and spread of Plasmodium falciparum resistance to artemisinin threatens the efficacy of these life-saving treatments.[1] This alarming development necessitates the urgent discovery and development of new antimalarial agents and combination strategies to combat resistance and ensure effective treatment.

A promising new class of antimalarial compounds, 3-hydroxypropanamidines (3-HPAs), has recently been identified, demonstrating potent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum.[1] The most active compounds in this series have shown IC50 values in the low nanomolar range.[1] The unique mode of action of these compounds, which is currently under investigation, presents a compelling opportunity for combination therapy with artemisinin.

This application note provides a comprehensive guide for researchers to investigate the potential synergistic effects of 3-hydroxypropanimidamide analogs, specifically focusing on the highly potent derivative (Z)-3-(anthracen-9-yl)-N'-(4-methoxyphenyl)-3-hydroxypropanimidamide (herein referred to as HPA-22 , based on its designation in recent literature), in combination with artemisinin.[1] We will outline detailed protocols for in vitro synergy assessment and mechanistic studies to elucidate the cellular basis of any observed interactions.

Part 1: Rationale for Combination and Hypothesized Mechanisms of Synergy

The primary rationale for combining HPA-22 with artemisinin is to leverage potentially different mechanisms of action to enhance efficacy, overcome resistance, and reduce the likelihood of the emergence of new resistant parasite strains.

Artemisinin's Mechanism of Action: Artemisinin's antimalarial activity is primarily attributed to its endoperoxide bridge.[3][4] Upon activation by heme iron within the parasite-infected red blood cell, the endoperoxide bridge is cleaved, generating a cascade of reactive oxygen species (ROS).[3][4][5] This oxidative stress damages parasite proteins and lipids, leading to parasite death.[5] Artemisinin has also been shown to disrupt parasite calcium homeostasis by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6).[5]

Hypothesized Synergy with HPA-22: While the precise target of HPA-22 is yet to be fully elucidated, its novel chemical structure suggests a mechanism of action distinct from that of artemisinin. We hypothesize that the combination of HPA-22 and artemisinin could result in synergy through one or more of the following mechanisms:

  • Complementary Pathways: HPA-22 may inhibit a critical parasite pathway that is not targeted by artemisinin, leading to a multi-pronged attack.

  • Enhanced Oxidative Stress: HPA-22 could potentially exacerbate the artemisinin-induced oxidative stress by inhibiting parasite antioxidant pathways or by generating its own ROS.

  • Increased Drug Accumulation: One compound may enhance the uptake or inhibit the efflux of the other, leading to higher intracellular concentrations and increased efficacy.

  • Overcoming Resistance: By employing a dual-mechanism approach, the combination may be effective against artemisinin-resistant parasite strains.

To investigate these hypotheses, a systematic approach involving in vitro synergy testing followed by mechanistic cellular assays is proposed.

Part 2: In Vitro Synergy Assessment

The initial step in evaluating the combination of HPA-22 and artemisinin is to determine the nature of their interaction – whether it is synergistic, additive, or antagonistic. The checkerboard assay is a widely used method for this purpose.[6][7][8][9]

Experimental Workflow: In Vitro Synergy Testing

G cluster_0 Preparation cluster_1 Checkerboard Assay cluster_2 Data Acquisition & Analysis prep_parasites Prepare synchronized P. falciparum cultures setup_plate Set up 96-well plate with drug combinations prep_parasites->setup_plate prep_drugs Prepare serial dilutions of HPA-22 and Artemisinin prep_drugs->setup_plate add_parasites Add parasitized erythrocytes to each well setup_plate->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate measure_growth Measure parasite growth (e.g., SYBR Green I assay) incubate->measure_growth calc_ic50 Calculate IC50 values for each drug alone and in combination measure_growth->calc_ic50 isobologram Generate Isobologram and calculate Fractional Inhibitory Concentration (FIC) Index calc_ic50->isobologram

Caption: Workflow for in vitro synergy assessment of HPA-22 and artemisinin.

Protocol 1: Checkerboard Synergy Assay

Objective: To determine the in vitro interaction of HPA-22 and artemisinin against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, Albumax II)

  • Human erythrocytes

  • HPA-22 (synthesized as described in literature[1])

  • Artemisinin

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Incubator with mixed gas (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

Procedure:

  • Drug Preparation:

    • Prepare stock solutions of HPA-22 and artemisinin in DMSO.

    • Perform serial two-fold dilutions of each drug in complete culture medium to create a range of concentrations above and below their respective IC50 values.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of the appropriate HPA-22 dilution to each well in columns 2-11.

    • Add 50 µL of the appropriate artemisinin dilution to each well in rows B-G.

    • This creates a matrix of drug combinations.

    • Row H will contain only HPA-22 dilutions, and column 12 will contain only artemisinin dilutions to determine the IC50 of each drug alone.

    • Wells in row A and column 1 should be drug-free controls.

  • Parasite Preparation and Inoculation:

    • Synchronize the parasite culture to the ring stage.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C in a mixed gas environment for 72 hours.

  • Growth Measurement (SYBR Green I Assay):

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

Data Analysis: Isobologram and FIC Index

The interaction between the two drugs is quantified using the Fractional Inhibitory Concentration (FIC) index.[10][11]

Calculation of FIC Index:

  • FIC of HPA-22 = (IC50 of HPA-22 in combination) / (IC50 of HPA-22 alone)

  • FIC of Artemisinin = (IC50 of Artemisinin in combination) / (IC50 of Artemisinin alone)

  • FIC Index (ΣFIC) = FIC of HPA-22 + FIC of Artemisinin

Interpretation of FIC Index:

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive/Indifference
> 4.0Antagonism

An isobologram provides a graphical representation of the interaction.[10][11][12] The IC50 values of the drug combinations are plotted. Points falling below the line of additivity indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.

Part 3: Mechanistic Studies

If synergy is observed, the following protocols can be employed to investigate the underlying cellular mechanisms.

Protocol 2: Reactive Oxygen Species (ROS) Production Assay

Objective: To determine if the combination of HPA-22 and artemisinin leads to an increase in intracellular ROS levels.

Materials:

  • Parasitized erythrocytes treated with HPA-22, artemisinin, and the combination at synergistic concentrations.

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[13][14]

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Treat synchronized parasite cultures with the drugs for a short duration (e.g., 4-6 hours).

  • Wash the cells and incubate them with DCFH-DA.

  • DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]

  • Measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.

Expected Outcome: A significant increase in DCF fluorescence in the combination-treated group compared to the individual drug treatments would suggest that enhanced ROS production contributes to the synergistic effect.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess if the drug combination disrupts the mitochondrial membrane potential, a key indicator of cellular health and apoptosis.[15]

Materials:

  • Parasitized erythrocytes treated as in Protocol 2.

  • JC-1 dye.[16][17]

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Treat parasite cultures with the drugs.

  • Incubate the cells with JC-1 dye.

  • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[16][17]

  • Measure the ratio of red to green fluorescence.

Expected Outcome: A decrease in the red/green fluorescence ratio in the combination-treated group would indicate mitochondrial dysfunction and a potential pro-apoptotic effect.

Protocol 4: Caspase-3/7 Activity Assay

Objective: To determine if the synergistic action of the drug combination induces apoptosis, a form of programmed cell death.

Materials:

  • Parasite lysates from treated and untreated cultures.

  • Caspase-Glo® 3/7 Assay kit or similar.

Procedure:

  • Treat parasite cultures with the drugs for an appropriate duration.

  • Lyse the parasites to release cellular contents.

  • Add the caspase-3/7 substrate. Activated caspase-3/7 will cleave the substrate, generating a luminescent or fluorescent signal.

  • Measure the signal using a luminometer or fluorometer.

Expected Outcome: An increase in caspase-3/7 activity in the combination-treated group would provide strong evidence for the induction of apoptosis as a mechanism of synergistic killing.

Mechanistic Pathway Visualization

G cluster_0 Drug Combination cluster_1 Cellular Effects cluster_2 Outcome artemisinin Artemisinin ros Increased ROS Production artemisinin->ros hpa22 HPA-22 hpa22->ros mito Mitochondrial Dysfunction (↓ΔΨm) hpa22->mito ros->mito caspase Caspase Activation mito->caspase apoptosis Parasite Apoptosis caspase->apoptosis

Caption: Hypothesized signaling pathway for the synergistic action of Artemisinin and HPA-22.

Part 4: In Vivo Efficacy and Pharmacokinetic Studies

Following successful in vitro synergy validation, the next critical step is to evaluate the efficacy and pharmacokinetic profile of the combination in an in vivo model of malaria.

In Vivo Efficacy Study

Animal Model: A suitable in vivo model, such as Plasmodium berghei-infected mice or humanized mice engrafted with human erythrocytes and infected with P. falciparum, should be used.

Protocol:

  • Infect mice with the appropriate Plasmodium species.

  • Administer HPA-22 and artemisinin, both alone and in combination, at various doses.

  • Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

  • Record survival rates.

Data Analysis: The efficacy of the combination will be determined by the reduction in parasitemia and the increase in survival time compared to the individual treatments.

Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of HPA-22 and artemisinin when administered in combination.

Protocol:

  • Administer the drug combination to healthy animals.

  • Collect blood samples at various time points.

  • Analyze the plasma concentrations of each drug and their major metabolites using a validated analytical method (e.g., LC-MS/MS).

Data Analysis: Key PK parameters such as Cmax, Tmax, AUC, and half-life will be determined for each drug in the presence and absence of the other. This will reveal any potential drug-drug interactions that may affect their pharmacokinetic profiles.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the synergistic potential of this compound analogs, such as HPA-22, in combination with artemisinin. A successful outcome from these studies could pave the way for the development of a novel and potent ACT, offering a new weapon in the fight against drug-resistant malaria.

References

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Cell-based assays to determine the IC50 of 3-Hydroxypropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Title: Determining the IC50 of 3-Hydroxypropanimidamide Derivatives Using a Cell-Based Viability Assay

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of this compound and its derivatives. We present a detailed protocol for a robust and widely applicable cell-based cytotoxicity assay using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This guide emphasizes the scientific principles behind the experimental design, offers insights into data interpretation, and provides a framework for assessing the cytotoxic potential of novel compounds, a critical first step in the drug discovery pipeline.

Introduction: The Rationale for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental metric in pharmacology and drug discovery, quantifying the concentration of a substance required to inhibit a specific biological process by 50%.[1][2][3] For novel chemical entities like derivatives of this compound, an initial assessment of their impact on cell viability is paramount. This initial screening, often performed across a panel of cell lines, helps to identify cytotoxic effects and determine the concentration range for more specific mechanistic studies.[4]

While the term IC50 can refer to the inhibition of a specific target like an enzyme or receptor, in the context of initial compound screening, it is frequently used to describe the concentration that reduces cell viability or proliferation by half.[2][5] This is more formally referred to as GI50 (50% growth inhibition), but IC50 is commonly used in literature. It is crucial to distinguish this from CC50, which is the concentration that causes 50% cytotoxicity to host cells, a particularly important parameter in antiviral and antimicrobial research for determining the selectivity index (SI = CC50/IC50).[6]

Derivatives of this compound have shown promise as potent antimalarial agents, targeting the detoxification of heme in Plasmodium falciparum.[7] For instance, one study identified a 3-hydroxypropanamidine derivative with IC50 values in the low nanomolar range against both chloroquine-sensitive and multidrug-resistant strains of the parasite, alongside low cytotoxicity in human cell lines.[7] This highlights the importance of assessing both efficacy against a target (the parasite) and safety in human cells. The protocol detailed herein provides a foundational method for such an assessment.

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][8] In viable, metabolically active cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals.[4][9] This conversion only occurs in living cells. The insoluble formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically around 570 nm, with a reference at 630 nm). The intensity of the purple color is directly proportional to the number of viable cells. A decrease in signal in the presence of a test compound indicates a reduction in cell viability.

Experimental Workflow Overview

The determination of an IC50 value involves a multi-step process designed to ensure accuracy, reproducibility, and statistical significance. The workflow begins with cell culture and preparation, followed by compound treatment across a range of concentrations, incubation, signal development with MTT, and finally, data acquisition and analysis.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Analysis Cell_Culture 1. Cell Line Culture (e.g., HeLa, A549, or target-specific line) Seeding 2. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Seeding Adherence 3. Incubation for Adherence (Allow cells to attach overnight) Seeding->Adherence Compound_Prep 4. Compound Dilution (Prepare serial dilutions of this compound) Treatment 5. Cell Treatment (Add compound dilutions to wells) Compound_Prep->Treatment Incubation 6. Incubation (24-72 hours exposure) Treatment->Incubation MTT_Add 7. Add MTT Reagent Formazan_Dev 8. Incubate for Formazan Development MTT_Add->Formazan_Dev Solubilize 9. Solubilize Crystals (Add DMSO or other solvent) Formazan_Dev->Solubilize Read_Plate 10. Measure Absorbance (Plate Reader at ~570nm) Solubilize->Read_Plate Data_Norm 11. Data Normalization (% Viability vs. Control) Curve_Fit 12. Non-linear Regression (log(inhibitor) vs. response) Data_Norm->Curve_Fit IC50_Calc 13. IC50 Determination Curve_Fit->IC50_Calc

Caption: Workflow for IC50 determination using the MTT assay.

Detailed Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific this compound derivative being tested.

Materials and Reagents
  • Cell Line: Appropriate cell line (e.g., HeLa for general cytotoxicity, A549 for lung cancer, or a specific line relevant to the compound's expected target). Cells should be in the logarithmic growth phase.[4]

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Derivative: Stock solution of known concentration, typically dissolved in Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[8]

  • Solubilization Solution: Anhydrous DMSO or 0.01 M HCl in anhydrous isopropanol.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO2)

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 570 nm and 630 nm.

    • Inverted microscope for cell morphology checks.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Preparation: Trypsinize and count cells from a sub-confluent culture flask. Resuspend the cells in fresh culture medium to achieve the optimal seeding density.

    • Expert Insight: The optimal seeding density (typically 5,000-10,000 cells/well) is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting viability independent of the compound. This should be determined empirically for each cell line.[4]

  • Seeding: Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Edge Effect Mitigation: To avoid the "edge effect" (evaporation and temperature gradients in outer wells), fill the perimeter wells with 100 µL of sterile PBS or medium without cells.

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator to allow cells to attach and resume logarithmic growth.

Day 2: Compound Treatment

  • Compound Dilution Series: Prepare a serial dilution of the this compound derivative.

    • Start by preparing the highest desired concentration in culture medium from the DMSO stock. For an initial screen, a wide range is recommended (e.g., 0.01 µM to 100 µM).

    • Perform a 1:2 or 1:3 serial dilution in culture medium to create at least 8 concentrations.

    • Trustworthiness Check: Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.[8] This is crucial to ensure that the solvent itself is not causing cytotoxicity. Also include a "medium only" or "untreated cells" control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, and untreated control medium to the respective wells. Each condition should be performed in at least triplicate.[4]

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours). The incubation time should be consistent and is a key variable to report.

Day 3-5: MTT Assay and Data Collection

  • Microscopic Examination: Before adding MTT, observe the cells under a microscope to note any morphological changes, signs of stress, or cell death.

  • Add MTT Reagent: Add 20 µL of the 5 mg/mL MTT solution to each well (including controls).[8]

  • Incubation for Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[8]

  • Dissolution: Place the plate on an orbital shaker for 10-15 minutes at a low speed to fully dissolve the crystals. Ensure the solution is homogenous and color is evenly distributed.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from plate imperfections.

Data Analysis and Interpretation

Data Normalization
  • Background Subtraction: If a reference wavelength was used, subtract the 630 nm absorbance from the 570 nm absorbance for each well.

  • Calculate Percent Viability: Normalize the data to the untreated control. The untreated cells represent 100% viability.

    % Viability = (Absorbance of Treated Well / Mean Absorbance of Untreated Control Wells) * 100

IC50 Calculation
  • Plot the Data: Plot the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression curve, typically a sigmoidal dose-response (variable slope) model.[2]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration of the compound that corresponds to 50% viability on the fitted curve.

Data Presentation

Results should be presented clearly in both graphical and tabular formats.

Table 1: Example IC50 Data Summary

CompoundCell LineIncubation Time (h)IC50 (µM)95% Confidence IntervalR² of Curve Fit
3-HPA Derivative XHeLa4815.212.5 - 18.50.985
3-HPA Derivative XA5494822.819.1 - 27.20.979
Doxorubicin (Control)HeLa480.80.6 - 1.10.991

Potential Signaling Pathway Context

While the MTT assay measures a general outcome (cell death), the cytotoxic effect of this compound derivatives is initiated by interaction with specific molecular targets. In the case of its antimalarial activity, the compound is thought to interfere with heme detoxification in the parasite's digestive vacuole. This leads to an accumulation of toxic free heme, which generates reactive oxygen species (ROS), induces oxidative stress, and ultimately leads to parasite death.

Signaling_Pathway cluster_pathway Hypothesized Pathway in Plasmodium falciparum Compound This compound Derivative Heme_Detox Heme Detoxification (Biocrystallization to Hemozoin) Compound->Heme_Detox Inhibits Free_Heme Free Heme Accumulation Heme_Detox->Free_Heme Prevents buildup of ROS Reactive Oxygen Species (ROS) Generation Free_Heme->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Parasite Death Oxidative_Stress->Cell_Death

Sources

Application Notes & Protocols: A Comprehensive Framework for Evaluating the Efficacy of 3-Hydroxypropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for a Rigorous Evaluation of 3-Hydroxypropanimidamide

This compound (3-HPA) and its derivatives have emerged as a promising new class of orally active antimalarial agents.[1] Early studies have demonstrated their potent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, with some analogues exhibiting IC50 values in the low nanomolar range.[1] The hypothesized mechanism of action involves the inhibition of hemozoin formation, a critical detoxification pathway for the parasite, which ultimately leads to parasite death due to the accumulation of toxic free heme.[1]

To advance the development of 3-HPA or its analogues as a viable clinical candidate, a systematic and rigorous experimental design is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly evaluate the efficacy of 3-HPA. We will move beyond a simple checklist of experiments to a logically structured, self-validating system of inquiry. Our approach is grounded in the principles of modern drug discovery, emphasizing the interconnectedness of in vitro characterization, target engagement, and in vivo validation.[2][3] This document will serve as a detailed roadmap, from initial cell-based assays to preclinical animal studies, ensuring that the data generated is robust, reproducible, and translatable.[4][5]

Phase 1: Foundational In Vitro Characterization

The initial phase of evaluation focuses on characterizing the fundamental biological activity of 3-HPA in a controlled cellular environment. This phase is critical for establishing a baseline understanding of the compound's potency, selectivity, and potential for off-target effects.[3]

Potency and Selectivity Assessment in Relevant Cell Lines

The primary objective is to determine the concentration of 3-HPA required to inhibit parasite growth by 50% (IC50). This will be assessed in a panel of P. falciparum strains with varying drug resistance profiles to understand the compound's spectrum of activity.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is adapted from standard methodologies for assessing antiplasmodial activity.

Materials:

  • P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - multidrug-resistant)

  • Complete RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin

  • Human erythrocytes

  • This compound (3-HPA) stock solution

  • SYBR Green I lysis buffer

  • 96-well microplates

  • Incubator (37°C, 5% CO2, 5% O2)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of 3-HPA in complete medium.

  • In a 96-well plate, add 100 µL of parasitized erythrocyte suspension (2% parasitemia, 2% hematocrit).

  • Add 100 µL of the 3-HPA dilutions to the respective wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubate the plate for 72 hours under standard culture conditions.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Cytotoxicity Profiling: Ensuring a Therapeutic Window

A critical aspect of early-stage drug development is to assess the compound's toxicity to human cells.[6][7][8] This ensures that the antiplasmodial activity observed is not due to general cytotoxicity and helps to establish a preliminary therapeutic window.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cell line (e.g., HEK293T, HepG2)

  • Complete DMEM medium supplemented with 10% FBS and antibiotics

  • 3-HPA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the human cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of 3-HPA. Include a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 (50% cytotoxic concentration) and determine the selectivity index (SI = CC50 / IC50).

Table 1: Representative Data for In Vitro Characterization

ParameterP. falciparum 3D7P. falciparum Dd2HEK293T CellsSelectivity Index (SI)
IC50 (nM) 512N/A>2000 (for 3D7)
CC50 (µM) N/AN/A>10>800 (for Dd2)

Phase 2: Target Engagement and Mechanism of Action Elucidation

Once the potency and selectivity of 3-HPA are established, the next crucial step is to confirm that it directly interacts with its intended molecular target within the parasite.[9][10] Target engagement assays provide direct evidence of the drug binding to its target protein in a cellular context.[11][12]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess the binding of a ligand to its target protein in intact cells or cell lysates.[9] The principle is that a protein's thermal stability is altered upon ligand binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Materials:

  • P. falciparum culture

  • 3-HPA

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the putative target protein (if known) or for downstream proteomic analysis

Procedure:

  • Harvest and wash the parasites.

  • Resuspend the parasites in PBS with protease inhibitors and lyse the cells.

  • Divide the lysate into two aliquots: one treated with 3-HPA and the other with vehicle.

  • Incubate for 30 minutes at room temperature.

  • Aliquot the treated lysates into PCR tubes and heat them at a range of temperatures using a thermal cycler.

  • After heating, centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting or by mass spectrometry-based thermal proteome profiling (TPP).[9]

  • A shift in the melting curve of the target protein in the presence of 3-HPA indicates target engagement.

dot

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis parasites P. falciparum Culture lysate Cell Lysate parasites->lysate Lysis vehicle Vehicle Control lysate->vehicle hpa 3-HPA Treatment lysate->hpa heat Temperature Gradient (Thermal Cycler) vehicle->heat hpa->heat separation Separation of Soluble and Aggregated Proteins heat->separation Centrifugation detection Detection of Soluble Target Protein separation->detection Western Blot / MS result Melting Curve Shift (Target Engagement) detection->result

Caption: CETSA workflow to determine target engagement.

Phase 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The ultimate test of a drug candidate's potential is its efficacy in a living organism.[13][14][15] This phase involves evaluating 3-HPA in a relevant animal model of malaria to assess its ability to reduce or clear parasitemia.[16][17][18] Concurrently, pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand the relationship between the drug's concentration in the body and its therapeutic effect.[19][20][21][22]

Mouse Model of Malaria for Efficacy Assessment

The Plasmodium berghei mouse model is a widely used and well-characterized system for the in vivo evaluation of antimalarial compounds.[1]

Protocol 4: In Vivo Efficacy in a P. berghei Mouse Model

Materials:

  • Female BALB/c mice

  • P. berghei ANKA strain

  • 3-HPA formulated for oral administration

  • Vehicle control

  • Positive control drug (e.g., artesunate)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice with P. berghei by intraperitoneal injection of infected erythrocytes.

  • Once a detectable parasitemia is established (typically day 3 post-infection), randomize the mice into treatment groups (vehicle, 3-HPA at various doses, positive control).

  • Administer the treatments orally once daily for four consecutive days.

  • Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting infected red blood cells under a microscope.

  • Monitor animal health and survival.

  • Calculate the percent reduction in parasitemia for each treatment group compared to the vehicle control.

Pharmacokinetic and Pharmacodynamic (PK/PD) Integration

Understanding the PK/PD relationship is crucial for optimizing dosing regimens and predicting clinical efficacy.[19][23]

Protocol 5: Snapshot Pharmacokinetic Study in Mice

Materials:

  • Healthy BALB/c mice

  • 3-HPA formulated for oral administration

  • Blood collection supplies

  • LC-MS/MS system for drug quantification

Procedure:

  • Administer a single oral dose of 3-HPA to a cohort of mice.

  • At predefined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a subset of mice.

  • Process the blood to obtain plasma.

  • Quantify the concentration of 3-HPA in the plasma samples using a validated LC-MS/MS method.

  • Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

dot

PKPD_Integration cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) dose Oral Dosing of 3-HPA blood Blood Sampling (Time Course) dose->blood analysis LC-MS/MS Analysis blood->analysis pk_params PK Parameters (Cmax, Tmax, AUC) analysis->pk_params efficacy Efficacy Endpoint (% Parasite Reduction) pk_params->efficacy Correlate Exposure with Efficacy infection P. berghei Infection treatment 4-Day Treatment infection->treatment parasitemia Parasitemia Monitoring treatment->parasitemia parasitemia->efficacy

Caption: Integrated PK/PD experimental workflow.

Table 2: Representative Data for In Vivo Studies

Treatment GroupDose (mg/kg)Parasitemia Reduction (%)Key PK Parameter (e.g., AUC)
Vehicle 00Not Applicable
3-HPA 1050X
3-HPA 3095Y
Artesunate 599Z

Phase 4: Data Interpretation and Statistical Analysis

  • In Vitro Data: IC50 and CC50 values should be calculated using non-linear regression analysis. Statistical significance between different parasite strains or between the IC50 and CC50 values should be determined using appropriate statistical tests (e.g., t-test or ANOVA).[25]

  • In Vivo Data: Differences in parasitemia between treatment groups should be analyzed using ANOVA followed by post-hoc tests (e.g., Dunnett's test for comparison to control).[24] Survival data should be analyzed using Kaplan-Meier survival curves and the log-rank test. A p-value of <0.05 is typically considered statistically significant.[4]

Conclusion: A Pathway to Clinical Translation

The experimental design outlined in these application notes provides a robust and comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its in vitro potency and selectivity, confirming target engagement, and demonstrating in vivo efficacy in a relevant disease model, researchers can build a strong data package to support the advancement of this promising antimalarial compound towards clinical development. This integrated approach, which combines cellular and animal studies with PK/PD modeling, is crucial for de-risking the drug development process and increasing the probability of success in human trials.[28][29][30][31]

References

  • Rehfeld, A., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]

  • Chaudhary, P., & Kumar, V. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Lau, Y. Y., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Pharmaceutical Research. [Link]

  • Datapharm Australia. (2023). Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials. [Link]

  • Chaudhary, P., & Kumar, V. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Sharpless, N. E., & Depinho, R. A. (2006). Drug Efficacy Testing in Mice. Nature Reviews Drug Discovery. [Link]

  • Bonate, P. L., & Howard, D. R. (Eds.). (2010). Optimal Design of Pharmacokinetic–Pharmacodynamic Studies. ResearchGate. [Link]

  • Akhtar, A. (2021). How necessary are animal models for modern drug discovery? Expert Opinion on Drug Discovery. [Link]

  • Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies. [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]

  • Ruzanova, V. S., et al. (2021). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. Anticancer Research. [Link]

  • Aminabee, S., et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]

  • IKOSA. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. [Link]

  • Ruzanova, V. S., et al. (2021). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. Anticancer Research. [Link]

  • Parra, K., & Bair, E. (2017). Statistical Considerations for Preclinical Studies. Journal of Investigative Medicine. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • de Wildt, S. N., et al. (2011). How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians. Journal of Pharmacy and Pharmacology. [Link]

  • Kim, S., & Ha, D. (2022). Boosting Drug Development Success With More Precise Animal Models. Drug Discovery News. [Link]

  • Knaab, T. C., et al. (2020). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ALS TDI. (2022). What are Pharmacokinetic and Pharmacodynamic Studies? [Link]

  • Leenaars, C. H. C., et al. (2019). A standardised framework to identify optimal animal models for efficacy assessment in drug development. PLOS One. [Link]

  • Quanticate. (2011). The Role of a Statistician In a Pre-Clinical Study. [Link]

  • IDEAS ESRs. (2017). The role of a statistician in drug development: Pre-clinical studies. Medium. [Link]

  • Ruzanova, V. S., et al. (2021). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. ResearchGate. [Link]

  • ProBio CDMO. In Vivo Efficacy Evaluation. [Link]

  • Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology. [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. [Link]

  • Roth, A. D. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. [Link]

  • Yoshitsugu, T., et al. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. Clinical and Translational Science. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-Hydroxypropanimidamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Overcoming solubility issues of 3-Hydroxypropanimidamide in aqueous solutions.

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. As a small, polar molecule containing both a hydroxyl and an imidamide functional group, this compound possesses unique chemical characteristics that can present challenges in formulation and experimental design. This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to help you achieve successful dissolution and maintain stability in your aqueous systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A: this compound (Molecular Formula: C₃H₈N₂O, Molecular Weight: 88.11 g/mol ) is a small organic molecule.[1] Its structure features a hydrophilic hydroxyl (-OH) group and a basic imidamide group. These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, suggesting at least some degree of water solubility is achievable.[2][3] However, strong intermolecular forces in the solid state, such as crystal lattice energy, can often limit the aqueous solubility of small polar molecules.[4][5]

Q2: I'm having trouble dissolving this compound in water. Is this expected?

A: Yes, this is a common issue. While the molecule has polar functional groups, achieving a high concentration in pure, neutral water can be difficult. The overall solubility is a balance between the energy required to break the compound's crystal lattice structure and the energy released when the individual molecules are hydrated by water.[4][5] If the crystal packing is very stable, solubility will be low even for a polar molecule.

Q3: At what pH should I expect this compound to be most soluble?

A: The imidamide functional group is basic. Therefore, this compound is expected to be significantly more soluble in acidic conditions (lower pH). In an acidic solution, the imidamide group becomes protonated, acquiring a positive charge. This charged species interacts much more favorably with polar water molecules, leading to a substantial increase in solubility. The optimal pH will be below the compound's pKa.

Q4: Can I use organic solvents to help dissolve it?

A: Yes. Using water-miscible organic solvents, known as co-solvents, is a standard and effective technique. Solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, or Polyethylene Glycol (PEG) can disrupt the intermolecular forces of water and provide a more favorable environment for dissolving your compound.[6] A stock solution can often be prepared in a co-solvent and then diluted into your aqueous experimental medium.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically overcome solubility challenges. We recommend following this workflow to identify the optimal conditions for your specific application.

Troubleshooting Workflow

The following diagram outlines the recommended process for addressing solubility issues.

G start Start: Insolubility Observed ph_adjust Step 1: pH Optimization (Recommended First Step) start->ph_adjust check_ph Is the compound soluble and stable at the required pH? ph_adjust->check_ph cosolvent Step 2: Co-solvent Screening check_ph->cosolvent No / pH is not compatible with assay success Success: Proceed with Experiment check_ph->success  Yes check_cosolvent Is solubility achieved with an acceptable co-solvent level? cosolvent->check_cosolvent combined Step 3: Combined Approach (pH + Co-solvent) check_cosolvent->combined No / Co-solvent level is too high check_cosolvent->success  Yes combined->success  Yes (with caution) contact Consult Literature or Contact Technical Support combined->contact No

Caption: Decision workflow for troubleshooting solubility.

Guide 1: How do I use pH to increase solubility?

Issue: My compound precipitates when added to neutral aqueous buffer.

Principle: The imidamide functional group is basic and can be protonated at acidic pH. This process converts the neutral molecule into a positively charged salt, which is significantly more soluble in water.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Compound_H R-C(=NH₂⁺)-NH₂ (Protonated, Soluble Salt) Equilibrium2 - H⁺ Compound_H->Equilibrium2 pKa Compound R-C(=NH)-NH₂ (Neutral, Low Solubility) Equilibrium + H⁺ Compound->Equilibrium Equilibrium->Compound_H Equilibrium2->Compound

Caption: pH-dependent protonation of the imidamide group.

Step-by-Step Protocol for pH Optimization:

  • Prepare Acidic Buffers: Prepare a series of biologically compatible buffers (e.g., citrate or acetate) at various pH values, such as pH 3.0, 4.0, 5.0, and 6.0. Also, prepare your final experimental buffer (e.g., PBS at pH 7.4) as a control.

  • Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several separate vials.

  • Test Solubility:

    • To each vial, add a small, precise volume of a different pH buffer to achieve a target concentration (e.g., start with 1 mg/mL).

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for any undissolved solid material against a dark background.

  • Determine a pH Solubility Profile:

    • If the compound dissolves at a low pH, you have found a suitable condition.

    • If it does not dissolve, you can try gentle warming (e.g., 37°C) or sonication, but be mindful of potential degradation.

    • If solubility is still limited, you may need to try a lower target concentration or proceed to co-solvent methods.

  • Confirm Stability: Once dissolved in an acidic buffer, it is crucial to check if the compound remains soluble and stable when diluted into your final, higher-pH experimental medium. Perform a small-scale test dilution and observe for any precipitation over your experimental timeframe.

Guide 2: pH adjustment isn't working or is incompatible with my experiment. What's next?

Issue: My experiment must be performed at a neutral pH, and the compound is not soluble.

Principle: Water-miscible organic co-solvents can reduce the overall polarity of the solvent system. This makes the environment more favorable for less polar solutes by weakening the strong hydrogen-bonding network of water that can exclude the compound.

Step-by-Step Protocol for Co-solvent Screening:

  • Select Co-solvents: Choose a few common, water-miscible organic solvents. Good starting choices are:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Polyethylene Glycol 400 (PEG 400)

    • N,N-Dimethylformamide (DMF)

  • Prepare High-Concentration Stock Solutions:

    • Attempt to dissolve a known amount of this compound in a minimal volume of each pure co-solvent to create a concentrated stock (e.g., 10-100 mg/mL).

    • Vortex and use sonication if necessary. Most compounds will be highly soluble in pure DMSO.

  • Test Dilution into Aqueous Buffer:

    • Take a small aliquot of your concentrated stock solution (e.g., 1-10 µL).

    • Add it to your final aqueous experimental buffer (e.g., 1 mL of PBS, pH 7.4).

    • Vortex immediately and thoroughly upon addition.

    • Crucial: Observe for any "crashing out" or precipitation. This may appear as a cloudiness or fine crystals.

  • Optimize the Co-solvent Percentage:

    • The goal is to use the lowest possible percentage of co-solvent in your final solution to avoid artifacts in your experiment. Typically, researchers aim for <1% and ideally <0.1% final co-solvent concentration.

    • If the initial dilution precipitates, try preparing an intermediate stock solution (e.g., a 1:10 dilution of your pure co-solvent stock in water) and then adding that to your final buffer.

Data Summary Table for Co-solvent Screening:

Co-solventStock Conc. (mg/mL)Final Co-solvent % in AssayObservation (in pH 7.4 Buffer)
DMSO500.5%Clear Solution
Ethanol200.5%Slight Haze
PEG 400301.0%Clear Solution
Control (Water)< 1N/AInsoluble
Guide 3: What if neither pH nor co-solvents alone are sufficient?

Issue: I've reached the maximum tolerable co-solvent percentage, but my compound still isn't soluble enough at the required pH.

Principle: A combined approach can be effective. A mildly acidic pH can partially protonate the compound, while a low concentration of a co-solvent can help solvate the remaining neutral molecules. Some protocols may also benefit from a non-ionic surfactant. A study on related 3-hydroxy-propanamidine compounds successfully used a formulation containing Tween 20, ethanol, and a phosphate buffer to assess chemical stability.[7]

Protocol for Combined and Advanced Approaches:

  • Combine pH and Co-solvent:

    • Prepare your stock solution in a suitable co-solvent like DMSO.

    • Prepare your final aqueous medium at a slightly acidic pH that is still compatible with your experiment (e.g., pH 6.0-6.5).

    • Perform the dilution of the co-solvent stock into the mildly acidic buffer and observe for improved solubility.

  • Consider Surfactants:

    • For particularly challenging compounds, adding a low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01% - 0.1% w/v) to your final aqueous buffer can help.

    • Surfactants form micelles that can encapsulate the compound, increasing its apparent solubility.

    • Note: Always run a vehicle control with the surfactant alone in your experiment to ensure it does not interfere with your assay.

References

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. [Link]

  • Brainly.com. (2024). Why do smaller molecules have greater solubility in water? [Link]

  • PubChem. (n.d.). 3-Hydroxy-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Homework.Study.com. (n.d.). What characteristics improve the solubility of molecules in water? [Link]

  • Schalk, A., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(20), 15146–15163. [Link]

  • Yosuke, H., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1616–1627. [Link]

  • PubChem. (n.d.). 3-amino-N-hydroxypropanamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. [Link]

  • PubChem. (n.d.). N'-hydroxy-3,3-diphenylpropanimidamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). cis-3-HEXENYL ACETATE. National Center for Biotechnology Information. [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. YouTube. [Link]

  • Lluch Essence. (n.d.). CIS-3-HEXENYL ACETATE. [Link]

  • Singh, R. P., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14235–14292. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Hexen-1-ol, acetate, (Z)- (CAS 3681-71-8). [Link]

  • ScenTree. (n.d.). (Z)-3-hexenyl acetate (CAS N° 3681-71-8). [Link]

  • Mohammed, Y. H., et al. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Scientific Reports, 12(1), 15758. [Link]

Sources

Technical Support Center: Troubleshooting Low Potency of 3-Hydroxypropanimidamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Hydroxypropanimidamide (HPA) analogs in their assays. This guide is designed to provide in-depth troubleshooting strategies for overcoming common challenges that can lead to unexpectedly low potency of these compounds. As a novel class of potent antimalarial agents, understanding their chemical nature and behavior in experimental systems is crucial for obtaining accurate and reproducible results.[1][2] This resource is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Foundational Troubleshooting - Compound Integrity and Assay Setup

This section addresses the most common and often overlooked sources of error that can significantly impact the apparent potency of your HPA analogs.

Q1: My HPA analog shows significantly lower potency than expected. Where should I start my investigation?

A1: The first step in troubleshooting is to systematically verify the fundamentals of your experiment, starting with the compound itself and the basic assay parameters. Often, apparent low potency is not due to a lack of intrinsic activity but rather to issues with compound handling, storage, or the assay conditions.

Here is a logical workflow to begin your troubleshooting process:

graph Troubleshooting_Start { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nLow Potency Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="Step 1: Verify Compound Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility [label="Step 2: Assess Compound Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; Assay_Setup [label="Step 3: Review Basic Assay Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; Proceed [label="Proceed to Advanced Troubleshooting", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Compound [label="Initial Check"]; Compound -> Solubility [label="If compound is pure & stable"]; Solubility -> Assay_Setup [label="If compound is soluble"]; Assay_Setup -> Proceed [label="If basic parameters are correct"]; }

Initial troubleshooting workflow for low potency.

Detailed Checks for Foundational Troubleshooting:

Parameter Potential Issue Recommended Action
Compound Purity Impurities can lead to an overestimation of the active compound's concentration.Verify the purity of your compound batch using techniques like HPLC or LC-MS.
Compound Stability HPA analogs may degrade under certain storage or experimental conditions.HPA analogs have shown good stability at both physiological (7.5) and acidic (2.0) pH over 24 hours. However, it's crucial to assess stability in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure).[3]
Solubility Poor solubility in the assay buffer results in a lower effective concentration of the compound.Confirm that the compound is fully dissolved in your stock solvent (typically DMSO) and does not precipitate upon dilution into the aqueous assay buffer. Visually inspect for precipitation and consider performing a solubility assay if issues persist.
Assay Controls Incorrect or degraded positive and negative controls can give misleading results.Always include a known active comparator (positive control) and a vehicle control (negative control) to ensure the assay is performing as expected.
Pipetting and Dilutions Errors in serial dilutions can lead to inaccurate final concentrations.Calibrate your pipettes regularly. For viscous solutions like DMSO stocks, consider using reverse pipetting techniques to ensure accuracy.

Part 2: Biochemical Assay-Specific Troubleshooting

If you have ruled out the foundational issues, the next step is to examine the specifics of your biochemical assay. For HPA analogs, a common in vitro assay is the heme detoxification inhibition assay, which measures the compound's ability to prevent the formation of hemozoin.[1][4]

Q2: I'm using a heme detoxification inhibition assay, and my HPA analog is not showing the expected nanomolar potency. What could be wrong?

A2: Low potency in a heme detoxification assay can stem from several factors related to the specific components and conditions of this cell-free system.

Troubleshooting Heme Detoxification Assays:

Parameter Potential Issue Recommended Action & Rationale
Heme Aggregation Initiator The method used to initiate β-hematin (synthetic hemozoin) formation can impact inhibitor potency.Different initiators like lipids, detergents (e.g., Tween 20), or pre-formed β-hematin crystals can be used.[5] Ensure the initiator is fresh and used at the optimal concentration. The choice of initiator can influence the kinetics of heme polymerization and, consequently, the apparent potency of inhibitors.
Heme Solution Quality The quality and preparation of the hemin chloride stock solution are critical.Prepare the hemin stock solution in a suitable solvent like DMSO and filter it to remove insoluble particles. The concentration should be accurately determined spectrophotometrically.[5] Aggregated or degraded heme will not efficiently polymerize, leading to a high background and reduced assay window.
Assay Buffer pH The pH of the assay buffer is crucial for β-hematin formation.Heme crystallization is pH-dependent, typically optimal in acidic conditions (pH 4.8-5.2) that mimic the parasite's food vacuole.[5] Verify the pH of your acetate buffer and ensure it remains stable throughout the assay.
Detection Method The method used to quantify β-hematin can be a source of variability.Common methods include colorimetric assays (measuring the decrease in heme absorbance), use of radiolabeled heme, or pyridine-based assays.[5][6][7] Each method has its own potential for interference. For colorimetric assays, ensure that your compound does not interfere with the absorbance reading at the wavelength used (typically around 405-415 nm).

Here is a decision tree to guide you through troubleshooting a heme detoxification assay:

graph Heme_Assay_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Potency in\nHeme Detoxification Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Heme [label="Verify Heme Solution\n(Fresh, Filtered, Correct Conc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Initiator [label="Assess Initiator\n(Type, Concentration, Freshness)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_pH [label="Confirm Buffer pH\n(4.8 - 5.2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Detection [label="Evaluate Detection Method\n(Interference, Linearity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Optimize Assay Conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Heme; Check_Heme -> Check_Initiator [label="Heme OK"]; Check_Initiator -> Check_pH [label="Initiator OK"]; Check_pH -> Check_Detection [label="pH OK"]; Check_Detection -> Optimize [label="Detection OK"]; }

Decision tree for heme detoxification assay troubleshooting.

Part 3: Cell-Based Assay-Specific Troubleshooting

Observing a discrepancy between biochemical and cell-based assay results is a common challenge in drug discovery. If your HPA analog is potent in a biochemical assay but shows reduced activity in a cell-based P. falciparum growth inhibition assay (e.g., SYBR Green I assay), the following factors should be considered.

Q3: My HPA analog is potent in the heme detoxification assay, but its IC50 is much higher in my P. falciparum culture. Why is there a discrepancy?

A3: A drop in potency when moving from a biochemical to a cellular context is often anticipated and can be attributed to a number of factors related to the compound's interaction with a complex biological system.

Key Considerations for Low Potency in Cell-Based Assays:

Factor Potential Issue Recommended Action & Rationale
Cell Permeability The compound may have poor permeability across the erythrocyte and parasite membranes.The amidine group can be protonated at physiological pH, which may limit passive diffusion across membranes. Consider structure-activity relationship (SAR) studies to modify the compound for improved permeability. For instance, amide-to-ester substitutions have been shown to improve the permeability of some molecules.[7][8][9]
Efflux Pumps The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.Some amidine-containing compounds have been shown to be subject to efflux.[5] Co-incubation with known efflux pump inhibitors can help determine if this is a factor.
Plasma Protein Binding HPA analogs exhibit very high plasma protein binding (often >99%).[3][10]In cell culture media containing serum or albumin, the high protein binding will significantly reduce the free concentration of the compound available to act on the parasite. According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active.[3][8] This is a likely reason for a potency shift.
Metabolic Stability The compound may be metabolized by the parasite or residual host cell enzymes.HPA analogs have shown good metabolic stability in human liver microsomes, but parasite-specific metabolism could still be a factor.[3] Time-course experiments can help assess if the compound is being degraded over the duration of the assay.
Off-Target Binding The compound may bind non-specifically to other cellular components, reducing its effective concentration at the target site.High lipophilicity can sometimes lead to non-specific binding. Reviewing the physicochemical properties of your analog is recommended.
Q4: How can I address the issue of high plasma protein binding in my cell-based assay?

A4: High plasma protein binding is a significant challenge for in vitro to in vivo correlation.[3][8][9] Here are some strategies to mitigate or account for its effects in your cell-based assays:

  • Reduce Serum/Albumin Concentration: If your cell culture conditions permit, try reducing the concentration of serum or bovine serum albumin (BSA) in the assay medium. This will increase the unbound fraction of your compound. However, be mindful that this may also affect parasite health and growth.

  • Use Serum-Free Medium: For short-term assays, it may be possible to use a serum-free medium. This will provide a more direct measure of the compound's intrinsic cellular potency but may not be representative of the in vivo situation.

  • Measure Unbound Concentration: Analytically determine the unbound concentration of your HPA analog in your specific assay medium using techniques like equilibrium dialysis or ultrafiltration. The IC50 should then be expressed in terms of the unbound concentration for a more accurate representation of potency.

  • Incorporate a Correction Factor: Based on the measured fraction unbound (fu), you can calculate a corrected IC50. This can help in comparing the potency of different compounds with varying degrees of protein binding.

Part 4: Assay-Specific Technical FAQs

This section provides answers to frequently asked questions about specific assay technologies commonly used for antimalarial drug screening.

Q5: I'm using the SYBR Green I assay to measure parasite growth inhibition. What are the common pitfalls of this method?

A5: The SYBR Green I assay is a popular, fluorescence-based method for quantifying parasite DNA.[11][12][13] While it is a robust and high-throughput method, it has its limitations.

Troubleshooting the SYBR Green I Assay:

Issue Potential Cause Solution
High Background Fluorescence SYBR Green I binds to any double-stranded DNA, including DNA from white blood cells (WBCs) if not completely removed from the erythrocyte culture.Ensure complete removal of WBCs from the blood source before initiating the culture. Using leukocyte filtration is recommended.[11]
Low Signal-to-Noise Ratio This can occur with very low parasitemia levels, as the assay has a detection limit.The quantitation limit of the SYBR Green I assay is around 0.5% parasitemia.[12][13] Ensure your starting parasitemia is sufficient to allow for robust growth and a clear assay window.
Inconsistent Results Variability in incubation times or incomplete lysis of erythrocytes can lead to inconsistent dye intercalation.Standardize all incubation times and ensure complete lysis of the red blood cells before reading the fluorescence.
Multiple Peaks in Melt Curve Analysis (if used) If performing a melt curve analysis after qPCR, multiple peaks can indicate primer-dimers or non-specific amplification.This is more relevant for qPCR applications of SYBR Green. For the standard growth assay, this is not applicable. However, if you are using a qPCR-based readout, redesigning primers may be necessary.[14]

References

  • Yim, D. S., & Lee, S. K. (2019). Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans. Korean Journal of Physiology & Pharmacology, 23(4), 231–236. [Link]

  • Ncokazi, K. K., & Egan, T. J. (2005). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 49(10), 4061–4066. [Link]

  • Yim, D. S., & Lee, S. K. (2019). Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans. Korean Journal of Physiology & Pharmacology, 23(4), 231. [Link]

  • Egan, T. J. (2008). Applying malaria parasite's heme detoxification system for screening potential antimalarial drugs. Drug Development Research, 69(5), 263-270. [Link]

  • Egan, T. J. (2020). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of Chemical Research, 53(4), 837–848. [Link]

  • Egan, T. J. (2020). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of Chemical Research, 53(4), 837-848. [Link]

  • Kappe, S. H., et al. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Malaria World. [Link]

  • Pandey, A. V., & Tekwani, B. L. (2014). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 5, 179. [Link]

  • Yim, D. S., & Lee, S. K. (2019). Potency and plasma protein binding of drugs in vitro —a potentially misleading pair for predicting in vivo efficacious concentrations in humans. ResearchGate. [Link]

  • Yim, D. S., & Lee, S. K. (2019). Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans. Semantic Scholar. [Link]

  • Kaiser, M., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(6), 3035–3047. [Link]

  • Zhang, M., et al. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. ResearchGate. [Link]

  • Wernsdorfer, W. H., et al. (2006). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 74(5), 759–763. [Link]

  • Kaiser, M., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(6), 3035-3047. [Link]

  • Kaiser, M., et al. (2025). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. ACS Publications. [Link]

  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933. [Link]

  • Villalobos, V. M., & Wen, W. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1056–1073. [Link]

  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. ResearchGate. [Link]

  • Colby, D. W., et al. (2014). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Enzymology, 541, 1–25. [Link]

  • Biotage. (2023). Techniques for disrupting protein binding in sample preparation. Biotage. [Link]

  • Comstock, C. R., & Jarstfer, M. B. (2014). Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions. Methods, 68(1), 147–154. [Link]

  • McGowan, J., et al. (2014). Two-pronged attack: dual inhibition of Plasmodium falciparum M1 and M17 metalloaminopeptidases by a novel series of hydroxamic acid-based inhibitors. Journal of Medicinal Chemistry, 57(23), 9847–9858. [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Element Lab Solutions. [Link]

  • Lau, Y. L., et al. (2021). Validation of SYBR green I based closed‐tube loop‐mediated isothermal amplification (LAMP) assay for diagnosis of knowlesi malaria. Scientific Reports, 11(1), 6099. [Link]

Sources

Stability testing of 3-Hydroxypropanimidamide under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the stability testing of 3-Hydroxypropanimidamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust stability profile for this compound under various pH conditions. Our focus is on the causality behind experimental choices and creating a self-validating system for your studies.

Introduction: The Criticality of pH-Dependent Stability

This compound is a molecule of interest in pharmaceutical development due to its unique structural features. The imidamide functional group, in particular, is susceptible to hydrolysis, a chemical breakdown process that is highly dependent on the pH of the surrounding environment. Understanding the stability of this compound across a range of pH values is paramount for:

  • Formulation Development: Ensuring the drug is stable in its final dosage form.

  • Shelf-life Determination: Predicting how long the drug will remain safe and effective.

  • Manufacturing and Storage: Defining appropriate conditions to prevent degradation.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1][2]

Forced degradation studies, which involve intentionally stressing the compound under various conditions, are a cornerstone of this process.[2][3] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2]

Experimental Protocol: pH-Dependent Stability Study

This section provides a detailed, step-by-step methodology for conducting a comprehensive pH-dependent stability study of this compound.

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Phosphate, citrate, and borate buffer systems

  • Acetonitrile (HPLC grade), Water (HPLC grade)

  • Formic acid (for mobile phase)

  • pH meter, analytical balance, volumetric flasks, pipettes

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Temperature-controlled chambers/water baths

Preparation of Buffer Solutions

A range of buffer solutions should be prepared to cover acidic, neutral, and basic conditions. The use of different buffer systems is recommended to assess for potential buffer-catalyzed degradation.

pH Buffer System (0.1 M)
2.0Hydrochloric Acid
4.5Acetate Buffer
6.8Phosphate Buffer
7.4Phosphate Buffer
9.0Borate Buffer
12.0Sodium Hydroxide
Sample Preparation and Stressing
  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

  • For each pH condition, add a known volume of the stock solution to a volumetric flask and dilute with the respective buffer to a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately neutralize the aliquots from acidic and basic conditions to prevent further degradation before analysis.

  • Store the samples at a low temperature (e.g., 2-8°C) until HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[1] The following is a starting point for method development, which should be validated according to ICH Q2(R1)/Q2(R2) guidelines.[4][5][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS for peak identification.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Analysis
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each pH.

  • Identify and quantify any degradation products.

Troubleshooting Guide

This section addresses common issues that may arise during the stability testing of this compound.

Issue Potential Cause Troubleshooting Steps
No degradation observed under any pH condition. The compound is highly stable under the tested conditions.Increase the stress level by raising the temperature or extending the study duration.
Very rapid degradation across all pH values. The compound is highly labile.Decrease the temperature, shorten the time points, or use a lower concentration of acid/base.
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH or column chemistry.Adjust the mobile phase pH. Screen different HPLC columns with varying stationary phases.
Inconsistent results between replicate samples. Inaccurate sample preparation or instrument variability.Ensure precise pipetting and dilutions. Perform system suitability tests before each analytical run.
Mass balance is not achieved (sum of parent and degradants is <95%). Formation of non-chromophoric or volatile degradants, or irreversible adsorption to the container.Use a mass-sensitive detector (e.g., CAD or ELSD) in addition to UV. Analyze the headspace for volatile compounds. Use silanized glassware.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound at different pH values?

  • A1: Based on the chemistry of amidines, the primary degradation pathway is expected to be hydrolysis.[7] Under acidic conditions, the amidine can be protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of the corresponding amide and ammonia. Under basic conditions, direct nucleophilic attack of hydroxide ions on the amidine carbon is the likely mechanism, also yielding the amide and ammonia.

Q2: How do I choose the appropriate stress conditions (temperature, duration)?

  • A2: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8] If initial studies show minimal degradation, you can increase the temperature in 10°C increments or prolong the exposure time.[9] Conversely, if degradation is too rapid, reduce the stress conditions.

Q3: What are the key validation parameters for a stability-indicating HPLC method?

  • A3: According to ICH guidelines, the key validation parameters include specificity (the ability to resolve the parent drug from its degradants), accuracy, precision (repeatability and intermediate precision), linearity, range, and robustness.[4][5][6]

Q4: Can I use a single HPLC method for all pH conditions?

  • A4: While a single robust method is ideal, it may be necessary to adjust the mobile phase pH to ensure optimal separation and peak shape for samples from different pH stress conditions, especially if the degradation products have different ionization properties.

Q5: What should I do if I observe a new, unknown peak in my chromatogram?

  • A5: An unknown peak likely represents a degradation product. You should attempt to identify its structure using techniques like LC-MS/MS and NMR. This is a critical step in understanding the degradation pathway and ensuring the safety of the drug product.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stressing cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution (1 mg/mL) C Dilute Stock in Buffers (100 µg/mL) A->C B Prepare Buffer Solutions (pH 2, 4.5, 6.8, 7.4, 9, 12) B->C D Incubate at Controlled Temperature (e.g., 60°C) C->D E Withdraw Aliquots at Time Points (0-72h) D->E F Neutralize and Store Samples E->F G Analyze by Stability-Indicating HPLC-UV/MS F->G H Quantify Parent and Degradants G->H I Determine Degradation Kinetics H->I J Identify Degradation Products H->J K Propose Degradation Pathway I->K J->K

Caption: Workflow for pH-dependent stability testing.

Hypothetical Degradation Pathway

G cluster_main Parent This compound Amide 3-Hydroxypropanamide Parent->Amide H₂O, H⁺ or OH⁻ (Hydrolysis) Ammonia Ammonia Parent->Ammonia H₂O, H⁺ or OH⁻ (Hydrolysis)

Caption: Plausible hydrolytic degradation pathway.

Hypothetical Data Summary

The following table illustrates how to present the results from the pH stability study. The data is hypothetical and for illustrative purposes only.

Table 1: Percentage of this compound Remaining at 60°C

Time (hours)pH 2.0pH 4.5pH 7.4pH 9.0pH 12.0
0100.0100.0100.0100.0100.0
898.599.299.597.892.1
2495.298.198.892.580.3
4890.796.597.985.165.4
7286.495.097.178.252.8

Interpretation: This hypothetical data suggests that this compound is most stable at neutral pH (7.4) and shows significant degradation under strongly basic (pH 12.0) and, to a lesser extent, strongly acidic (pH 2.0) conditions.

Conclusion

A thorough understanding of the stability of this compound under various pH conditions is essential for its successful development as a pharmaceutical agent. The protocols and guidance provided in this technical support document offer a robust framework for conducting these critical studies. By following a systematic approach, researchers can generate reliable stability data to support formulation development, establish appropriate storage conditions, and meet regulatory expectations.

References

  • ICH. (2023). ICH Q2(R2): Validation of Analytical Procedures. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. [Link]

  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2025). [Link]

  • ICH. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • PubMed Central. (n.d.). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. [Link]

  • PubMed. (1985). Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins. [Link]

  • ARKAT USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • FDA. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]

  • ResearchGate. (2012). Stability Testing of Pharmaceutical Products. [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2025). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]

  • YouTube. (2013). Amide Hydrolysis. [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • ResearchGate. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • ResearchGate. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • PubMed Central. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • ResearchGate. (n.d.). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. [Link]

  • PubMed. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. [Link]

Sources

Identifying and minimizing off-target effects of 3-Hydroxypropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxypropanimidamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and mitigating potential off-target effects during your experimental workflows. Our goal is to equip you with the knowledge to ensure the specificity and safety of your compounds, fostering a robust and reliable drug discovery process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound represents a promising class of orally active antimalarial agents. These compounds have demonstrated potent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum.[1] While the precise mechanism is still under investigation, related compounds are known to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin breakdown.[1] The accumulation of cytotoxic free heme is detrimental to the parasite.

Q2: What are off-target effects and why are they a concern for this compound?

Off-target effects occur when a drug or compound interacts with unintended molecular targets within an organism.[2] These interactions can lead to a range of undesirable outcomes, from mild side effects to severe toxicity, potentially undermining the therapeutic efficacy of the drug.[2][3] For the this compound class, a known liability of similar arylamino alcohol antimalarials is the inhibition of the hERG potassium channel, which can be associated with cardiotoxicity.[1] Early identification and mitigation of such off-target effects are crucial for the selection of lead compounds with a favorable safety profile.[4]

Q3: What is the general strategy for identifying off-target effects?

A multi-pronged approach combining computational and experimental methods is most effective.[2][5] This typically involves:

  • In Silico Prediction: Utilizing computational tools to predict potential off-target interactions based on the chemical structure of the this compound analog.[6][7]

  • In Vitro Screening: Testing the compound against a broad panel of known biological targets, such as receptors, enzymes, and ion channels.[4]

  • Cell-Based Assays: Assessing the compound's effect on cellular phenotypes and confirming target engagement in a more physiologically relevant environment.[8][9][10]

The following diagram illustrates a general workflow for identifying and mitigating off-target effects.

Off_Target_Workflow cluster_InSilico In Silico Prediction cluster_InVitro In Vitro Screening cluster_CellBased Cell-Based Validation A Compound Structure (this compound analog) B Off-Target Prediction (e.g., SEA, Machine Learning) A->B C Broad Target Panels (Receptors, Enzymes, Ion Channels) B->C Hypothesis Generation E Phenotypic Screening C->E Hit Confirmation G Structure-Activity Relationship (SAR) Studies C->G D Kinome Profiling D->E D->G F Cellular Thermal Shift Assay (CETSA) E->F Target Engagement F->G Validated Off-Targets H Lead Optimization to Minimize Off-Target Activity G->H

Caption: Workflow for Off-Target Identification and Mitigation.

Troubleshooting Guides

Guide 1: Investigating Potential hERG Potassium Channel Inhibition

A known liability for this class of compounds is the potential for hERG potassium channel inhibition.[1] This guide provides a systematic approach to assess this specific off-target effect.

Workflow for hERG Inhibition Assessment:

hERG_Workflow start Start: this compound Analog Synthesis in_silico In Silico Docking - Predict binding affinity to hERG model start->in_silico fluorescence_assay Fluorescence Polarization Assay - In vitro assessment of hERG binding in_silico->fluorescence_assay Prioritize compounds patch_clamp Patch-Clamp Electrophysiology - Gold standard for functional hERG inhibition fluorescence_assay->patch_clamp Confirm positive hits sar_studies SAR Studies - Modify structure to reduce hERG affinity patch_clamp->sar_studies Guide chemical modifications end Optimized Compound with Reduced Cardiotoxicity Risk patch_clamp->end If hERG inhibition is acceptable sar_studies->start Iterative redesign

Caption: Stepwise approach to evaluate hERG channel interaction.

Step-by-Step Protocol: Fluorescence Polarization Assay for hERG Inhibition

This protocol provides a medium-throughput method to initially screen your this compound compounds for hERG binding.

  • Reagents and Materials:

    • This compound compounds

    • hERG potassium channel membrane preparation

    • Fluorescently labeled hERG ligand (e.g., a known high-affinity binder)

    • Assay buffer

    • 384-well black, low-volume microplates

    • Plate reader with fluorescence polarization capabilities

  • Assay Procedure:

    • Prepare serial dilutions of your test compounds and a known hERG inhibitor (positive control) in assay buffer.

    • Add the fluorescently labeled ligand to all wells at a fixed concentration.

    • Add the hERG membrane preparation to all wells.

    • Add the test compounds, positive control, or vehicle (negative control) to the appropriate wells.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis and Interpretation:

    • A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by your compound, suggesting binding to the hERG channel.

    • Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the fluorescent ligand binding.

Parameter Description Interpretation
IC50 Value Concentration of the compound that displaces 50% of the fluorescent probe.A lower IC50 value indicates a higher binding affinity for the hERG channel.
Positive Control A known hERG inhibitor.Should show a significant decrease in fluorescence polarization, validating the assay.
Negative Control Vehicle (e.g., DMSO).Should show minimal to no change in fluorescence polarization.

Troubleshooting:

  • High background signal: Ensure complete mixing of reagents and check for autofluorescence of your compounds.

  • No displacement by positive control: Verify the activity of the hERG membrane preparation and the concentration of the fluorescent ligand.

Guide 2: Broad Off-Target Profiling using Kinome Screening

Kinases are a large family of enzymes that are common off-targets for many small molecules.[11][12] Kinome profiling can provide a broad overview of your compound's selectivity.[13][14][15]

Experimental Protocol: In Vitro Kinase Profiling

This protocol outlines a general procedure for screening your this compound compound against a panel of kinases. Many commercial vendors offer this as a service.

  • Compound Preparation:

    • Provide your this compound compound at a stock concentration (e.g., 10 mM in 100% DMSO).

  • Assay Execution (typically performed by a service provider):

    • The compound is tested at one or more concentrations against a panel of purified kinases.

    • Kinase activity is measured in the presence and absence of your compound using methods like radiometric assays or fluorescence-based assays.

  • Data Analysis and Interpretation:

    • The results are typically reported as the percent inhibition of each kinase at the tested concentration(s).

    • Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

    • Follow-up dose-response studies are performed for any identified hits to determine the IC50 value.

Kinase Family Potential Implication of Off-Target Inhibition
Tyrosine Kinases Can affect cell growth, differentiation, and survival signaling pathways.
Serine/Threonine Kinases Involved in a wide range of cellular processes, including metabolism, inflammation, and apoptosis.

Troubleshooting:

  • Promiscuous inhibition of multiple kinases: This may suggest non-specific binding. Consider follow-up assays to rule out assay interference.

  • No significant inhibition: Your compound may be highly selective for its primary target, or the off-targets may not be kinases.

Guide 3: Confirming Target Engagement in a Cellular Context with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound binds to its intended target and any identified off-targets within a live cell environment.[8][9][10][16][17]

CETSA Workflow:

CETSA_Workflow start Treat cells with This compound or vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells and separate soluble and aggregated proteins heat->lyse detect Detect target protein in the soluble fraction (e.g., Western Blot) lyse->detect analyze Generate melting curves and compare between treated and vehicle detect->analyze end Confirmation of target engagement (thermal shift observed) analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Step-by-Step Protocol: CETSA with Western Blot Detection

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with your this compound compound or vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis and Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of your compound indicates that it binds to and stabilizes the target protein.

Troubleshooting:

  • No thermal shift observed for the intended target:

    • Ensure the compound is cell-permeable.

    • Verify the antibody specificity for the target protein.

    • The compound may not be binding to the target in the cellular context.

  • High variability between replicates:

    • Ensure precise temperature control during the heating step.

    • Maintain consistent cell numbers and lysis conditions.

Minimizing Off-Target Effects

Once off-target interactions are identified, several strategies can be employed to minimize them:

  • Rational Drug Design: Use computational modeling and structural biology to guide the modification of your this compound compound to enhance its selectivity for the primary target while reducing its affinity for off-targets.[2]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of your compound to identify the chemical moieties responsible for off-target binding. This information can then be used to design new compounds with an improved selectivity profile.

  • Dose Optimization: In some cases, off-target effects may only occur at higher concentrations. Carefully titrating the dose of your compound can help to achieve the desired therapeutic effect while minimizing adverse reactions.

By proactively investigating and addressing potential off-target effects, you can significantly increase the likelihood of developing a safe and effective therapeutic agent.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • EurekAlert!. (2018, September 10). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PubMed Central. Retrieved from [Link]

  • Oxford Academic. (2025, May 8). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • UCSC Genome Browser. (n.d.). UCSC In-Silico PCR. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • bioRxiv. (2025, February 17). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. Retrieved from [Link]

  • PubMed. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pär Nordlund's Group. (n.d.). CETSA. Retrieved from [Link]

  • PubMed. (n.d.). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PubMed Central. Retrieved from [Link]

  • YouTube. (2021, October 12). How to measure and minimize off-target effects.... Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of druggable targets from the interactome of the Androgen Receptor and Serum Response Factor pathways in prostate cancer. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacogenomics of off-target adverse drug reactions. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proteolysis-targeting chimeras with reduced off-targets. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reducing off-target drug accumulation by exploiting a type-III interferon response. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 18). Identifying potential drug targets and candidate drugs for COVID-19: biological networks and structural modeling approaches. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A comprehensive map of molecular drug targets. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current and emerging target identification methods for novel antimalarials. PubMed Central. Retrieved from [Link]

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Technical Support Center: Optimizing In Vivo Delivery of 3-Hydroxypropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxypropanimidamide (3-HPA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the successful in vivo delivery of 3-HPA. The following question-and-answer guide offers in-depth solutions to common challenges, grounded in established scientific principles.

Part 1: Compound Characteristics & Initial Preparation

This section addresses the foundational knowledge required before beginning any in vivo experiment with 3-HPA.

FAQ: What are the fundamental physicochemical properties of this compound (3-HPA)?

Understanding the basic properties of 3-HPA is the first step in designing a successful in vivo study. These parameters dictate formulation strategy, potential for stability issues, and interpretation of experimental outcomes.

Answer: this compound is a small molecule with the following properties:

PropertyValueSourceSignificance for In Vivo Studies
Molecular Formula C₃H₈N₂O[1]Influences molecular weight and potential for membrane permeability.
Molecular Weight 88.11 g/mol [1]The low molecular weight may facilitate distribution into tissues.
Structure Hydroxypropanimidamide[1]The presence of hydroxyl and amidine groups suggests high polarity and potential for hydrogen bonding, which may impact solubility and membrane transport.
Predicted Properties High PolarityInferredLikely high water solubility but potentially poor passive diffusion across biological membranes.

The amidine group is basic, suggesting that the compound's charge and solubility will be pH-dependent. Amidine-containing compounds have been investigated for a wide range of therapeutic applications due to their ability to interact with biological targets.[2]

FAQ: What is the known stability of 3-HPA, and how should it be stored?

Ensuring the stability of your compound is critical for reproducible results. Degradation can lead to a loss of efficacy and the generation of confounding impurities.

Answer: Specific stability data for 3-HPA is limited in publicly available literature. However, based on its structure and data from analogous compounds, we can establish best practices. A similar compound, (Z)-3-(Anthracene-9-yl)-N′-(p-tolyl)-3-hydroxypropanimidamide, was shown to be stable at both physiological (7.5) and acidic (2.0) pH over 24 hours.[3]

  • pH Stability : The stability of molecules can be pH-dependent.[4][5] It is recommended to perform a preliminary stability study of your 3-HPA formulation at the intended pH for administration.

  • Storage : For optimal stability, 3-HPA should be stored in a dark place under an inert atmosphere at 2-8°C.[1]

Part 2: Formulation and Vehicle Selection for In Vivo Administration

The formulation is the bridge between your compound and the biological system. A well-designed formulation ensures that the compound reaches its target in a biologically active state.

FAQ: How should I dissolve 3-HPA for in vivo administration? What is a good starting point for vehicle selection?

Choosing the right vehicle is crucial for ensuring the solubility, stability, and safety of the administered compound.[6][7]

Answer: Given the polar nature of 3-HPA, the initial approach should be to use aqueous-based vehicles. A tiered approach to formulation is recommended:

Tier 1: Aqueous Vehicles

  • Normal Saline (0.9% NaCl): This is the most common and physiologically compatible vehicle.[8] It should be the first choice for a polar compound like 3-HPA.

  • Phosphate-Buffered Saline (PBS): If pH control is necessary to maintain solubility or stability, PBS (pH 7.4) is a suitable alternative.

Tier 2: Co-Solvent Systems (if aqueous solubility is insufficient) If the required concentration of 3-HPA cannot be achieved in simple aqueous vehicles, a co-solvent system may be necessary. However, it is critical to minimize the percentage of organic co-solvents to avoid toxicity.[9]

Co-SolventMaximum Recommended % (IV)Potential Issues
DMSO <10%Can cause hemolysis and local irritation at higher concentrations.[6][8]
Ethanol <10%Potential for CNS effects.
PEG 400 <30%Can cause renal toxicity at high doses.[6]
Propylene Glycol <40%Can cause hyperosmolality and lactic acidosis.[6]

Recommended Protocol for Vehicle Screening:

  • Attempt to dissolve 3-HPA in 0.9% saline at the target concentration.

  • If solubility is insufficient, try PBS at pH 7.4.

  • If still unsuccessful, prepare a concentrated stock solution of 3-HPA in DMSO.

  • Dilute the DMSO stock into a secondary vehicle (e.g., saline, PEG 400) to achieve the final desired concentration, ensuring the final DMSO concentration is as low as possible (<10%).[10]

Troubleshooting Guide: Formulation Issues

Q: My 3-HPA is precipitating out of solution upon standing or dilution. What should I do?

A: Precipitation indicates that the compound's solubility limit has been exceeded in the chosen vehicle. This can lead to inaccurate dosing and potential for embolism if administered intravenously.

Root Cause Analysis and Solution Workflow:

Caption: Decision tree for troubleshooting 3-HPA precipitation.

Part 3: Dosing and Administration Route

The route of administration and the dose selected are critical determinants of the pharmacokinetic and pharmacodynamic profile of 3-HPA.

FAQ: What is the recommended route of administration for 3-HPA?

Answer: The choice of administration route depends on the experimental objective.[11] For a small, polar molecule like 3-HPA, the following routes are most common:

  • Intravenous (IV): This route ensures 100% bioavailability and provides a rapid onset of action. It is ideal for initial pharmacokinetic studies. However, it can lead to high peak concentrations, which may cause toxicity.

  • Intraperitoneal (IP): IP administration is widely used in preclinical rodent studies. It offers rapid absorption, though it is subject to some first-pass metabolism in the liver.

  • Subcutaneous (SC): This route provides slower, more sustained absorption, which can be beneficial for maintaining therapeutic concentrations over a longer period and reducing peak concentration-related toxicity.

  • Oral (PO): Due to its predicted high polarity, 3-HPA is likely to have low oral bioavailability. This route may not be suitable unless specific formulation strategies are employed to enhance absorption.[12][13]

FAQ: How do I determine a starting dose for my in vivo experiments?

Answer: Establishing a safe and effective starting dose is a critical step. A common approach is to use in vitro efficacy data as a starting point and then perform a dose-ranging study in vivo.

Step 1: Literature Review

  • Search for in vivo studies of compounds with a similar mechanism of action or structure. This can provide a valuable starting point for dose selection.

Step 2: In Vitro to In Vivo Extrapolation (A General Guideline)

  • While not a direct conversion, a starting point for an in vivo dose can be estimated from the in vitro IC50 or EC50. A common, though highly empirical, starting point is to aim for a plasma concentration (Cmax) that is 10-100 fold higher than the in vitro IC50.

Step 3: Allometric Scaling

  • If a No Observed Adverse Effect Level (NOAEL) has been determined in one species, allometric scaling can be used to estimate an equivalent dose in another species based on body surface area.[14][15][16] The FDA provides guidance on this methodology for estimating the maximum safe starting dose in clinical trials, and the principles are applicable to preclinical studies.[17]

Step 4: Dose-Ranging Study

  • Conduct a pilot study with a small number of animals per group across a range of doses (e.g., 1, 10, and 100 mg/kg).

  • Monitor for signs of toxicity and measure the desired pharmacodynamic effect. This will help to identify the Maximum Tolerated Dose (MTD) and a preliminary effective dose range.[18][19]

Troubleshooting Guide: Efficacy and Toxicity Issues

Q: I am not observing the expected biological effect of 3-HPA in my animal model.

A: A lack of efficacy can be due to a variety of factors, from formulation issues to rapid in vivo clearance.

Diagnostic Workflow for Lack of Efficacy:

G A Start: No In Vivo Efficacy B Verify Formulation - Is 3-HPA fully dissolved? - Is the formulation stable? A->B C Increase Dose - Is the current dose too low? - Perform dose escalation study. B->C D Assess Pharmacokinetics (PK) - Is 3-HPA rapidly cleared? - Does it reach the target tissue? C->D E Consider Alternative Route - Is bioavailability an issue (e.g., with PO)? - Try IV or IP administration. D->E F Review Mechanism of Action - Is the target relevant in the in vivo model? E->F

Caption: Systematic approach to diagnosing a lack of in vivo efficacy.

Q: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals.

A: Toxicity can be compound-related or vehicle-related. It is crucial to always include a vehicle-only control group in your studies.

Mitigation Strategies for In Vivo Toxicity:

  • Reduce the Dose: This is the most straightforward approach.

  • Change the Route of Administration: Switching from IV or IP to SC can lower the Cmax and potentially reduce toxicity.

  • Modify the Formulation: If using co-solvents, ensure they are at the lowest possible concentration. High concentrations of DMSO, for example, can cause local irritation and other adverse effects.[10]

  • Fractionate the Dose: Administering the total daily dose in two or more smaller injections can also help to reduce peak plasma concentrations.

References

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. Available from: [Link]

  • Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd.. Available from: [Link]

  • 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. ACS Infectious Diseases. Available from: [Link]

  • Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. Nature Chemistry. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available from: [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. Available from: [Link]

  • To scale or not to scale: the principles of dose extrapolation. British Journal of Pharmacology. Available from: [Link]

  • Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. Nature Chemistry. Available from: [Link]

  • Recent developments in the synthesis of amidines. Semantic Scholar. Available from: [Link]

  • 3-Hydroxy-N-methylpropanamide. PubChem. Available from: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available from: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available from: [Link]

  • 3-amino-N-hydroxypropanamide. PubChem. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. Journal of Pharmaceutical Investigation. Available from: [Link]

  • Chapter IV. Guidelines for Toxicity Tests. FDA. Available from: [Link]

  • A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. ChemSafetyPRO. Available from: [Link]

  • Human to Animal Dose Conversion & Allometric Scaling. Pharmacology Mentor. Available from: [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. Available from: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Available from: [Link]

  • Strategies for Streamlining Small-Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Available from: [Link]

  • administration of poorly water soluble drug by oral gavage to rats techniques? ResearchGate. Available from: [Link]

  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Alternatives to Animal Experimentation. Available from: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available from: [Link]

  • In Vivo Toxicity Study. Creative Bioarray. Available from: [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon. Available from: [Link]

  • Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Molecular Imaging and Biology. Available from: [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available from: [Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences. Available from: [Link]

  • Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia. Available from: [Link]

  • Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers. Available from: [Link]

  • Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. Protein Science. Available from: [Link]

  • Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. Protein Science. Available from: [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Molecules. Available from: [Link]

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Technical Support Center: Navigating and Mitigating Assay Interference

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Assay Development

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common yet complex challenge of assay interference. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy, reproducibility, and integrity of your experimental data. While we address a wide range of interference issues, it is important to note that for the specific compound 3-Hydroxypropanimidamide , there is currently no established body of scientific literature or commercially available information detailing its use as a routine assay interference blocker. The principles and methodologies outlined in this guide, however, provide a comprehensive framework for addressing interference from various sources.

Understanding the Landscape of Assay Interference

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues you may encounter during your experiments.

Issue 1: High Background Signal Across the Entire Plate

A uniformly high background can mask the specific signal from your analyte, reducing the assay's sensitivity and dynamic range.

dot

A High Background Signal B Potential Cause: Insufficient Blocking A->B C Potential Cause: Non-Specific Antibody Binding A->C D Potential Cause: Substrate Issues A->D B1 Solution: Optimize Blocking Buffer B->B1 C1 Solution: Increase Wash Steps C->C1 D1 Solution: Check Substrate Quality and Incubation Time D->D1

Caption: Troubleshooting high background signal.

Q: My ELISA plate has a high background, making it difficult to distinguish my signal from the noise. What are the likely causes and how can I fix this?

A: High background is often a result of inadequate blocking or non-specific binding of assay reagents. Here’s a breakdown of the common culprits and their solutions:

  • Insufficient Blocking: The surface of the microplate wells has a high capacity to bind proteins. If not all unoccupied sites are saturated by the blocking agent, the primary or secondary antibodies can bind directly to the plastic, leading to a high background signal.[1]

    • Troubleshooting Protocol 1: Optimizing the Blocking Step

      • Choice of Blocker: If you are using a standard blocker like Bovine Serum Albumin (BSA) or non-fat dry milk, consider trying a different one. Some assays perform better with protein-free, synthetic blockers.

      • Concentration and Incubation Time: Increase the concentration of your blocking agent (e.g., from 1% to 5% BSA) and/or extend the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[2]

      • Inclusion of Detergents: Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can help reduce non-specific binding.[3]

  • Non-Specific Antibody Binding: The detection antibodies may be binding to components in the sample or to the blocking agent itself.

    • Troubleshooting Protocol 2: Antibody Dilution and Wash Steps

      • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. Using too high a concentration can increase background.

      • Increase Wash Steps: Increase the number and vigor of your wash steps between antibody incubations. This will help remove unbound and weakly bound antibodies.[2]

  • Substrate Issues: The substrate may be degrading or reacting non-specifically.

    • Troubleshooting Protocol 3: Substrate Quality Control

      • Fresh Substrate: Always use a fresh substrate solution. Some substrates are light-sensitive and can degrade over time, leading to a high background.

      • Incubation Time: Do not over-incubate the substrate. Monitor the color development and stop the reaction when the standard curve is within the optimal range.[4]

Issue 2: False Positive or False Negative Results in Specific Samples

Inconsistent and unexpected results in a subset of your samples, while your controls are performing as expected, often point towards interference from endogenous substances in the sample matrix.

dot

A Inconsistent Sample Results (False Positives/Negatives) B Potential Cause: Heterophilic Antibody Interference (e.g., HAMA, RF) A->B C Potential Cause: Matrix Effects A->C B1 Solution: Use Heterophilic Antibody Blockers B->B1 B2 Solution: Sample Dilution B->B2 C1 Solution: Spike and Recovery Analysis C->C1 C2 Solution: Use a Matched Matrix for Standards C->C2

Caption: Diagnosing inconsistent sample results.

Q: Some of my patient samples are giving unexpectedly high (or low) results that are not consistent with the clinical picture. What could be causing this interference?

A: This is a classic sign of interference from heterophilic antibodies or other matrix effects.

  • Heterophilic Antibody Interference: These are human antibodies that can bind to the animal immunoglobulins used in immunoassays.[5] The two most common types are Human Anti-Mouse Antibodies (HAMA) and Rheumatoid Factor (RF).[1][6] They can cause false positives by bridging the capture and detection antibodies in a sandwich assay, or false negatives by blocking the binding of the assay antibodies to the analyte.[7]

    • Troubleshooting Protocol 4: Identifying and Mitigating Heterophilic Antibody Interference

      • Sample Dilution Linearity: Perform serial dilutions of the problematic sample. If interfering antibodies are present, the results will often not be linear upon dilution.

      • Use of Heterophilic Blocking Reagents: Incorporate a commercial heterophilic antibody blocker into your assay diluent. These blockers contain aggregated immunoglobulins from various species that bind to the interfering antibodies in the sample, preventing them from interacting with the assay antibodies.[8]

      • Heat Treatment: Heating the sample can denature some interfering antibodies. However, this must be validated to ensure it does not affect the analyte of interest.

Interfering Antibody Mechanism of Interference Common Mitigation Strategy
HAMA Human anti-mouse antibodies bind to mouse-derived assay antibodies.[7]Addition of excess non-specific mouse IgG to the assay buffer.[1]
Rheumatoid Factor (RF) Autoantibodies (typically IgM) that bind to the Fc region of IgG antibodies.[6]Use of blocking agents that contain aggregated IgG or enzymatic fragmentation of assay antibodies (e.g., F(ab')2 fragments).[8][9]
  • Matrix Effects: This is a broad term for interference caused by the overall composition of the sample matrix (e.g., high concentrations of proteins, lipids, or salts) that can influence the binding of the assay antibodies.

    • Troubleshooting Protocol 5: Assessing Matrix Effects

      • Spike and Recovery: Add a known amount of your analyte to the sample matrix and measure the recovery. A recovery significantly different from 100% indicates the presence of matrix effects.

      • Standard Curve Matrix: Prepare your standard curve in a matrix that closely matches your sample matrix (e.g., if analyzing serum samples, prepare your standards in a serum that is known to be free of the analyte).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the different types of blocking agents and when should I use them?

A1: Blocking agents can be broadly categorized into protein-based and synthetic blockers.

  • Protein-Based Blockers: These are the most common and include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. They are effective at blocking non-specific binding sites on the assay plate. The choice of protein blocker should be empirical, as one may perform better than another for a specific assay.

  • Synthetic (Protein-Free) Blockers: These are commercially available formulations that offer the advantage of being protein-free, which can be crucial in assays where cross-reactivity with protein-based blockers is a concern. They also tend to have better lot-to-lot consistency.[7]

  • Specialized Blockers: For specific interference types like HAMA and RF, specialized blockers are available. These typically contain a high concentration of immunoglobulins to sequester the interfering antibodies.

Q2: Can the choice of antibodies in my assay design help to reduce interference?

A2: Yes, absolutely. Using antibody fragments like F(ab')2 or Fab, which lack the Fc region, can significantly reduce interference from RF and other Fc-binding proteins.[8] Additionally, using antibodies from different species (e.g., a chicken capture antibody and a rabbit detection antibody) can sometimes reduce interference from species-specific heterophilic antibodies.

Q3: What is the role of amidine-containing compounds in addressing assay interference?

A3: The amidine functional group is present in a wide range of biologically active molecules. While some amidine derivatives have been investigated for various therapeutic applications, there is currently no established scientific literature or commercial product that specifically promotes This compound as a routine agent for mitigating assay interference in immunoassays. The troubleshooting strategies and blocking agents discussed in this guide represent the current industry-standard and scientifically validated approaches for addressing assay interference.

Q4: How do I validate that my chosen method for interference mitigation is effective?

A4: Validation is a critical step. You can confirm the effectiveness of your mitigation strategy by:

  • Re-testing Problematic Samples: After implementing your chosen strategy (e.g., adding a blocker, diluting the sample), re-test the samples that previously gave anomalous results. The results should now be in the expected range.

  • Linearity of Dilution: The corrected samples should now show a linear dose-response upon serial dilution.

  • Spike and Recovery: Perform a spike and recovery experiment in the presence of your mitigation strategy. The recovery should be close to 100%.

By systematically identifying the type of interference and applying the appropriate mitigation and validation strategies, you can significantly improve the quality and reliability of your assay data.

References

  • Life Science. (n.d.). Immunoassay Blocking Agents: Reducing False Results. Meridian Bioscience.
  • MEXC News. (2025, December 24). What Is the Role of Blocking Agents in Immunoassays? MEXC News.
  • rapidmicrobiology. (2023, August 8). New Animal-Free Immunoassay Interference Blockers Improves Sustainability of Diagnostic Assays. Rapidmicrobiology.
  • Meridian Bioscience. (n.d.). Immunoassay Blocking Reagents Practical Guide.
  • Ismail, A. A. (2005). Interferences in Immunoassay. The Clinical Biochemist Reviews, 26(3), 63–77.
  • Al-Ebous, A. A., et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules, 28(10), 4122.
  • Frembgen, T., et al. (2020). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. ACS Chemical Biology, 15(11), 2963–2975.
  • Bolstad, N., et al. (2013). Heterophilic antibody interference in immunometric assays. Best Practice & Research Clinical Endocrinology & Metabolism, 27(5), 647–661.
  • LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3.
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Technical Support Center: Navigating the Cytotoxicity of 3-Hydroxypropanimidamide (3-HPA) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxypropanimidamide (3-HPA) derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to manage and mitigate the cytotoxicity associated with this promising class of compounds. Our goal is to empower you with the knowledge to optimize your experimental design and accelerate your research.

Introduction to 3-HPA Derivatives and Cytotoxicity

This compound (3-HPA) derivatives are a class of compounds that have garnered significant interest for their therapeutic potential, notably as antimalarial agents.[1] While many derivatives have shown high efficacy and selectivity, cytotoxicity can be a significant hurdle in the development of any new chemical entity. Understanding the potential sources of this toxicity and implementing strategies to reduce it are critical for advancing your research.

This guide will walk you through frequently asked questions, detailed troubleshooting protocols, and strategic approaches to rationally design 3-HPA derivatives with an improved safety profile.

Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers encounter when working with 3-HPA derivatives.

Q1: What are the potential mechanisms of cytotoxicity for 3-HPA derivatives?

While some 3-HPA derivatives exhibit low cytotoxicity, others may induce cell death through various mechanisms.[1] Based on the broader class of amidine-containing compounds, potential mechanisms include:

  • DNA Interaction: Some amidine derivatives have been shown to bind to the minor groove of DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[2] This can lead to cell cycle arrest and apoptosis.

  • Mitochondrial Dysfunction: The amidine group can be positively charged at physiological pH, which may lead to accumulation in the mitochondria, disrupting the mitochondrial membrane potential and interfering with cellular respiration.

  • Off-Target Enzyme Inhibition: The reactive nature of the imidamide group could lead to non-specific interactions with other cellular enzymes, disrupting their function.

Q2: My 3-HPA derivative is showing high cytotoxicity. What are the first steps I should take?

If you observe high cytotoxicity, a systematic approach is key.

  • Confirm the Purity of Your Compound: Impurities from the synthesis process can often be a source of unexpected toxicity. Re-purify your compound and confirm its purity by methods such as HPLC and NMR.

  • Determine the Dose-Response Relationship: Conduct a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of your compound on your target cells and a non-target cell line to assess selectivity.

  • Perform a Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.

Q3: What are the main strategies to reduce the cytotoxicity of my 3-HPA derivatives?

There are three primary strategies to consider:

  • Structural Modification: Rationally modify the chemical structure of your derivative to reduce its off-target effects while maintaining its therapeutic activity.

  • Prodrug Approach: Convert your cytotoxic compound into an inactive prodrug that is selectively activated at the target site.

  • Formulation Strategies: Encapsulate your compound in a delivery system to control its release and reduce systemic exposure.[3]

Troubleshooting Guide: High Cytotoxicity

This section provides a structured approach to troubleshooting and resolving issues of high cytotoxicity in your experiments.

Problem Potential Cause Suggested Solution
High cytotoxicity in both target and non-target cell lines The compound has a non-specific mechanism of toxicity.1. Structural Modification: Modify the compound to improve its selectivity. Consider altering lipophilicity or introducing steric hindrance to reduce off-target binding. 2. Prodrug Approach: Design a prodrug that is selectively cleaved by an enzyme present in the target cells or disease environment.
Cytotoxicity is observed at very low concentrations The compound is highly potent in its cytotoxic effects.1. Re-evaluate Therapeutic Window: Determine if there is a concentration at which the therapeutic effect is observed without significant cytotoxicity. 2. Formulation Strategies: Utilize a controlled-release formulation to maintain the drug concentration within the therapeutic window and avoid toxic peaks.[3]
Delayed onset of cytotoxicity The compound may be metabolized into a toxic byproduct.1. Metabolite Profiling: Identify the metabolites of your compound in vitro using liver microsomes or hepatocytes. 2. Assess Metabolite Toxicity: Synthesize the identified metabolites and test their cytotoxicity directly. This can inform structural modifications to block metabolic activation.

Key Strategies to Reduce Cytotoxicity in Detail

Rational Structural Modification

The relationship between a compound's structure and its activity (Structure-Activity Relationship, SAR) is a cornerstone of drug design. For 3-HPA derivatives, consider the following modifications:

  • Modulate Lipophilicity: Highly lipophilic compounds can non-specifically partition into cell membranes, leading to membrane disruption and cytotoxicity. Systematically modify substituents to achieve a balance between membrane permeability and aqueous solubility.

  • Introduce Steric Hindrance: Adding bulky groups near the amidine moiety can prevent non-specific binding to off-target proteins or DNA.

  • Alter Electronic Properties: Modify the electronic properties of the aromatic rings in your derivative to fine-tune its binding affinity for the intended target versus off-targets.

The Prodrug Approach: Masking the Amidine Group

The basicity of the amidine group is often a key factor in both its therapeutic effect and its toxicity. A prodrug strategy involves temporarily masking this group to create an inactive precursor that is converted to the active drug in the body.

A well-established strategy for amidines is their conversion to N-hydroxylated derivatives, known as amidoximes.[4]

  • Reduced Basicity: Amidoximes are significantly less basic than the corresponding amidines, which can lead to improved oral absorption and altered distribution profiles.

  • Metabolic Activation: These prodrugs are converted back to the active amidine in vivo by the mitochondrial amidoxime reducing component (mARC) enzyme system.[4][5][6] This system is particularly active in the liver.

Experimental Workflow: Evaluating an Amidoxime Prodrug Strategy

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Decision a Synthesize Amidoxime Prodrug of 3-HPA Derivative b Assess Cytotoxicity (e.g., MTT Assay) of Prodrug and Parent Drug a->b c Determine Metabolic Stability and Conversion Rate in Liver Microsomes/Hepatocytes a->c d Evaluate Therapeutic Activity (e.g., antiplasmodial assay) of Prodrug vs. Parent Drug a->d e Compare Therapeutic Index (Cytotoxicity/Activity) of Prodrug and Parent Drug b->e c->e d->e f Decision: Proceed to In Vivo Studies? e->f

Caption: Workflow for the evaluation of an amidoxime prodrug strategy.

Advanced Formulation Strategies

Modern formulation techniques can significantly improve the safety profile of a drug by controlling its biodistribution and release kinetics.

  • Liposomal Encapsulation: Encapsulating your 3-HPA derivative in liposomes can alter its pharmacokinetic profile, reduce its exposure to healthy tissues, and potentially enhance its accumulation at the site of action (e.g., tumors via the enhanced permeability and retention effect).

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated drug, thereby avoiding high peak plasma concentrations that may be associated with toxicity.[3]

  • Intravenous Lipid Emulsion (ILE): In cases of acute systemic toxicity from lipophilic drugs, ILE has been used as a rescue therapy.[7][8][9][10] It is thought to act as a "lipid sink," sequestering the drug away from its sites of action. While primarily a clinical intervention, understanding this principle can inform formulation design for highly lipophilic 3-HPA derivatives.

Experimental Protocols

Here are step-by-step protocols for key experiments mentioned in this guide.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cells of interest (e.g., HepG2, HeLa, or your target cell line)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Your 3-HPA derivative stock solution (in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your 3-HPA derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as your highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

This assay helps to determine the rate at which your compound is metabolized by liver enzymes, providing insights into its potential for generating toxic metabolites.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Your 3-HPA derivative

  • A positive control compound with known metabolic stability

  • Acetonitrile (or another suitable organic solvent) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation: Add your 3-HPA derivative to the reaction mixture. Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance.

Signaling Pathway: The Role of mARC in Amidoxime Prodrug Activation

G cluster_0 Mitochondrial Inner Membrane cluster_1 cluster_2 cluster_3 a NADH b NAD+ a->b c Cyt b5 Reductase d Cytochrome b5 (red) c->d c->d 2e- e Cytochrome b5 (ox) d->e f mARC (ox) g mARC (red) d->g d->g 2e- e->d f->g h Amidoxime Prodrug (Inactive) g->f g->h Reduction i Active Amidine Drug h->i j H2O k 2e- m 2H+ l 2e-

Caption: The mARC enzyme system in the activation of amidoxime prodrugs.

Conclusion

Managing the cytotoxicity of 3-HPA derivatives is a multifaceted challenge that requires a combination of careful experimental design, rational medicinal chemistry, and modern formulation science. By systematically evaluating the cytotoxic profile of your compounds and employing the strategies outlined in this guide, you can enhance the therapeutic potential of your 3-HPA derivatives and increase their chances of success in the drug development pipeline.

References

  • Shail, P., et al. (2012). Amidine analogues of melphalan: synthesis, cytotoxic activity, and DNA binding properties. Bioorganic & Medicinal Chemistry, 20(5), 1795-1804.
  • El-Gazzar, M. G., et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules, 28(10), 4123.
  • Krompholz, N., et al. (2012). The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues. Chemical Research in Toxicology, 25(11), 2443-2450.
  • Kurz, T., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(15), 11490-11508.
  • Bąk, A., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4493.
  • Al-Ostath, R., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1435.
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  • Peršurić, Ž., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(16), 4983.
  • Neumann, H., et al. (2014). The mitochondrial amidoxime reducing component (mARC): involvement in metabolic reduction of N-oxides, oximes and N-hydroxyamidinohydrazones. ChemMedChem, 9(10), 2381-2387.
  • The Involvement of the Mitochondrial Amidoxime Reducing Component (mARC) in the Reductive Metabolism of Hydroxamic Acids. (n.d.). Semantic Scholar.
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  • Ok, S. H., et al. (2018). Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity. International Journal of Medical Sciences, 15(7), 713-722.
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Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of Synthesized 3-Hydroxypropanimidamide using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. When synthesizing novel or known compounds, such as 3-Hydroxypropanimidamide, verifying that the target molecule has been formed—and that it is free from significant impurities or structural isomers—is paramount. This guide provides an in-depth, logic-driven approach to the structural elucidation of this compound, moving beyond a simple recitation of steps to explain the causality behind each experimental choice.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution.[1][2] It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide compares and details a suite of NMR experiments, from fundamental 1D scans to sophisticated 2D correlation studies, creating a self-validating workflow to definitively confirm the structure of this compound.

The Analytical Challenge: this compound

This compound is a small, functionalized molecule featuring a hydroxyl group, a flexible aliphatic chain, and an imidamide (amidine) moiety. Each of these features presents unique characteristics in an NMR spectrum. The primary challenge lies in unequivocally confirming the connectivity between the hydroxyethyl group (HO-CH₂-CH₂-) and the imidamide carbon (-C(=NH)NH₂).

The structure contains several key features to be confirmed:

  • An ethyl backbone with two distinct methylene (-CH₂-) groups.

  • A primary alcohol (-CH₂OH).

  • An unsubstituted imidamide group with two distinct nitrogen environments and labile protons.

  • A quaternary imidamide carbon.

Strategic Selection of NMR Experiments: A Comparative Approach

A multi-pronged NMR strategy is essential for complete structural assignment. We will employ a series of experiments, each providing a unique piece of the structural puzzle. The logic is to build the structure piece by piece, using correlation experiments to validate the connections inferred from simpler 1D spectra.

Foundational Analysis: 1D NMR (¹H, ¹³C, and DEPT)

A. Proton (¹H) NMR: The Initial Blueprint

The ¹H NMR spectrum is the fastest and most sensitive experiment, providing the initial overview of the proton environments. For this compound, we expect to see signals for the two methylene groups and the labile protons of the hydroxyl and imidamide groups.

  • Causality of Solvent Choice: The choice of deuterated solvent is critical. Protons on heteroatoms (-OH, -NH) are "exchangeable" and can undergo rapid chemical exchange with other labile protons or the solvent itself.[3] In common solvents like CDCl₃ or D₂O, this exchange can broaden the signals significantly or even cause them to disappear.[4][5] We select DMSO-d₆ because it is a hydrogen-bond acceptor, which slows this exchange process considerably. This results in sharper -OH and -NH peaks, often allowing for the observation of their coupling to adjacent protons.[6]

  • Expected ¹H Spectrum:

    • Two Triplets: The two adjacent methylene groups (-CH₂-CH₂-) will split each other's signals, resulting in two distinct triplets (assuming a simple first-order coupling).

    • Labile Protons: The -OH proton and the two -NH₂ protons will appear as potentially broad signals. Their chemical shifts are highly dependent on concentration, temperature, and residual water content.[7]

B. Carbon-13 (¹³C) NMR: The Carbon Skeleton

The broadband-decoupled ¹³C NMR spectrum reveals one peak for each unique carbon atom in the molecule. This is a straightforward way to confirm the carbon count. For our target, we expect three distinct signals: two for the methylene carbons and one for the imidamide carbon.

C. DEPT-135: Differentiating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for determining the number of hydrogens attached to each carbon.[8] The DEPT-135 experiment is particularly useful:

  • CH and CH₃ groups appear as positive signals.

  • CH₂ groups appear as negative (inverted) signals.[9][10]

  • Quaternary carbons (like the imidamide carbon) are absent.

This experiment will definitively confirm that the two aliphatic signals in the ¹³C spectrum correspond to methylene (CH₂) groups.

Connectivity Confirmation: 2D Correlation NMR

While 1D NMR suggests the presence of the necessary fragments, 2D NMR proves their connectivity.

A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H` Connections

The ¹H-¹H` COSY experiment identifies protons that are spin-spin coupled, which typically means they are on adjacent carbons (2-3 bonds apart).[11] The spectrum displays the 1D proton spectrum on both axes. Off-diagonal "cross-peaks" connect signals from protons that are coupled.[12]

  • Self-Validation Step: For this compound, we expect a single cross-peak connecting the two methylene triplets. This provides definitive proof of the -CH₂-CH₂- fragment.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment maps correlations between protons and the carbons to which they are directly attached (one-bond ¹J_CH coupling).[13][14][15] The spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a proton and its attached carbon.

  • Self-Validation Step: This experiment will create two cross-peaks, unambiguously linking the proton signal of the HO-CH₂- group to its corresponding carbon signal, and the proton signal of the -CH₂-C=N group to its carbon. This validates the assignments made from the 1D spectra. HSQC is significantly more sensitive than older techniques like HETCOR.[13]

C. HMBC (Heteronuclear Multiple Bond Correlation): The Final Proof

The HMBC experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons that are separated by two to three bonds (²J_CH, ³J_CH), and sometimes further in conjugated systems.[16][17][18] One-bond correlations are suppressed.[19]

  • The Decisive Connection: The key to confirming the entire structure is to observe a correlation between the protons of the methylene group adjacent to the imidamide (-CH₂-C=N) and the quaternary imidamide carbon itself. Since the imidamide carbon has no attached protons, it cannot be seen in an HSQC spectrum. The HMBC experiment is the only way to "see" this carbon through its long-range coupling to nearby protons.

  • Self-Validation Step: We will look for the following key correlations:

    • A ³J correlation from the HO-CH₂- protons to the -CH₂-C=N carbon.

    • A ²J correlation from the -CH₂-C=N protons to the HO-CH₂- carbon.

    • The crucial ²J correlation from the -CH₂-C=N protons to the quaternary imidamide carbon.

The observation of this last correlation provides incontrovertible evidence that the hydroxypropyl fragment is attached to the imidamide carbon, completing the structural proof.

Visualizing the Analytical Workflow

The logical flow of these experiments ensures a systematic and self-validating approach to structure confirmation.

G cluster_1d 1D NMR: Initial Assessment cluster_2d 2D NMR: Connectivity Confirmation H1 ¹H NMR (Proton Environments & Splitting) C13 ¹³C NMR (Carbon Count) COSY COSY (Confirm -CH₂-CH₂- Fragment) H1->COSY HSQC HSQC (Link Protons to their Carbons) H1->HSQC DEPT DEPT-135 (Identify CH₂ groups) C13->HSQC DEPT->HSQC HMBC HMBC (Confirm Full Skeleton via Long-Range Correlations) COSY->HMBC HSQC->HMBC Final Structure Confirmed HMBC->Final

Caption: Logical workflow for NMR-based structure confirmation.

Experimental Protocols

Adherence to standardized procedures ensures data quality and reproducibility.[20][21]

1. Sample Preparation

  • Accurately weigh approximately 10-15 mg of the synthesized this compound sample.

  • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a known reference standard, typically tetramethylsilane (TMS) at 0 ppm.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.[22]

  • Wipe the outside of the tube clean before insertion into the spectrometer.[22]

2. Instrument Setup & Data Acquisition (General)

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

  • "Shim" the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks. This can be done manually or using automated routines.[23]

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Acquire the spectra using standard, optimized pulse programs for each experiment (¹H, ¹³C, DEPT-135, gradient-selected COSY, HSQC, and HMBC). For the HMBC, the long-range coupling delay should be optimized for an average J-coupling of 7-8 Hz to capture both ²J and ³J correlations effectively.[16]

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat spectral baseline.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak of DMSO-d₆ can be used (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).[22]

Data Interpretation and Structural Verification

The culmination of this process is the integrated analysis of all acquired spectra to build the final structure.

Expected NMR Data Summary

The following table summarizes the predicted data based on the structure of this compound and data from its precursor, 3-hydroxypropionitrile.[24]

Atom Label Structure Expected ¹H Shift (ppm) Multiplicity Expected ¹³C Shift (ppm) DEPT-135 Key 2D Correlations
1HO-CH₂ -CH₂-C(NH)NH₂~3.5Triplet~58-60NegativeCOSY: to H-2; HSQC: to C-1; HMBC: to C-2
2HO-CH₂-CH₂ -C(NH)NH₂~2.5Triplet~35-38NegativeCOSY: to H-1; HSQC: to C-2; HMBC: to C-1, C-3
3HO-CH₂-CH₂-C (NH)NH₂N/AN/A~165-170AbsentHMBC: from H-2
4HO -CH₂-CH₂-C(NH)NH₂Broad, variableSingletN/AN/A
5HO-CH₂-CH₂-C(NH )NH₂ Broad, variableSinglet(s)N/AN/A
Visualizing the Proof: Key Correlations

The diagram below illustrates the definitive correlations that piece the molecular puzzle together.

Caption: Key COSY and HMBC correlations confirming the structure.

By systematically applying this suite of NMR experiments, we move from observing isolated molecular fragments to proving their definitive connectivity. The crucial HMBC correlation from the methylene protons at C2 to the imidamide carbon at C3 serves as the final, unambiguous piece of evidence, allowing researchers to state with high confidence that the synthesized product is, in fact, this compound. This rigorous, self-validating methodology underpins the principles of sound scientific research and development.

References

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  • DEPT | NMR Core Facility. (n.d.). Columbia University. Retrieved January 10, 2024, from [Link]

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Navigating the Labyrinth of Resistance: A Comparative In Vitro Analysis of 3-Hydroxypropanimidamide Against P. falciparum

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains pose a formidable threat to global public health. The development of novel antimalarials with a high barrier to resistance is therefore a critical priority. This guide provides an in-depth comparative analysis of the in vitro resistance profile of 3-Hydroxypropanimidamide, a promising new class of antimalarial compounds, against established and emergent resistant P. falciparum. We will delve into the experimental methodologies used to assess drug resistance, compare the propensity for resistance development between this compound and other widely used antimalarials, and discuss the mechanistic underpinnings of these observations.

The Promise of 3-Hydroxypropanimidamides: A High Barrier to Resistance

Recent groundbreaking research has identified 3-Hydroxypropanimidamides as a potent new class of antiplasmodial agents. One of the most active compounds in this series, designated as compound 22 , has demonstrated exceptional in vitro activity against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum, with 50% inhibitory concentrations (IC50) in the low nanomolar range (5 nM and 12 nM, respectively)[1][2]. The proposed mechanism of action for this class of compounds is the inhibition of heme detoxification, a crucial metabolic process for the parasite's survival within red blood cells[1][2].

Crucially, initial in vitro studies have indicated that this compound may possess a high barrier to the development of resistance. In a rigorous attempt to select for resistant parasites, the multidrug-resistant Dd2 strain of P. falciparum was cultured under continuous pressure with compound 22. Despite prolonged exposure, no viable resistant parasites were recovered, suggesting a significantly lower propensity for resistance development compared to many existing antimalarials[1].

Comparative In Vitro Resistance Profiles

To contextualize the significance of this high barrier to resistance, it is essential to compare it with the known in vitro resistance profiles of other key antimalarial drugs. The following table summarizes the typical fold-changes in IC50 values observed when resistance is induced in vitro.

Antimalarial Drug Mechanism of Action Typical In Vitro Fold Increase in IC50 Upon Resistance Key Resistance-Associated Genes
This compound (Compound 22) Inhibition of heme detoxificationResistance not induced in vitro to date[1]Not applicable
Chloroquine Inhibition of heme detoxification>10-fold[3][4][5]pfcrt, pfmdr1[6]
Artemisinin (and derivatives) Activation by heme, leading to oxidative stressModerate (e.g., 2-3 fold for DHA)[7]pfk13[8]
Atovaquone Inhibition of mitochondrial electron transport>1000-fold[9]cytochrome b (cytb)[9]

This stark contrast highlights the potential of 3-Hydroxypropanimidamides to be a more durable therapeutic option in the face of evolving parasite populations.

Experimental Workflows for In Vitro Resistance Selection

Understanding the methodologies used to induce and quantify drug resistance is fundamental to interpreting the comparative data. The following section outlines a standardized workflow for in vitro resistance selection in P. falciparum, drawing upon established protocols.

Diagram of the In Vitro Resistance Selection Workflow

ResistanceSelectionWorkflow cluster_setup Phase 1: Culture & Initial Exposure cluster_selection Phase 2: Drug Pressure & Selection cluster_characterization Phase 3: Characterization of Resistant Phenotype start Start with a clonal population of P. falciparum (e.g., 3D7 or Dd2) culture Continuous in vitro culture start->culture initial_exposure Expose a large parasite population (~10^8 - 10^9 parasites) to a sub-lethal concentration of the drug (e.g., IC50 or 2x IC50) culture->initial_exposure drug_prep Prepare serial dilutions of the test compound drug_prep->initial_exposure monitor Monitor parasitemia daily initial_exposure->monitor media_change Regularly change media with fresh drug monitor->media_change increase_pressure Gradually increase drug concentration as parasites recover media_change->increase_pressure crisis Parasite 'crisis' phase (low parasitemia) increase_pressure->crisis crisis->monitor Recrudescence cloning Clone resistant parasites by limiting dilution crisis->cloning After multiple cycles ic50_determination Determine the IC50 of the resistant clone using a standardized assay (e.g., SYBR Green I) cloning->ic50_determination genomic_analysis Perform whole-genome sequencing to identify potential resistance mutations cloning->genomic_analysis fold_resistance Calculate the fold-change in IC50 compared to the parental strain ic50_determination->fold_resistance

Caption: Generalized workflow for the in vitro selection of drug-resistant P. falciparum.

Detailed Protocol: SYBR Green I-Based Drug Susceptibility Assay

The SYBR Green I assay is a widely used, robust, and cost-effective method for determining the IC50 of antimalarial compounds. It relies on the intercalation of the SYBR Green I dye into the DNA of the parasites, with the resulting fluorescence being proportional to the parasite biomass.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI-1640 with supplements)

  • Washed, non-infected human erythrocytes

  • Test compounds (this compound and comparators) dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Drug Plate Preparation: Serially dilute the test compounds in complete culture medium in a separate 96-well plate.

  • Parasite Suspension: Prepare a parasite suspension with 2% hematocrit and 0.5% parasitemia in complete culture medium.

  • Assay Plate Setup: Add the parasite suspension to the wells of the black, clear-bottom 96-well plate. Then, transfer the drug dilutions from the drug plate to the assay plate. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.

  • Incubation: Incubate the assay plate for 72 hours at 37°C in a gassed (5% CO2, 5% O2, 90% N2) and humidified chamber.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for at least one hour.

  • Fluorescence Reading: Read the fluorescence of each well using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence of the negative control wells. Normalize the fluorescence values to the positive control (100% growth). Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model.

Causality Behind Resistance: A Mechanistic Overview

The propensity for resistance development is intrinsically linked to the drug's mechanism of action and the genetic plasticity of the parasite.

Diagram of Antimalarial Drug Resistance Mechanisms

ResistanceMechanisms cluster_drug_target Drug-Target Interaction drug Antimalarial Drug target Parasite Target (e.g., enzyme, transporter) drug->target binding efflux Increased Drug Efflux (e.g., pfcrt, pfmdr1 mutations) drug->efflux is removed from cell reduced_activation Reduced Drug Activation drug->reduced_activation inhibition Inhibition of Parasite Growth target->inhibition mutation Target Modification (e.g., pfk13, cytb mutations) target->mutation alters binding site amplification Target Gene Amplification target->amplification increases target concentration bypass Metabolic Bypass inhibition->bypass is circumvented

Caption: Common mechanisms of antimalarial drug resistance in P. falciparum.

  • Target Modification: As seen with artemisinin resistance, mutations in the pfk13 gene are thought to alter the parasite's response to the drug-induced oxidative stress[8]. Similarly, mutations in the cytochrome b gene dramatically reduce the binding affinity of atovaquone, leading to high-level resistance[9].

  • Increased Drug Efflux: The classic example is chloroquine resistance, where mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene lead to the efflux of the drug from the parasite's digestive vacuole, its site of action[6].

  • High Barrier to Resistance of 3-Hydroxypropanimidamides: The inability to induce resistance to this compound in vitro suggests several possibilities. The compound may have multiple targets, making it difficult for the parasite to acquire resistance through a single mutation. Alternatively, the target of this compound may be essential for parasite viability, and any mutation that confers resistance may also be lethal to the parasite. Further research is needed to elucidate the precise molecular basis for this high barrier to resistance.

Conclusion

The in vitro evidence strongly suggests that 3-Hydroxypropanimidamides, and specifically compound 22, represent a promising new class of antimalarials with a high barrier to resistance development in P. falciparum. This characteristic, coupled with their potent activity against multidrug-resistant strains, positions them as a valuable lead for further preclinical and clinical development. The comparative analysis presented in this guide underscores the importance of evaluating the resistance potential of new drug candidates early in the discovery pipeline. Continued investigation into the mechanism of action and the molecular basis for the high barrier to resistance of 3-Hydroxypropanimidamides will be crucial in realizing their full therapeutic potential in the global fight against malaria.

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A Comparative In Vivo Toxicity Analysis: 3-Hydroxypropanimidamide, A Promising New Antimalarial Agent

Author: BenchChem Technical Support Team. Date: January 2026

The global fight against malaria is continually challenged by the emergence of drug-resistant parasite strains and the inherent toxicity of existing antimalarial therapies. While drugs like chloroquine, artemisinin derivatives, and mefloquine have been mainstays in treatment and prophylaxis, their clinical utility is often hampered by significant adverse effects. This guide provides a comparative analysis of the in vivo toxicity of a novel class of antimalarials, 3-hydroxypropanimidamides (3-HPAs), against these established agents. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, to inform the progression of safer and more effective antimalarial chemotherapies.

The Imperative of In Vivo Toxicity Assessment in Antimalarial Drug Discovery

Before any new chemical entity can be considered for human trials, a rigorous evaluation of its safety profile through in vivo toxicity studies is paramount. These studies, guided by international regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD), are designed to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship of any adverse effects.[1][2][3] A typical preclinical toxicology program follows a tiered approach, beginning with acute toxicity studies to determine the median lethal dose (LD50) and progressing to sub-chronic and chronic repeated-dose studies to assess the effects of longer-term exposure.[1][4][5]

InVivo_Toxicity_Workflow cluster_preclinical Preclinical In Vivo Toxicity Assessment start Drug Candidate Selection acute Acute Toxicity Study (e.g., OECD 423) start->acute Single high dose dose_ranging Dose Range-Finding (Sub-acute Studies) acute->dose_ranging Inform dose selection repeated_dose Repeated-Dose Study (28-day or 90-day, e.g., OECD 407/408) dose_ranging->repeated_dose Select 3+ dose levels endpoints Toxicological Endpoint Analysis (Clinical Pathology, Histopathology) repeated_dose->endpoints Comprehensive data collection noael Determine NOAEL (No-Observed-Adverse-Effect Level) endpoints->noael Data interpretation ind Investigational New Drug (IND) Application Submission noael->ind Key for human starting dose OECD_407_Workflow cluster_protocol OECD 407: 28-Day Repeated-Dose Oral Toxicity Study acclimation Animal Acclimation (5+ days) dosing Daily Oral Dosing (28 days) acclimation->dosing observations In-Life Observations (Daily Clinical Signs, Weekly Body Weight) dosing->observations termination Terminal Procedures (Day 29) dosing->termination analysis Pathology & Data Analysis termination->analysis Blood & Tissue Collection report Final Report (NOAEL Determination) analysis->report Interpretation

Caption: Workflow for a 28-day repeated-dose toxicity study.

Mechanistic Underpinnings of Antimalarial Toxicity

Understanding the mechanism of toxicity is crucial for developing safer drugs. The pathways for established antimalarials are varied:

  • Chloroquine: Its ability to accumulate in the acidic lysosomes of host cells leads to the inhibition of lysosomal enzymes and subsequent cell death, particularly in tissues with high metabolic activity like the retina. [6]* Artemisinin Derivatives: The key to both their efficacy and potential toxicity is the endoperoxide bridge. In the presence of heme (abundant in infected red blood cells), this bridge is cleaved, producing carbon-centered free radicals that damage parasite proteins. [7]At high concentrations, this can also cause oxidative stress in host cells.

  • Mefloquine: Its neurotoxicity is complex and not fully understood but is linked to effects on central nervous system transporters, disruption of cellular calcium homeostasis, and the generation of oxidative stress in neurons. [8][9] In contrast, 3-HPAs appear to derive their potent antimalarial activity from the inhibition of heme detoxification, a pathway essential for parasite survival. [10][11]The lack of significant off-target effects observed in preclinical studies suggests that this mechanism is highly specific to the parasite, underpinning the compound's favorable safety profile.

Chloroquine_Toxicity_Pathway CQ Chloroquine (CQ) (Weak Base) Lysosome Lysosome (Acidic pH) CQ->Lysosome Enters cell Accumulation CQ Accumulation (Ion Trapping) Lysosome->Accumulation Protonated pH_Increase Increased Lysosomal pH Accumulation->pH_Increase Enzyme_Inhibition Inhibition of Lysosomal Hydrolases pH_Increase->Enzyme_Inhibition Dysfunction Lysosomal Dysfunction & Autophagy Failure Enzyme_Inhibition->Dysfunction Cell_Death Cell Death (Apoptosis) Dysfunction->Cell_Death e.g., in Retinal Pigment Epithelium

Caption: Proposed toxicity pathway for chloroquine via lysosomal dysfunction.

Conclusion and Future Directions

The preclinical data available to date strongly suggests that 3-hydroxypropanimidamides possess a significantly wider therapeutic window than established antimalarials like chloroquine and mefloquine. While artemisinin derivatives are generally safe in humans, the potential for toxicity seen in animal models warrants continued vigilance. The 3-HPA class, characterized by high efficacy and low in vivo toxicity in animal models, represents a major advancement in the quest for safer antimalarial therapies.

Further long-term toxicity and developmental and reproductive toxicology (DART) studies will be essential to fully characterize the safety profile of 3-HPAs as they advance through the drug development pipeline. Nevertheless, the existing evidence positions this novel class of compounds as a leading candidate to address the dual challenges of drug resistance and treatment-associated toxicity in the global management of malaria.

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A Senior Scientist’s Guide to Cross-Validation of Analytical Methods for 3-Hydroxypropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Hydroxypropanimidamide (3-HPA)

This compound (3-HPA) is a small, polar molecule of significant interest in pharmaceutical development and chemical synthesis. Its structural features, including a hydroxyl group and an amidine moiety, contribute to its reactivity and potential biological activity, but also present unique challenges for accurate and reproducible quantification. In complex matrices such as biological fluids, reaction mixtures, or final drug products, ensuring the reliability of analytical data is paramount. This is not merely a matter of procedural box-ticking; it is the foundation upon which decisions about stability, pharmacokinetics, and product safety are built.

This guide provides an in-depth comparison of common analytical techniques for 3-HPA and details the critical process of cross-validation. Cross-validation is the formal process of verifying that two distinct analytical methods produce comparable, reliable, and accurate results for the same set of samples.[1][2] It is an essential practice when transferring a method between laboratories, introducing a new technology, or when data from different analytical platforms must be consolidated for a regulatory submission.[3][4] Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that a validated analytical procedure's objective is to demonstrate its suitability for the intended purpose.[5][6]

Overview of Primary Analytical Techniques for 3-HPA

The physicochemical properties of 3-HPA—namely its high polarity, low volatility, and tendency to exist in equilibrium with various oligomeric forms—dictate the most appropriate analytical strategies.[7] The two most powerful and commonly employed techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS): This is often the premier choice for polar, non-volatile small molecules like 3-HPA. Reversed-phase chromatography can separate 3-HPA from matrix components, and tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. A key advantage is that it analyzes the molecule directly in its native state in solution, avoiding the potential artifacts of chemical modification. For related 3-hydroxy-propanamidine compounds, HPLC coupled to a triple-quadrupole mass spectrometer has been successfully used for bioanalytical quantification in the low ng/mL range.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a robust and powerful technique, GC-MS is not immediately suited for polar molecules like 3-HPA due to their low volatility. To make them amenable to GC analysis, a chemical derivatization step is mandatory.[9] This typically involves silylation (e.g., using BSTFA) to replace the active hydrogens on the hydroxyl and amidine groups with non-polar trimethylsilyl (TMS) groups. This increases volatility and thermal stability. A significant consideration revealed by GC-MS analysis is the presence of 3-HPA monomers, dimers, trimers, and even tetramers, which must be accounted for during quantification.[7]

Comparative Analysis of LC-MS/MS and GC-MS for 3-HPA Quantification

Choosing an analytical method involves a trade-off between throughput, sensitivity, cost, and the specific question being addressed. The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for 3-HPA analysis.

ParameterLC-MS/MSGC-MS with DerivatizationRationale & Causality
Principle Separation in liquid phase, ionization (e.g., ESI), and mass analysis.Volatilization and separation in gas phase, ionization (e.g., EI), and mass analysis.LC-MS/MS is ideal for polar, non-volatile analytes in their native state. GC-MS requires analytes to be volatile and thermally stable, necessitating derivatization for 3-HPA.
Sample Preparation Simpler; typically protein precipitation or solid-phase extraction.More complex; requires an anhydrous derivatization step post-extraction.The derivatization step for GC-MS adds time, cost, and a potential source of variability that must be carefully controlled.
Selectivity Very High (achieved by chromatographic separation and MRM transitions).High (achieved by chromatographic separation and selected ion monitoring).Both techniques offer high selectivity, but the specificity of MS/MS transitions in LC-MS often provides an edge in complex matrices.
Sensitivity (LOD/LOQ) Excellent (low ng/mL to pg/mL). A validated method for a related compound showed a linear range from 0.025 to 100 ng/mL.[8]Good to Excellent (analyte-dependent, can reach low ng/mL).LC-MS/MS with electrospray ionization (ESI) is exceptionally sensitive for polar molecules that ionize readily.
Sample Throughput High. Modern UHPLC systems can have run times of just a few minutes.[10]Moderate. The derivatization step can be a bottleneck for high-throughput applications.The additional sample handling for derivatization makes GC-MS inherently slower for large sample sets.
Key Challenge Potential for matrix effects (ion suppression or enhancement).Incomplete or inconsistent derivatization; analysis of multiple oligomeric forms.[7]Ion suppression in LC-MS requires careful method development and often the use of an isotopically labeled internal standard. The success of GC-MS hinges entirely on the reproducibility of the derivatization reaction.
Cost High initial instrument cost.Lower initial instrument cost.While the initial capital outlay for a GC-MS may be lower, the per-sample cost can increase due to derivatization reagents and longer analysis times.

The Cross-Validation Framework: Ensuring Inter-Method Comparability

Cross-validation is performed to demonstrate that two different analytical methods yield equivalent results, thereby ensuring data continuity and integrity across a drug development program.[1][3] The decision to undertake a cross-validation study is a critical one, driven by specific triggers.

G start New Analytical Requirement for 3-HPA dev_new Develop New Method (e.g., LC-MS/MS) start->dev_new validate Perform Full Validation (ICH Q2) dev_new->validate existing Existing Validated Method? (e.g., GC-MS) transfer Transfer Method to Another Lab? existing->transfer No discrepancy Investigate Discrepancy with Historical Data? existing->discrepancy Yes cross_val Perform Cross-Validation transfer->cross_val Yes end Methods are Correlated and/or Validated transfer->end No discrepancy->cross_val Yes discrepancy->end No validate->existing cross_val->end

Caption: Decision workflow for analytical method validation and cross-validation triggers.

Detailed Experimental Protocols

The following protocols are detailed, self-validating systems designed for robustness and accuracy, grounded in established bioanalytical practices.[11][12][13]

Protocol 1: Reversed-Phase HPLC-MS/MS Method

This method is optimized for the sensitive quantification of 3-HPA in a biological matrix like human plasma. The core principle is the removal of protein interferents followed by direct analysis.

1. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, standard, or quality control (QC).
  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₃,¹⁵N₂-labeled 3-HPA).
  • Causality: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins. Using an isotopically labeled internal standard is critical to correct for matrix effects and variability during sample processing and injection.[12]
  • Vortex vigorously for 1 minute to ensure complete protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.
  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Causality: Formic acid is a volatile modifier that aids in the protonation of 3-HPA, enhancing ionization efficiency for positive mode ESI.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 3-HPA and one for the internal standard. These must be optimized by direct infusion of a pure standard.
Protocol 2: GC-MS Method with Silylation Derivatization

This method is designed for samples where orthogonal confirmation is needed or when an LC-MS system is unavailable. It relies on converting the polar 3-HPA into a volatile derivative.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • To 100 µL of plasma, add internal standard and 500 µL of ethyl acetate.
  • Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.
  • Transfer the upper organic layer to a clean glass tube.
  • Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.
  • Causality: This LLE step isolates the analyte from non-volatile matrix components. Complete dryness is critical as moisture will quench the silylation reagent.
  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of anhydrous pyridine.
  • Cap the tube tightly and heat at 70°C for 45 minutes.
  • Causality: BSTFA is a powerful silylating agent that converts the -OH and -NH groups to -O-TMS and -N-TMS groups, respectively, dramatically increasing volatility. Pyridine acts as a catalyst and solvent.
  • Cool to room temperature and transfer the derivatized sample to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 280°C, Splitless mode.
  • Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
  • Ionization Source: Electron Ionization (EI), 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic fragment ions for the derivatized 3-HPA monomer, oligomers, and the internal standard.[7]

Cross-Validation in Practice: A Workflow

The following workflow ensures a robust comparison between the established LC-MS/MS and GC-MS methods.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Comparison sample Select ≥ 20 Study Samples (Covering the analytical range) split Split Each Sample into Two Aliquots sample->split prepA Aliquot A: LC-MS/MS Prep split->prepA prepB Aliquot B: GC-MS Prep split->prepB lcms Analyze via LC-MS/MS prepA->lcms gcms Analyze via GC-MS prepB->gcms dataA Dataset A (LC-MS/MS Results) lcms->dataA dataB Dataset B (GC-MS Results) gcms->dataB stats Statistical Analysis - Linear Regression - Bland-Altman Plot dataA->stats dataB->stats criteria Results within Acceptance Criteria? stats->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Bias/ Discrepancy criteria->fail No

Caption: Experimental workflow for the cross-validation of two analytical methods.

Acceptance Criteria: The core of the validation is the statistical comparison of the concentration data obtained from both methods.

  • Correlation: The coefficient of determination (r²) from a linear regression of the GC-MS results versus the LC-MS/MS results should be > 0.9.

  • Percent Difference: At least 67% of the samples should have a percent difference between the two methods of ≤ 20%.[3]

  • Bland-Altman Analysis: This plot assesses the agreement between the two methods by plotting the difference between measurements against their average. The mean difference should be close to zero, and the vast majority of data points should fall within the 95% limits of agreement.

Conclusion

The accurate quantification of this compound requires robust, well-characterized analytical methods. While LC-MS/MS offers a direct, high-throughput approach ideal for bioanalysis, GC-MS provides a valuable orthogonal technique, particularly for confirming identity and understanding the oligomeric nature of 3-HPA. The choice of method is not static; it must align with the specific goals of the analysis.

Ultimately, the practice of cross-validation transcends mere comparison; it is a fundamental scientific exercise that builds confidence in analytical data, ensures consistency across different technologies and laboratories, and upholds the integrity of the entire drug development process. By following the structured frameworks and protocols outlined in this guide, researchers can ensure their analytical results are not just numbers, but reliable facts upon which critical decisions can be made.

References

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The Dawn of a New Antimalarial Strategy: A Head-to-Head Comparison of 3-Hydroxypropanimidamide and Artemisinin Combination Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Researchers, Scientists, and Drug Development Professionals

The global effort to combat malaria, a devastating parasitic disease, is at a critical juncture. The cornerstone of current treatment, Artemisinin Combination Therapy (ACT), is facing a growing threat from parasite resistance.[1][2][3] This has catalyzed an urgent search for novel therapeutic agents and strategies. Emerging from this search is a promising new class of compounds: 3-hydroxypropanamidines (HPAs), with 3-Hydroxypropanimidamide as a key representative. This guide provides a comprehensive, head-to-head comparison of the established ACTs and the potential of a this compound-based combination therapy, offering a forward-looking perspective for the next generation of antimalarial drugs.

The Incumbent Champion: Artemisinin Combination Therapy (ACT)

For years, ACTs have been the WHO-recommended first-line treatment for uncomplicated Plasmodium falciparum malaria.[1][4] The remarkable success of ACTs lies in the potent, rapid-acting artemisinin derivative, which swiftly reduces the parasite burden, paired with a longer-acting partner drug that eliminates the remaining parasites.[5][6]

Mechanism of Action

The efficacy of artemisinin is rooted in its unique endoperoxide bridge.[2] It is believed that the activation of this bridge by heme, a byproduct of hemoglobin digestion by the parasite, generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[2] This oxidative burst leads to widespread, non-specific alkylation and damage to parasite proteins and other macromolecules, ultimately causing parasite death.[7]

cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Activated_Artemisinin Activated Artemisinin (Free Radicals) Heme->Activated_Artemisinin Activates Artemisinin Artemisinin Artemisinin->Activated_Artemisinin Activated by Heme Protein_Damage Protein Damage & Oxidative Stress Activated_Artemisinin->Protein_Damage Parasite_Death Parasite Death Protein_Damage->Parasite_Death

Caption: Mechanism of Artemisinin Action.

The Achilles' Heel: The Rise of Resistance

The emergence and spread of artemisinin resistance, particularly in Southeast Asia, poses a significant threat to global malaria control efforts.[1][2] Resistance is primarily associated with mutations in the P. falciparum Kelch13 (PfK13) gene.[2][7][8] These mutations are thought to reduce the parasite's uptake of hemoglobin, leading to lower intracellular heme concentrations and consequently, reduced activation of artemisinin.[1][8] This results in a delayed parasite clearance phenotype.[9]

The Challenger: this compound and its Therapeutic Promise

This compound belongs to a novel class of antimalarial compounds known as 3-hydroxypropanamidines (HPAs).[10][11] Preclinical studies have demonstrated their potent activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum.[10][12]

A Different Mode of Attack: Targeting Heme Detoxification

Unlike artemisinin's shotgun approach of inducing oxidative stress, HPAs appear to have a more specific target. Evidence suggests that these compounds inhibit the parasite's heme detoxification pathway.[10] During hemoglobin digestion, the parasite releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. By inhibiting this process, HPAs cause a buildup of toxic heme, leading to parasite death.[13]

cluster_parasite_hpa Malaria Parasite Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification (Polymerization) Heme_Buildup Toxic Heme Accumulation Heme->Heme_Buildup HPA This compound HPA->Heme Inhibits Detoxification Parasite_Death Parasite Death Heme_Buildup->Parasite_Death

Caption: Proposed Mechanism of this compound Action.

A High Barrier to Resistance

A crucial advantage of this compound and other HPAs is their reported high barrier to resistance.[10] This suggests that parasites may be less able to develop resistance to this class of compounds, a highly desirable trait for a new antimalarial drug.

Head-to-Head Comparison: A Data-Driven Analysis

While direct clinical comparisons of a this compound combination therapy and ACT are not yet available, a comparative analysis based on preclinical data highlights the potential of this new therapeutic strategy.

FeatureArtemisinin Combination Therapy (ACT)This compound (HPA)
Mechanism of Action Induction of oxidative stress via heme-activated endoperoxide bridge.[2]Inhibition of heme detoxification, leading to toxic heme accumulation.[10]
Primary Target Multiple parasitic proteins and macromolecules.[7]Heme polymerization pathway.[13]
In Vitro Efficacy (IC50) Potent, with nanomolar activity against sensitive strains.[14]Excellent, with nanomolar activity against both sensitive and multidrug-resistant P. falciparum strains.[10][11]
In Vivo Efficacy Highly effective with rapid parasite clearance.[14]Strong curative activity in mouse models of malaria.[10][11]
Mechanism of Resistance Primarily mutations in the PfK13 gene, reducing artemisinin activation.[1][8]High barrier to resistance observed in preclinical studies.[10]
Partner Drug Requirement Requires a long-acting partner to clear remaining parasites.[5]Likely to be used in combination to enhance efficacy and prevent resistance.

The Path Forward: A Synergistic Future?

The distinct mechanisms of action and resistance profiles of artemisinin and this compound present a compelling case for their potential use in a novel combination therapy. Such a combination could offer several advantages:

  • Synergistic or Additive Effects: Targeting two different essential pathways in the parasite could lead to enhanced efficacy and faster parasite clearance.

  • Overcoming Resistance: A this compound-based combination could be effective against artemisinin-resistant parasites.

  • Delaying Resistance: The use of a combination therapy with a high-barrier-to-resistance partner could significantly prolong the therapeutic lifespan of both drugs.

Experimental Protocol for Evaluating a Novel Combination Therapy

To rigorously assess the potential of a this compound and artemisinin combination, the following experimental workflow is proposed:

  • In Vitro Synergy Assays:

    • Objective: To determine if the combination of this compound and an artemisinin derivative (e.g., dihydroartemisinin) exhibits synergistic, additive, or antagonistic effects.

    • Methodology:

      • Culture both drug-sensitive and artemisinin-resistant P. falciparum strains.

      • Expose the parasite cultures to a range of concentrations of each drug individually and in combination, following a fixed-ratio or checkerboard design.

      • After a set incubation period (e.g., 48-72 hours), assess parasite viability using a standard method such as SYBR Green I-based fluorescence assay.

      • Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.

      • Determine the fractional inhibitory concentration (FIC) index to quantify the nature of the drug interaction.

  • In Vivo Efficacy Studies in Mouse Models:

    • Objective: To evaluate the efficacy of the combination therapy in a living organism.

    • Methodology:

      • Infect mice with a suitable Plasmodium species (e.g., P. berghei).

      • Administer the individual drugs and the combination therapy at various doses.

      • Monitor parasitemia levels daily by microscopic examination of blood smears.

      • Record survival rates and assess for any signs of toxicity.

      • Compare the parasite clearance rates and cure rates between the different treatment groups.

Start Start In_Vitro In Vitro Synergy Assays (P. falciparum culture) Start->In_Vitro Synergy_Analysis Synergy, Additivity, or Antagonism Analysis In_Vitro->Synergy_Analysis In_Vivo In Vivo Efficacy Studies (Mouse Model) Synergy_Analysis->In_Vivo Promising Results Efficacy_Toxicity Efficacy & Toxicity Assessment In_Vivo->Efficacy_Toxicity Data_Analysis Data Analysis & Interpretation Efficacy_Toxicity->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Combination Therapy Evaluation.

Conclusion: A New Era in Malaria Treatment?

The rise of artemisinin resistance necessitates a paradigm shift in our approach to malaria treatment. While ACTs remain a vital tool, the development of new drugs with novel mechanisms of action is paramount. This compound and the broader class of HPAs represent a significant step forward. Their potent activity against resistant strains and high barrier to resistance make them exciting candidates for the next generation of antimalarial combination therapies. The prospect of combining this compound with an artemisinin derivative offers a tantalizing glimpse into a future where we can stay one step ahead of the ever-evolving malaria parasite. Further preclinical and clinical research is urgently needed to translate this promise into a tangible therapeutic reality.

References

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Introduction: The Therapeutic Promise and Pharmacokinetic Hurdles of 3-Hydroxypropanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Pharmacokinetic Profiles of 3-Hydroxypropanimidamide Derivatives

The this compound (3-HPA) scaffold is emerging as a promising chemical starting point in modern drug discovery. Derivatives of this class have demonstrated significant therapeutic potential, most notably as a new class of orally active antimalarials with potent activity against multi-drug resistant strains of Plasmodium falciparum.[1] However, the journey from a potent compound to a viable drug is fraught with challenges, primarily governed by the molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).

Like many compounds containing an amidine group, 3-HPA derivatives face a significant inherent challenge: the amidine functional group is often protonated at physiological pH, rendering the molecule cationic. This charge can drastically limit its ability to passively diffuse across the lipid bilayers of the intestinal epithelium, leading to poor oral bioavailability.[2] Consequently, a thorough and early characterization of the ADME properties is not just a regulatory requirement but a critical step in guiding medicinal chemistry efforts to optimize these promising molecules into effective therapeutics.

This guide, designed for researchers and drug development professionals, provides a comparative analysis of the known pharmacokinetic profiles of 3-HPA derivatives. We will delve into a specific antimalarial lead compound as a case study, discuss broader pharmacokinetic considerations for the amidine class, and provide detailed experimental protocols for key assays that are fundamental to this analysis.

A Case Study: Pharmacokinetic Profile of an Antimalarial 3-HPA Derivative

A pivotal study in the field identified a series of 3-HPA derivatives with potent antimalarial activity.[1] Within this series, compound 22 ((Z)-N'-(4-chlorophenyl)-3-(dibenzofuran-4-yl)-3-hydroxypropanimidamide) emerged as a lead candidate, exhibiting nanomolar inhibition of both chloroquine-sensitive and resistant parasite strains.[1] To assess its drug-like properties, its pharmacokinetic profile was investigated, providing valuable insights into the entire class.

In Vitro Metabolic Stability

The first step in understanding a compound's metabolic fate is to assess its stability in the presence of the primary drug-metabolizing enzymes, which are highly concentrated in liver microsomes.[3][4] Metabolic stability is a crucial parameter, as a compound that is too rapidly metabolized will have a short half-life and poor in vivo exposure.[4]

For compound 22 , metabolic stability screening in human liver microsomes revealed that 86% of the parent compound remained after 40 minutes of incubation.[1] This level of stability is comparable to that of propranolol (76% remaining), a reference drug with medium-to-high metabolic stability.[1] This finding is highly encouraging, suggesting that the 3-HPA scaffold is not intrinsically prone to rapid metabolic breakdown by the Cytochrome P450 (CYP) enzyme system. The calculated intrinsic clearance for compound 22 was low (9 μL/min/mg), predicting a long half-life in vivo.[1]

In Vivo Pharmacokinetic Snapshot

While in vitro data is predictive, in vivo studies are essential to understand the complete picture of a drug's journey through a living organism.[5][6] A snapshot pharmacokinetic study was performed on compound 22 in mice following oral administration.[1] Though detailed parameters like Cmax, Tmax, and AUC were not fully elaborated in the publication, the study confirmed that the compound was orally active in a Plasmodium berghei mouse model, which inherently suggests sufficient absorption and exposure to achieve efficacy.[1]

The table below summarizes the key pharmacokinetic data for this lead compound.

ParameterSpecies/SystemResultImplicationSource
Metabolic Stability Human Liver Microsomes86% remaining after 40 minLow susceptibility to Phase I metabolism; likely low clearance.[1]
Intrinsic Clearance (Clint) Human Liver Microsomes9 μL/min/mgLow-clearance compound, predictive of a long half-life.[1]
In Vivo Efficacy Mouse Model (P. berghei)Orally ActiveAchieves sufficient systemic exposure upon oral dosing to exert a therapeutic effect.[1]

Broader ADME Considerations and Optimization Strategies for Amidine Derivatives

The positive data from compound 22 provides a strong foundation, but the broader class of amidines has well-documented pharmacokinetic liabilities that must be addressed.

Absorption and Bioavailability

The primary hurdle for amidines is poor oral absorption due to their basicity.[2] To overcome this, a common and effective strategy is the development of prodrugs . A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. For amidines, this typically involves masking the polar amidine moiety with a chemical group that is cleaved off after absorption.

Successful prodrug strategies for amidines include:

  • N,N'-Dihydroxyamidines: This approach has been shown to significantly improve the oral bioavailability of benzamidine from ~74% (as a benzamidoxime prodrug) to ~91%.[7]

  • Carbamates: Introducing a carbamate into the amidine functional group of a Factor VIIa inhibitor improved its oral bioavailability in rats from a mere 0.3% to 36%.[8][9]

These examples demonstrate that the absorption liabilities of the 3-HPA class can likely be overcome with rational prodrug design.[7][8][9]

Distribution

Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins. While highly bound drugs have less free concentration available to act on their target, this is not inherently a negative attribute and is a common feature of many successful drugs. It is, however, a critical parameter to measure. Standard equilibrium dialysis or ultracentrifugation methods are used to determine the fraction of drug bound to plasma proteins.

Metabolism

As demonstrated with compound 22, the 3-HPA scaffold appears to be reasonably stable.[1] However, for other derivatives, metabolism by CYP enzymes could be a liability.[10] When a compound shows poor metabolic stability, medicinal chemists can employ several strategies:

  • Metabolic Hotspot Identification: In silico models or experimental metabolite identification can pinpoint the specific site on the molecule that is most vulnerable to metabolism.[10]

  • Blocking Metabolism: Chemists can then modify the structure at this "hotspot" to block the metabolic pathway. A common tactic is the introduction of a fluorine atom, which is a small, bioisosteric replacement for hydrogen that is resistant to CYP-mediated oxidation.

Experimental Methodologies: Self-Validating Protocols

To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-controlled experimental protocols are essential.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[3][11]

Principle of the Assay: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The reaction requires a cofactor, NADPH, which is supplied via a regenerating system to ensure its concentration is not depleted during the incubation.[3][4] The reaction is stopped at various time points, and the amount of the parent compound remaining is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The rate of disappearance is used to calculate the half-life (T½) and intrinsic clearance (Clint).[3]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.[3]

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the main incubation mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer (100 mM, pH 7.4).[3][4]

  • Initiate Pre-incubation: Add the test compound to the microsomal mixture to a final concentration of 1 µM.[4] Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.

  • Start the Reaction: Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[3] For the negative control (T=0 and no-NADPH control), add buffer instead of the regenerating system.

  • Time Point Sampling: Incubate the reaction at 37°C with shaking.[3] At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[12]

  • Quench the Reaction: Immediately stop the reaction in the collected aliquot by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (a compound used for analytical normalization).[3][4]

  • Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated microsomal proteins.[11]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining parent compound using a validated LC-MS/MS method.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k), from which the half-life (T½ = 0.693/k) and intrinsic clearance can be calculated.[3]

Workflow Visualization:

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_proc Sample Processing cluster_analysis Analysis prep_cpd Prepare 1µM Test Compound Solution start Mix Compound + Microsomes Pre-incubate 5 min prep_cpd->start prep_mic Prepare Microsome Suspension (0.5 mg/mL) prep_mic->start prep_nadph Prepare NADPH Regenerating System add_nadph Initiate Reaction: Add NADPH System prep_nadph->add_nadph start->add_nadph sample Sample at Time Points (0, 5, 15, 30, 45 min) add_nadph->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Precipitated Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc Calculate T½ and Intrinsic Clearance (Clint) lcms->calc G cluster_animal Animal Phase cluster_sampling Sampling cluster_analysis Analysis Phase acclimate Acclimate Animals (e.g., Rats) formulate Prepare Dosing Formulation acclimate->formulate dose Administer Oral (PO) Dose (e.g., 10 mg/kg) formulate->dose blood Collect Blood at Serial Time Points (0.25, 0.5, 1, 2, 4, 8, 24h) dose->blood plasma Centrifuge to Isolate Plasma blood->plasma store Store Plasma at -80°C plasma->store bioanalysis LC-MS/MS Bioanalysis of Plasma Samples store->bioanalysis pk_calc Pharmacokinetic Analysis: Calculate Cmax, AUC, T½ bioanalysis->pk_calc

Workflow for a Rodent Oral Pharmacokinetic Study.

Conclusion and Future Directions

The this compound class of compounds holds considerable therapeutic promise, exemplified by the potent antimalarial activity and favorable initial pharmacokinetic data of lead molecules. The primary challenge for this class, as with many amidine-containing structures, is overcoming potentially poor oral absorption. However, established prodrug strategies have proven highly effective in mitigating this issue for similar compounds.

The key to advancing 3-HPA derivatives lies in a systematic, data-driven approach. By employing robust and validated in vitro assays, such as microsomal stability, early in the discovery process, researchers can quickly triage compounds with metabolic liabilities. Subsequent in vivo rodent PK studies provide the definitive data needed to understand a compound's true potential and guide the necessary structural modifications. Through this iterative cycle of design, synthesis, and ADME testing, the promising therapeutic potential of this compound derivatives can be successfully translated into novel, effective medicines.

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Benchmarking the selectivity of 3-Hydroxypropanimidamide against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide to Benchmarking Kinase Inhibitor Selectivity

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] Consequently, kinase inhibitors have become a major focus of drug discovery.[1][2] However, a significant challenge in developing these therapeutics is achieving selectivity. The human genome encodes over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[1][4] This conservation can lead to promiscuous binding, where an inhibitor affects not only its intended target but also numerous "off-target" kinases, potentially causing adverse side effects and confounding experimental results.[1][2][3]

This guide provides a comprehensive framework for benchmarking the selectivity of a novel kinase inhibitor, using the hypothetical compound 3-Hydroxypropanimidamide as a case study. We will detail the principles of selectivity profiling, establish a robust experimental workflow using industry-standard assays, and provide context by comparing our hypothetical data against well-characterized benchmark inhibitors with diverse selectivity profiles.

Foundational Concepts: Defining and Quantifying Kinase Selectivity

Selectivity is a measure of a drug's ability to interact with its intended target over other potential targets. In kinase inhibitor research, this is typically quantified by comparing the potency of the compound against a primary target kinase versus a broad panel of other kinases.[1][5]

  • On-Target vs. Off-Target Activity: On-target activity is the desired inhibition of the primary kinase target responsible for the therapeutic effect. Off-target activity refers to the inhibition of other kinases, which can lead to toxicity or unexpected pharmacological effects.[1]

  • Metrics for Potency and Selectivity:

    • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. It is a direct measure of potency.

    • Kᵢ (Inhibition constant) & Kₔ (Dissociation constant): Measures of the binding affinity between the inhibitor and the kinase. Lower values indicate tighter binding.

    • Selectivity Score (S-score): A method to quantify selectivity, often calculated as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.[5]

Achieving a clear understanding of an inhibitor's selectivity profile is paramount for both advancing it as a therapeutic candidate and using it as a reliable tool for biological research.[1][5]

Selection of Benchmark Inhibitors

To properly contextualize the selectivity of a new compound, it is essential to compare it against established inhibitors with known profiles. For this guide, we have selected three archetypal kinase inhibitors:

  • Staurosporine: A natural product known for being a potent but highly non-selective, or "promiscuous," kinase inhibitor.[6][7][8][9] It binds to the ATP-binding site of the vast majority of kinases with high affinity and serves as a benchmark for broad-spectrum activity.[6][9]

  • Imatinib (Gleevec®): The archetypal selective inhibitor.[3][10][11] Originally developed to target the BCR-ABL fusion protein in chronic myeloid leukemia (CML), it also potently inhibits c-KIT and PDGFR.[10][11][12] Its remarkable specificity revolutionized targeted cancer therapy.[3]

  • Dasatinib (Sprycel®): A second-generation BCR-ABL inhibitor that is more potent than Imatinib but exhibits a broader selectivity profile, targeting SRC family kinases (SFKs) and others.[10][13][14] It represents a "multi-targeted" inhibitor profile.[10]

By comparing this compound to these compounds, we can classify its selectivity profile along a spectrum from highly promiscuous to highly selective.

Experimental Design: A High-Throughput Kinase Profiling Workflow

Biochemical assays are the preferred first step for determining an inhibitor's intrinsic affinity for a panel of kinases.[1][5] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.[15][16][17] It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16]

The overall process for kinase selectivity profiling is outlined below.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (this compound & Benchmarks) Add_Compound 3. Add Compounds & ATP to initiate kinase reaction Compound_Prep->Add_Compound Kinase_Plate_Prep 2. Kinase Panel Plating (Pre-aliquoted kinases in 384-well plate) Kinase_Plate_Prep->Add_Compound Incubate_Kinase 4. Incubate (Allow phosphorylation) Add_Compound->Incubate_Kinase Add_ADP_Glo_Reagent 5. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Kinase->Add_ADP_Glo_Reagent Incubate_Stop 6. Incubate (40 minutes at RT) Add_ADP_Glo_Reagent->Incubate_Stop Add_Detection_Reagent 7. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_Stop->Add_Detection_Reagent Incubate_Detect 8. Incubate (30-60 minutes at RT) Add_Detection_Reagent->Incubate_Detect Measure_Lumi 9. Measure Luminescence (Plate reader) Incubate_Detect->Measure_Lumi Calc_Inhibition 10. Calculate % Inhibition vs. DMSO control Measure_Lumi->Calc_Inhibition Generate_Curves 11. Generate IC50 Curves (Dose-response data) Calc_Inhibition->Generate_Curves Compare_Profiles 12. Compare Selectivity Profiles (Data visualization) Generate_Curves->Compare_Profiles

Caption: Workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Causality: This protocol is designed for robustness and high-throughput capability. The two-step addition process (ADP-Glo™ Reagent then Kinase Detection Reagent) ensures that the luminescent signal is directly proportional to the ADP produced by the kinase, as the initial, unconsumed ATP is depleted before the final detection step.[15][16] This minimizes background and increases the assay's sensitivity.[16]

  • Compound Preparation: Prepare serial dilutions of this compound and the benchmark inhibitors (Staurosporine, Imatinib, Dasatinib) in DMSO. A typical screening concentration is 1 µM, with follow-up dose-response curves ranging from 10 µM to 0.1 nM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate solution from a pre-aliquoted kinase panel (e.g., Kinase Selectivity Profiling Systems from Promega) to the wells of a 384-well plate.[18]

    • Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be near the Kₘ for each specific kinase to provide a more accurate reflection of inhibitor affinity.[1]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[19]

    • Incubate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.[16][19]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which then fuels a luciferase/luciferin reaction.[15][19]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[16][19]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is stable for several hours.[16]

  • Data Analysis: Calculate the percent inhibition for each well relative to the DMSO control. For dose-response experiments, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Analysis and Interpretation

The primary output of the profiling experiment is a dataset of IC₅₀ values or percent inhibition for each compound against every kinase in the panel. This data is best summarized in a table for direct comparison.

Kinase TargetThis compound (IC₅₀, nM)Staurosporine (IC₅₀, nM)Imatinib (IC₅₀, nM)Dasatinib (IC₅₀, nM)
ABL1 55 625 <1
c-KIT 8,5001540 12
PDGFRβ >10,0002060 5
SRC 9,20028,500<1
VEGFR2 >10,00087,80022
EGFR >10,000120>10,00035
PKA >10,00015>10,000>10,000
PKCα >10,0002>10,000>10,000
FLT3 70 51,5002
JAK3 6,500180>10,000350

Primary targets for each compound are highlighted in bold.

Interpretation:

  • Staurosporine: As expected, it potently inhibits all kinases in this representative panel with IC₅₀ values in the low nanomolar range, confirming its promiscuous profile.[6][20]

  • Imatinib: Demonstrates high selectivity for its known targets ABL1, c-KIT, and PDGFRβ, with IC₅₀ values >100-fold higher for other kinases like SRC and VEGFR2.[10][12]

  • Dasatinib: Shows potent, sub-nanomolar inhibition of ABL1 and SRC, but also inhibits a broader range of kinases compared to Imatinib, fitting its multi-targeted profile.[10][13][14]

  • This compound (Hypothetical): The data suggests this compound is a highly selective inhibitor. It shows potent activity against ABL1 and FLT3, but is largely inactive (>100-fold less potent) against all other kinases tested. Its profile appears more selective than Dasatinib and is comparable to, though different from, Imatinib.

To understand the biological implications of selectivity, it's useful to map the inhibited kinases onto their respective signaling pathways. For instance, Imatinib's efficacy in CML is due to its potent inhibition of the BCR-ABL oncoprotein, which is the primary driver of the disease.

G cluster_pathway Simplified CML Signaling Pathway cluster_inhibitors Inhibitor Action BCR_ABL BCR-ABL (Oncogenic Driver) STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Imatinib Imatinib (On-Target) Imatinib->BCR_ABL Inhibits Dasatinib Dasatinib (Multi-Target) Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases (Off-Target for Imatinib) Dasatinib->SRC Inhibits

Caption: Inhibition of the BCR-ABL pathway by selective and multi-targeted drugs.

Advanced Selectivity Profiling: Moving into the Cell

While biochemical assays are essential for determining intrinsic affinity, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, and target engagement in a native environment.[1] Therefore, cell-based assays are a critical next step.

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells and tissues.[21][22][23][24] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[21][22][24]

  • Cell Treatment: Treat intact cells with the inhibitor (e.g., this compound) or a vehicle control (DMSO).

  • Thermal Challenge: Heat aliquots of the treated cells to a range of different temperatures.

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western Blot or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample confirms that the compound is engaging and stabilizing its target inside the cell.[23][24][25]

A positive CETSA result provides strong evidence that the inhibitor not only binds its target in a complex cellular milieu but also reaches it effectively.

Conclusion

Benchmarking the selectivity of a novel kinase inhibitor is a multi-faceted process that is fundamental to its development as a therapeutic agent or research tool. By employing a systematic approach that begins with robust biochemical profiling against established benchmarks and progresses to cell-based target engagement assays, researchers can build a comprehensive understanding of a compound's activity and potential. The hypothetical data for this compound illustrates the profile of a promising selective inhibitor, justifying further investigation into its cellular effects and therapeutic potential. This rigorous, evidence-based framework ensures that decisions in the drug development pipeline are grounded in solid scientific data.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Anonymous. (n.d.). ADP Glo Protocol. Provided by Google Search.
  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(509), eaan0646. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

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  • Tvedt, T. H., Fuglestad, B., Lygre, H., D'Santos, C. S., & Leiros, I. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal chemistry communications, 1(2), 133-138. [Link]

  • Liu, Y., Zhang, J., & Li, H. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and structural biotechnology journal, 19, 4586-4597. [Link]

  • Zhang, C., Kenski, D. M., Paulson, J. L., Bonshtien, A. L., Sessa, G., & Shokat, K. M. (2005). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Journal of the American Chemical Society, 127(19), 7063-7069. [Link]

  • Xie, L., Wang, J., Bourne, P. E., & Pal, C. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(23), 3240-3248. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Methods in molecular biology (Clifton, N.J.), 1475, 237-251. [Link]

  • ResearchGate. (n.d.). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. [Link]

  • Johnson, L. N. (2009). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Journal of the National Cancer Institute, 101(21), 1450-1452. [Link]

  • Johnson, F. M., Saigal, B., Donato, N. J., & Talpaz, M. (2005). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Proceedings of the National Academy of Sciences, 102(43), 15467-15472. [Link]

  • Robers, M. B., Molina, D. M., & Vasta, J. D. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Current protocols in chemical biology, 10(4), e53. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. [Link]

  • SciSpace. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Imatinib: a selective tyrosine kinase inhibitor. IUBMB life, 56(10), 589-593. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Strategy toward Kinase-Selective Drug Discovery. Nature reviews. Cancer, 9(1), 28-39. [Link]

  • Ortiz, J. (2021). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Hydroxypropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

Before beginning any disposal process, a thorough understanding of the potential hazards is essential. 3-Hydroxypropanimidamide is classified as harmful if swallowed and causes serious eye irritation.[2] The presence of the amide and hydroxyl functional groups suggests potential reactivity and dictates the need for stringent safety measures.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.[2]

  • Eye Irritation: Can cause serious and potentially damaging eye irritation.[2]

  • Reactivity: Amides can undergo hydrolysis under acidic or alkaline conditions.[3] They may also be incompatible with strong oxidizing agents, acids, and bases.[4][5][6]

Personal Protective Equipment (PPE): A non-negotiable first line of defense is the correct use of PPE. The following should be worn at all times when handling this compound and its waste.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.[7][8]To protect against splashes and direct eye contact, preventing serious irritation.[9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[9][10]To prevent skin contact, absorption, and potential irritation.
Body Protection Flame-resistant laboratory coat.[10]To protect personal clothing from contamination and provide a barrier against spills.

All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][9] An emergency eyewash station and safety shower must be accessible and unobstructed.[10][11]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Notify: Alert all personnel in the immediate vicinity and notify your institution's Environmental Health and Safety (EHS) office.[12]

  • Control Ignition Sources: Although not classified as flammable, it is good practice to remove any potential ignition sources from the area.[12]

  • Contain the Spill: For small spills, and only if you are trained to do so, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[12] DO NOT USE WATER or combustible materials like sawdust.[12]

  • Collect and Package: Carefully scoop the absorbed material using spark-resistant tools into a designated, sealable container for hazardous waste.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste, detailing the contents, and arrange for disposal through your institution's EHS department.

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][13]

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions that can occur when incompatible chemicals are mixed.[1][6]

  • Designate a Specific Waste Stream: Waste containing this compound should be collected in a dedicated container.

  • Avoid Incompatibilities: Do not mix this waste with the following:

    • Strong Acids: Can cause hydrolysis.[3]

    • Strong Bases: Can cause hydrolysis, potentially releasing ammonia gas upon heating.[3]

    • Strong Oxidizing Agents: May lead to vigorous and potentially dangerous reactions.[4][5]

The integrity and clear identification of the waste container are critical for safety and regulatory compliance.

  • Container Type: Use a leak-proof, high-density polyethylene (HDPE) or glass container that is chemically compatible with the waste.[13] The container must have a secure, tightly sealing lid.[12][14]

  • Labeling: The container must be clearly and accurately labeled.[14] Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[1]

    • An accurate list of all chemical constituents and their approximate percentages.[14]

    • The date accumulation started.

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15]

  • Secure Closure: Keep the waste container closed at all times, except when adding waste.[14]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin or tray to capture any potential leaks.[14]

  • Location: The SAA should be in a well-ventilated area, away from general laboratory traffic and incompatible materials.

Final disposal must be handled by trained professionals in accordance with all federal, state, and local regulations.[1]

  • Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[12]

  • Regulatory Compliance: Laboratories are classified as hazardous waste generators and must comply with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[15][16] Your EHS department will ensure that the waste is transported and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).

The following diagram outlines the decision-making workflow for the proper handling and disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_spill Spill Contingency start Start: Need to Dispose of This compound assess_hazards 1. Assess Hazards (Oral Toxicity, Eye Irritant) start->assess_hazards don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe work_area 3. Work in Fume Hood don_ppe->work_area segregate 4. Segregate Waste (Dedicated Container) work_area->segregate spill_event Spill Occurs work_area->spill_event check_compat Check Incompatibilities (Acids, Bases, Oxidizers) segregate->check_compat label_container 5. Select & Label Container ('Hazardous Waste', Full Name) segregate->label_container store 6. Store in SAA (Closed, Secondary Containment) label_container->store contact_ehs 7. Arrange EHS Pickup store->contact_ehs spill_protocol Execute Spill Protocol (Evacuate, Contain, Collect) spill_event->spill_protocol spill_protocol->label_container Package Spill Debris

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxypropanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principle: Managing the Unknown

As researchers and drug development professionals, we are often at the frontier, working with novel compounds where comprehensive safety data is not yet available. 3-Hydroxypropanimidamide is one such chemical. A thorough search has revealed no specific, publicly available Safety Data Sheet (SDS).[1] Therefore, our core directive is to treat this compound as potentially hazardous until proven otherwise.

This guide is built on the foundational principle of risk mitigation for uncharacterized substances, drawing from established safety protocols for its constituent functional groups—the amidine and the primary alcohol—and adhering to guidelines from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).[2][3] The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, prioritizes the well-being of laboratory personnel.

Hazard Assessment: The Rationale Behind the Precautions

Understanding why a substance may be dangerous is critical to handling it safely. Since we lack specific toxicological data for this compound, we must infer potential hazards from its chemical structure.

  • The Amidine Functional Group: Amidines are organic bases. Depending on their structure, they can be strong irritants, corrosive to skin and eyes, and may possess systemic toxicity.[4][5] Safe handling protocols for other amidine-containing research chemicals often require stringent personal protective equipment to prevent contact.[6]

  • The Primary Alcohol Functional Group: While generally less hazardous than the amidine group, alcohols can be irritants, and their presence influences the compound's solubility and reactivity.

  • The "Novel Compound" Factor: Any new chemical entity must be presumed to have potential health effects, including acute toxicity, skin/eye irritation, or unknown long-term consequences, until sufficient data is generated.[7] The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates that employers protect laboratory workers from such potential hazards.[2]

Our safety strategy is therefore based on the American Chemical Society's RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[8]

cluster_RAMP RAMP Safety Workflow for this compound recognize 1. RECOGNIZE Hazards - No SDS available - Amidine group (potential corrosive/irritant) - Novel compound (unknown toxicity) assess 2. ASSESS Risks - High risk of skin/eye contact - Moderate risk of inhalation (if solid/aerosolized) - Unknown systemic toxicity recognize->assess minimize 3. MINIMIZE Risks - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) assess->minimize prepare 4. PREPARE for Emergencies - Know location of eyewash/shower - Have spill kit ready - Review emergency contact info minimize->prepare

Caption: RAMP decision workflow for handling chemicals with unknown hazards.

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, PPE provides the final, essential barrier between you and the chemical hazard.[9] For this compound, a comprehensive PPE strategy is mandatory.[10]

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face ANSI Z87.1 compliant chemical splash goggles.Chemical splash goggles and a full-face shield.[7][11]
Hand Double-gloving: an inner nitrile glove with a second, thicker nitrile or neoprene glove over it.[12][13]For extended handling, use gloves specifically rated for both amines and alcohols, such as butyl rubber or laminate film gloves.[14][15]
Body Flame-resistant laboratory coat with tight-fitting cuffs.A chemically resistant apron worn over the lab coat, or a disposable chemical-resistant coverall.[16]
Respiratory Not a substitute for engineering controls. A NIOSH-approved respirator with appropriate cartridges may be required for non-routine tasks outside a fume hood, but only after a formal risk assessment by your institution's Environmental Health & Safety (EHS) department.[17][18]

Causality Behind Glove Selection: Standard nitrile gloves offer good general protection but show poor resistance to some amines and alcohols, which are structurally related to this compound.[12][19] Breakthrough can occur quickly upon contact. Double-gloving provides a temporary buffer, but for anything beyond incidental contact, more robust glove materials are necessary to ensure adequate protection.[14]

Operational Plan: A Step-by-Step Guide to Safe Handling

All manipulations involving this compound, whether in solid or solution form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][9]

cluster_Workflow Safe Handling Workflow prep Step 1: Preparation - Don all required PPE - Verify fume hood certification - Assemble all materials - Locate emergency equipment handling Step 2: Handling (Inside Fume Hood) - Place absorbent liner on work surface - Weigh solid onto disposable paper - Carefully transfer to vessel - Slowly add solvent to avoid splashing - Keep all containers sealed when not in use prep->handling storage Step 3: Storage - Tightly seal primary container - Place in labeled, leak-proof secondary containment - Store away from acids and oxidizers handling->storage disposal Step 4: Disposal - Segregate all contaminated materials - Place in a labeled hazardous waste container - Contact EHS for pickup handling->disposal

Caption: A procedural workflow for safe chemical handling from start to finish.

Protocol Details:
  • Preparation:

    • Before starting, ensure your institution's Chemical Hygiene Plan (CHP) is understood and followed.[20][21]

    • Verify that the annual certification for your chemical fume hood is current.

    • Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[22]

  • Handling and Storage:

    • Labeling: The primary container must be clearly labeled with the chemical name, "this compound," and a warning such as "Potentially Hazardous - Handle with Caution."[23][24]

    • Weighing: To avoid contaminating a balance, weigh the material inside the fume hood by placing a weigh boat or paper on the balance, taring it, adding the compound, and then removing the container for transfer.

    • Transfers: Use spatulas and other tools dedicated to this chemical to prevent cross-contamination.

    • Storage: Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible chemicals like strong acids or oxidizing agents.[23]

Emergency and Disposal Plans

Emergency Procedures

Preparation is key to mitigating the harm from an unexpected event.[8]

  • Skin Exposure: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][7]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][25]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Spill Response:

    • Minor Spill (inside fume hood): Use a spill kit with absorbent materials appropriate for organic compounds. Collect all contaminated materials into a designated hazardous waste container.

    • Major Spill (outside fume hood): Alert all personnel in the immediate area and evacuate. Close the laboratory doors and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[23]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is strictly regulated.

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Gloves, disposable lab coats, and bench liners.

    • Pipette tips, weigh boats, and contaminated glassware.

    • Excess or unwanted chemical and its solutions.

  • Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[26] The label must read "Hazardous Waste" and list all chemical constituents, including solvents.[24]

  • Prohibited Actions:

    • DO NOT pour this compound or its solutions down the drain.[27] Amidines and other nitrogen-containing organic compounds can be harmful to aquatic life and interfere with wastewater treatment processes.[28][29]

    • DO NOT dispose of contaminated solid waste in the regular trash.[26]

  • Final Disposal: All waste must be disposed of through your institution's designated EHS program.[30] Follow their specific procedures for waste pickup requests.

By adhering to these rigorous safety and handling protocols, you build a culture of safety that protects not only yourself but your entire research community.

References

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  • PubMed Central. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum.
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  • Angene Chemical. (2025). Safety Data Sheet - 3-Amino-N-methylpropanamide hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.